Bis(2,4-dichlorobenzoyl) peroxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorobenzoyl) 2,4-dichlorobenzenecarboperoxoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4O4/c15-7-1-3-9(11(17)5-7)13(19)21-22-14(20)10-4-2-8(16)6-12(10)18/h1-6H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXCBRHBHGNNQA-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
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Molecular Formula |
C14H6Cl4O4 | |
| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE | |
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| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE, [<= 52% AS A PASTE] | |
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DSSTOX Substance ID |
DTXSID4044539 | |
| Record name | Bis(2,4-dichlorophenyl)peroxyanhydride | |
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Molecular Weight |
380.0 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Not shipped or stored at concentrations higher than 75%, because of explosion hazard. Mixed with water., Other Solid, Paste; [ECHA REACH Registrations] 50% in poly(dimethylsiloxane): Off-white paste with mild odor; [Gelest MSDS] | |
| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE | |
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| Record name | Peroxide, bis(2,4-dichlorobenzoyl) | |
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| Record name | Bis(2,4-dichlorobenzoyl) peroxide | |
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CAS No. |
133-14-2 | |
| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE | |
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| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE, [<= 52% AS A PASTE] | |
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| Record name | 2,4-Dichlorobenzoyl peroxide | |
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| Record name | Bis(2,4-dichlorobenzoyl)peroxide | |
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| Record name | Peroxide, bis(2,4-dichlorobenzoyl) | |
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| Record name | Bis(2,4-dichlorophenyl)peroxyanhydride | |
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| Record name | Bis(2,4-dichlorobenzoyl) peroxide | |
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| Record name | BIS(2,4-DICHLOROBENZOYL) PEROXIDE | |
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Foundational & Exploratory
Bis(2,4-dichlorobenzoyl) peroxide chemical properties and structure
An In-depth Technical Guide to Bis(2,4-dichlorobenzoyl) Peroxide: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical compounds utilized in synthesis and manufacturing is paramount. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a compound frequently employed as a polymerization initiator and cross-linking agent.
Chemical Identity and Structure
This compound, also known as 2,4-dichlorobenzoyl peroxide or DCBP, is an organic peroxide characterized by a peroxide linkage (-O-O-) connecting two 2,4-dichlorobenzoyl groups. Its chemical structure is fundamental to its reactivity, particularly its propensity to form free radicals upon thermal decomposition.
Synonyms: DCBP, Dibenzoylperoxide
IUPAC Name: (2,4-dichlorobenzoyl) 2,4-dichlorobenzenecarboperoxoate
CAS Number: 133-14-2
Chemical Formula: C₁₄H₆Cl₄O₄
SMILES: C1=CC(=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=C(C=C(C=C2)Cl)Cl
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is typically supplied as a white to yellowish viscous paste, often in a 50% formulation with silicone oil or poly(dimethylsiloxane) to ensure safer handling.
| Property | Value |
| Molecular Weight | 380.01 g/mol |
| Melting Point | 55 °C (decomposes) |
| Boiling Point | 495.27 °C (rough estimate) |
| Density | 1.26 g/cm³ |
| Vapor Pressure | 0.009 Pa at 25 °C |
| Water Solubility | 29.93 µg/L at 25 °C |
| LogP | 6 at 20 °C |
| Appearance | White to yellowish viscous paste |
Reactivity and Thermal Decomposition
As a diacyl peroxide, this compound is thermally unstable and can decompose exothermically. It is sensitive to heat, shock, friction, and contamination, which can lead to explosive decomposition. The self-accelerating decomposition temperature (SADT) is 60 °C, and violent reactions can occur if the bulk material is heated above this temperature.
During the hot curing process in silicone rubber production, this compound decomposes to generate free radicals that initiate cross-linking. This thermal decomposition yields several products, including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and specific polychlorinated biphenyl (B1667301) (PCB) congeners, namely PCB-47, PCB-51, and PCB-68. The formation of these persistent and potentially toxic byproducts is a significant consideration for industrial applications and occupational safety.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of 2,4-dichlorobenzoyl chloride with a peroxide source, such as sodium peroxide or hydrogen peroxide, in a biphasic system under alkaline conditions.
Detailed Methodology:
-
Preparation of the Aqueous Phase: An aqueous solution of sodium peroxide is prepared. To this, a surfactant such as sodium lauryl sulfate (B86663) is added to facilitate the reaction between the two phases.
-
Preparation of the Organic Phase: 2,4-dichlorobenzoyl chloride is dissolved in an organic solvent like chloroform (B151607) to create a stable solution.
-
Reaction: The organic solution is added dropwise to the cooled and vigorously stirred aqueous phase. The reaction temperature is maintained between 5-10 °C for approximately 2 hours.
-
Workup: After the reaction is complete, water is added, and the mixture is stirred. The layers are then separated using a separatory funnel.
-
Precipitation and Isolation: The organic layer is added to cold methanol (B129727) to precipitate the this compound product.
-
Filtration and Drying: The precipitate is filtered and dried at a low temperature to yield the final product as a powder.
Analytical Methods
The characterization and quality control of this compound and its decomposition products involve various analytical techniques.
-
Purity and Assay: The purity of this compound can be determined by titrimetric methods to quantify the active oxygen content. High-performance liquid chromatography (HPLC) is also a suitable method for assessing purity and identifying impurities.
-
Decomposition Product Analysis: Human biomonitoring studies have utilized gas chromatography/mass spectrometry (GC/MS) for the analysis of PCB congeners in plasma and liquid chromatography/tandem mass spectrometry (LC/MS/MS) for the determination of 2,4-dichlorobenzoic acid and its metabolites in urine.
Applications in Research and Industry
The primary applications of this compound stem from its ability to generate free radicals upon decomposition.
-
Silicone Rubber Cross-linking: It is widely used as an initiator or cross-linking agent in the production of silicone rubber. The peroxide-initiated cross-linking allows for the curing of silicone elastomers at low temperatures and without the need for external pressure, making it suitable for hot air or infrared curing methods.
-
Pharmaceutical Manufacturing: In the pharmaceutical industry, it serves as a catalyst for the polymerization of specific monomers to create pharmaceutical-grade polymers.
-
Food Contact Materials: It is an authorized substance for use in the production of food contact materials under FDA regulation 21 CFR 177.2600.
Safety and Handling
This compound is a hazardous substance that requires careful handling. It is an oxidizing agent that can ignite combustible materials. Due to its explosive potential when heated, it should be stored in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as flammable substances and oxidizing agents. The pure compound is reported to be extremely shock-sensitive. For safety, it is often supplied as a paste with a phlegmatizer like silicone oil. When heated to decomposition, it emits toxic fumes of chlorinated compounds.
An In-depth Technical Guide to Bis(2,4-dichlorobenzoyl) Peroxide (CAS 133-14-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,4-dichlorobenzoyl) peroxide, with the CAS number 133-14-2, is a diacyl organic peroxide widely utilized as a potent free-radical initiator in various industrial and research applications.[1] Its chemical structure, featuring two 2,4-dichlorobenzoyl moieties linked by a peroxide group, imparts a high degree of reactivity, making it particularly effective for initiating polymerization and crosslinking reactions at relatively low temperatures.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and analytical protocols, key applications, and critical safety information.
Physicochemical and Safety Data
This compound is typically supplied as a white to yellowish paste, often in a 50% concentration with a silicone oil or other plasticizer to enhance safety and ease of handling.[2][4] The pure compound is a white crystalline solid.[5] Due to its thermal sensitivity, it is crucial to store this compound under controlled, cool conditions.[5]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 133-14-2 | [4] |
| Molecular Formula | C₁₄H₆Cl₄O₄ | [4] |
| Molecular Weight | 380.01 g/mol | [6] |
| Appearance | White to yellowish viscous paste or white crystalline solid | [5][7] |
| Melting Point | 55 °C (with decomposition) | [6] |
| Solubility | Insoluble in water; soluble in benzene (B151609) and chloroform (B151607); slightly soluble in alcohol. | [5] |
| Theoretical Active Oxygen | 4.21% | [7] |
| Density | approx. 1.212 - 1.60 g/cm³ | [3][8] |
| log Pow (Octanol/Water Partition Coefficient) | 6 | [8] |
Table 2: Thermal Stability and Half-Life Data
| Parameter | Value | Source(s) |
| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | [7] |
| Activation Energy | 28.1 kcal/mole | [7] |
| 10-hour Half-Life Temperature (T1/2) | 37 °C | [7] |
| 1-hour Half-Life Temperature (T1/2) | 55 °C | [7] |
| 1-minute Half-Life Temperature (T1/2) | 112 °C | [7] |
Table 3: Safety and Hazard Classifications
| Classification System | Code and Description | Source(s) |
| GHS | H242: Heating may cause a fire (Organic Peroxide Type D) | [9] |
| H317: May cause an allergic skin reaction | [9] | |
| H360: May damage fertility or the unborn child | [9] | |
| H341: Suspected of causing genetic defects | [9] | |
| UN Number | 3106 | [7] |
Synthesis of this compound
The most common method for synthesizing this compound is through the reaction of 2,4-dichlorobenzoyl chloride with a peroxide source, such as hydrogen peroxide or sodium peroxide, in an alkaline medium.[4][10][11] This reaction is typically carried out in a biphasic system to control the exothermic nature of the reaction.[4]
Experimental Protocol: Synthesis from 2,4-Dichlorobenzoyl Chloride and Sodium Peroxide
This protocol is adapted from a patented synthesis method.[12]
Materials:
-
2,4-dichlorobenzoyl chloride (99%)
-
Sodium peroxide
-
Sodium lauryl sulfate (B86663) (dispersing agent)
-
Chloroform
-
Methanol
-
Water
-
Ice
Equipment:
-
Jacketed reaction kettle with stirring mechanism and temperature control
-
Dropping funnel
-
Separatory funnel
-
Filtration apparatus
-
Low-temperature drying oven
Procedure:
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing sodium peroxide and a dispersing agent like sodium lauryl sulfate. Cool this mixture to 5-10 °C in the reaction kettle.[12]
-
Preparation of the Organic Phase: Dissolve 211.58 g of 2,4-dichlorobenzoyl chloride (99% purity) in 846.30 g of chloroform to create a 20% (w/w) solution.[12]
-
Reaction: While vigorously stirring the cooled aqueous phase, slowly add the 2,4-dichlorobenzoyl chloride solution dropwise over a period of 2 hours. Maintain the reaction temperature between 5 °C and 10 °C.[12] Continue stirring for an additional 2 hours after the addition is complete.[12]
-
Work-up and Separation: Add 150 g of water to the reaction mixture and stir for 10 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic layer containing the product.[12]
-
Precipitation: Transfer the organic layer to a second reaction kettle containing 500 g of methanol, pre-cooled to a low temperature. Quench the mixture using an ice machine until the temperature reaches -15 °C and continue stirring for 25 minutes to precipitate the product.[12]
-
Isolation and Drying: Filter the resulting slurry to isolate the solid product. Dry the filter cake at a low temperature (50 °C) to obtain powdered this compound.[12] The reported yield for this method is approximately 85.83% with a purity of 99.78%.[12]
Caption: Workflow for the synthesis of this compound.
Analytical Methodologies
The purity of this compound and the presence of its decomposition products are typically assessed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a primary method for the quantitative analysis of this compound.[4]
Experimental Protocol: HPLC-UV Analysis
This protocol provides a general framework for the analysis. Instrument parameters may require optimization.
Equipment and Reagents:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.[4]
-
C18 analytical column.[4]
-
Mobile Phase: Acetonitrile and Water.[4]
-
Sample Solvent: Methanol.
-
This compound standard.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound standard in the sample solvent to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the sample solvent. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve. The limit of quantification can be as low as approximately 2 µ g/media .
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed for the identification and quantification of volatile decomposition products, particularly the polychlorinated biphenyls (PCBs) that can form during thermal degradation.[4][8]
Experimental Protocol: GC-MS Analysis of Decomposition Products
This protocol is based on methods used for analyzing PCBs in environmental and biological samples.
Equipment and Reagents:
-
Gas chromatograph with a mass spectrometer detector (e.g., Agilent 8890 GC with MSD 5975C Series).[2]
-
HP-5-MS capillary column (or equivalent).[2]
-
Carrier Gas: Helium.[2]
-
Internal standards (e.g., isotopically labeled PCBs).
Procedure:
-
Sample Preparation: Samples (e.g., from thermal decomposition experiments or environmental matrices) are extracted with a suitable organic solvent. The extract is then cleaned up and concentrated.
-
GC Conditions:
-
Injector: Splitless mode, 280 °C.[2]
-
Carrier Gas Flow: 1.1 mL/min (constant flow).[2]
-
Oven Temperature Program: An initial temperature of 80 °C held for 1.5 min, then ramped to 120 °C at 25 °C/min, held for 1.5 min, then ramped to 234 °C at 15 °C/min, then to 250 °C at 2 °C/min, and finally to 310 °C at 7 °C/min, held for 10 min.[2]
-
-
MS Conditions:
-
Analysis: Identification of PCB congeners is based on their retention times and mass spectra compared to authentic standards. Quantification is performed using internal standards.
Applications
The primary utility of this compound stems from its ability to generate free radicals upon thermal decomposition.
-
Silicone Rubber Crosslinking: It is a high-performance crosslinking initiator (curing agent) for silicone rubbers.[4] The peroxide-initiated crosslinking forms a robust elastomeric network, and its low decomposition temperature allows for curing without external pressure using methods like hot air vulcanization.[2]
-
Polymerization Initiator: It serves as a radical initiator for the polymerization of various monomers, including those used in the production of plastics, coatings, and adhesives.[1]
-
Resin Anchoring Systems: In construction, it is used in resin anchoring systems where its rapid curing properties at low temperatures are advantageous.[3]
-
Pharmaceutical Manufacturing: It acts as a catalyst in the polymerization of specific monomers to create pharmaceutical-grade polymers.[4]
-
Food Contact Materials: this compound is an authorized substance in the US (21 CFR 177.2600) for use in food contact materials.[4]
Thermal Decomposition Pathway
The thermal decomposition of this compound is a critical aspect of its reactivity and also a source of potential hazards and byproducts. The process begins with the homolytic cleavage of the weak oxygen-oxygen bond, generating two 2,4-dichlorobenzoyloxy radicals.[4] These radicals can then undergo further reactions, including decarboxylation to form 2,4-dichlorophenyl radicals. These highly reactive radical species are responsible for initiating polymerization or crosslinking.
During the curing process of silicone rubber, this decomposition can lead to the formation of several byproducts, including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and specific polychlorinated biphenyl (B1667301) (PCB) congeners, namely PCB-47, PCB-51, and PCB-68.[4][5][8] The formation of these PCBs is a significant concern due to their environmental persistence and potential toxicity.[4]
Caption: Thermal decomposition pathway of this compound.
Conclusion
This compound is a highly effective organic peroxide with significant applications in polymer science and chemical synthesis. Its utility is intrinsically linked to its thermal lability and the generation of reactive free radicals. A thorough understanding of its physicochemical properties, synthesis, and decomposition pathways is essential for its safe and effective use. Researchers and professionals must adhere to strict safety protocols, particularly concerning its storage, handling, and the potential formation of hazardous byproducts like PCBs. The detailed protocols and data presented in this guide are intended to support informed research and development activities involving this important chemical compound.
References
- 1. boristheses.unibe.ch [boristheses.unibe.ch]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 2,4-Dichlorobenzoyl peroxide synthesis - chemicalbook [chemicalbook.com]
- 4. This compound|CAS 133-14-2 [benchchem.com]
- 5. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iyengarlab.org [iyengarlab.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN101619035A - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]
- 10. CN101619035B - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bis (2,4-dichlorobenzoyl) peroxide - analysis - Analytice [analytice.com]
Synthesis of Bis(2,4-dichlorobenzoyl) Peroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for Bis(2,4-dichlorobenzoyl) peroxide, a key initiator in polymerization processes and a significant compound in materials science. This document outlines the core chemical reactions, detailed experimental protocols, and quantitative data to support research and development activities.
Core Synthesis Pathway: Acylation of a Peroxide Source
The most prevalent and industrially significant method for synthesizing this compound involves the diacylation of a peroxide source with 2,4-dichlorobenzoyl chloride.[1] This reaction is typically carried out in an alkaline medium to facilitate the nucleophilic attack of the peroxide species on the acyl chloride.
The general chemical equation for this synthesis is:
2 C₇H₃Cl₂OCl + H₂O₂ + 2 NaOH → (C₇H₃Cl₂O)₂O₂ + 2 NaCl + 2 H₂O
This process is often conducted in a biphasic system, comprising an organic solvent in which the 2,4-dichlorobenzoyl chloride is dissolved and an aqueous phase containing the peroxide source and an alkali.[1] This approach aids in controlling the reaction rate and managing the exothermic nature of the reaction.[1]
Key Reaction Parameters and Quantitative Data
The efficiency and safety of the synthesis are highly dependent on several critical parameters, including temperature, the choice of solvent, and the use of dispersing agents. The following tables summarize quantitative data from various reported experimental protocols.
| Parameter | Value | Reference |
| Reaction Temperature | 10 – 40 °C | [2][3] |
| 25 – 35 °C (preferred) | [2] | |
| 5 – 10 °C | [4] | |
| Yield | > 95% | [2][3] |
| 85.83% | [4] | |
| Product Purity | 98% | [2][3] |
| 99.78 wt% | [4] |
| Component | Function | Examples | Reference |
| Organic Solvent | Dissolves 2,4-dichlorobenzoyl chloride | Chloroform (B151607), Solvent oil, Silicone oil | [1][2] |
| Peroxide Source | Provides the peroxide linkage | Hydrogen peroxide, Sodium peroxide | [1][2][4] |
| Alkaline Medium | Activates the peroxide source | Sodium hydroxide (B78521) | [1][2] |
| Dispersing Agent | Improves reaction efficiency and product quality | Gelatin, Polyvinyl alcohol (PVA), Sodium lauryl sulfate (B86663) | [1][2][4] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, based on established laboratory and patent literature.
Protocol 1: Synthesis using Hydrogen Peroxide and a Dispersing Agent
This protocol is adapted from a patented method emphasizing high yield and purity through the use of a dispersing agent.[2][3]
Materials:
-
2,4-dichlorobenzoyl chloride
-
Sodium hydroxide (NaOH) solution (20% m/m)
-
Hydrogen peroxide (H₂O₂) (27.5% m/m)
-
Gelatin solution (5% m/m) or Polyvinyl alcohol (PVA) solution
-
Alkane solvent (e.g., solvent oil)
-
Deionized water
Procedure:
-
Preparation of the Aqueous Phase:
-
In a flask equipped with a stirrer and thermometer, add 100g of 20% (m/m) sodium hydroxide solution and 180g of water.
-
Cool the mixture to 5°C while stirring.
-
Slowly add 64g of 27.5% (m/m) hydrogen peroxide, maintaining the temperature at 25°C. Stir for 10 minutes.
-
Add 8g of 5% (m/m) gelatin solution and stir to combine.
-
-
Preparation of the Organic Phase:
-
Prepare a solution of 2,4-dichlorobenzoyl chloride in an alkane solvent, where the acyl chloride constitutes 80-85% of the total mass of the solution.
-
-
Reaction:
-
Slowly add the organic phase dropwise to the aqueous phase under vigorous stirring.
-
Control the reaction temperature between 25-30°C. The addition should take 1 to 1.5 hours.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
-
Work-up and Isolation:
-
Stop stirring and allow the phases to separate. Remove the mother liquor.
-
Wash the product once with 30°C water, followed by 2-3 washes with deionized water.
-
Filter the product and dry it at room temperature to obtain a powdery product.
-
Protocol 2: Biphasic Synthesis in Chloroform
This protocol describes a biphasic synthesis method using chloroform as the organic solvent.[4]
Materials:
-
2,4-dichlorobenzoyl chloride (99%)
-
Chloroform
-
Sodium peroxide
-
Sodium lauryl sulfate
-
Deionized water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 211.58 g of 99% 2,4-dichlorobenzoyl chloride in 846.30 g of chloroform to obtain a 20% mass fraction solution.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of sodium peroxide.
-
Add 0.85g of sodium lauryl sulfate to the sodium peroxide solution and mix until uniform.
-
-
Reaction:
-
Under cooling and with increased stirring speed, add the organic phase dropwise to the aqueous phase.
-
The dropwise addition should be completed within 2 hours, maintaining the reaction temperature between 5°C and 10°C.
-
Continue the reaction for an additional 2 hours.
-
-
Work-up and Isolation:
-
Add 150g of water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer using a separatory funnel.
-
Add the organic layer to a second reaction kettle containing 500g of methanol at a low temperature.
-
Quench the mixture by cooling to -15°C and continue stirring for 25 minutes.
-
Filter the resulting solid.
-
Dry the filter residue at 50°C to obtain powdered this compound.
-
Visualizing the Synthesis and Decomposition Pathways
To further elucidate the processes involved, the following diagrams illustrate the synthesis workflow and the thermal decomposition pathway of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Thermal decomposition pathway of this compound.
Applications in Research and Development
This compound is a high-performance crosslinking initiator for silicone rubber.[1] Its mechanism of action involves thermal decomposition during the curing process, which generates free radicals that initiate the crosslinking of polymer chains.[1] It also serves as a catalyst in pharmaceutical manufacturing for the polymerization of specific monomers to create pharmaceutical-grade polymers.[1][5]
Safety Considerations
This compound is an organic peroxide and may explode from heat, shock, friction, or contamination.[6] It is a strong oxidizing agent and can ignite combustible materials.[6] The thermal decomposition of this compound can produce hazardous byproducts, including polychlorinated biphenyls (PCBs) such as PCB-47, PCB-51, and PCB-68.[1][7][8] Therefore, it is imperative to handle this material in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.
References
- 1. This compound|CAS 133-14-2 [benchchem.com]
- 2. CN101619035A - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]
- 3. CN101619035B - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]
- 4. 2,4-Dichlorobenzoyl peroxide synthesis - chemicalbook [chemicalbook.com]
- 5. bis(2,4-Dichlorobenzoyl)peroxide (133-14-2) at Nordmann - nordmann.global [nordmann.global]
- 6. 2,4-Dichlorobenzoyl peroxide | 133-14-2 [chemicalbook.com]
- 7. Bis(3,4-dichlorobenzoyl) peroxide | 2246-50-6 | Benchchem [benchchem.com]
- 8. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Thermal Decomposition Mechanism of Bis(2,4-dichlorobenzoyl) Peroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2,4-dichlorobenzoyl) peroxide (DCBP) is a diacyl peroxide widely utilized as a polymerization initiator and curing agent in various industrial applications, including the production of silicone rubber. Its thermal decomposition is a critical aspect of its functionality, but also a significant safety consideration due to its exothermic and autocatalytic nature. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of DCBP, detailing the decomposition products, reaction kinetics, and the experimental methodologies used for its characterization. The information presented is intended to support researchers, scientists, and professionals in drug development in understanding and safely handling this compound.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a complex process initiated by the homolytic cleavage of the weak oxygen-oxygen bond. This initial step generates two 2,4-dichlorobenzoyloxy radicals. These highly reactive intermediates can then undergo several subsequent reactions, leading to the formation of a variety of products. The decomposition is characterized as a strong autocatalytic reaction, meaning that one or more of the decomposition products accelerate the reaction rate.[1] The exothermic onset temperature for this decomposition is approximately 98°C.[1]
The primary decomposition products identified from the thermal degradation of DCBP are:
-
2,4-dichlorobenzoic acid
-
Polychlorinated biphenyl (B1667301) (PCB) congeners, specifically PCB-47, PCB-51, and PCB-68.[2][3][4]
The formation of these products can be explained through a radical chain reaction mechanism. The initial 2,4-dichlorobenzoyloxy radicals can abstract a hydrogen atom to form 2,4-dichlorobenzoic acid or undergo decarboxylation to produce a 2,4-dichlorophenyl radical and a molecule of carbon dioxide. The 2,4-dichlorophenyl radicals are key intermediates that can lead to the formation of 1,3-dichlorobenzene by abstracting a hydrogen atom, or they can combine to form various PCB congeners.
Visualized Decomposition Pathway
The following diagram illustrates the proposed thermal decomposition pathway of this compound.
Caption: Thermal decomposition pathway of this compound.
Quantitative Data
The kinetics of the thermal decomposition of DCBP have been investigated using various thermoanalytical techniques. The following tables summarize the key quantitative data obtained from these studies.
Table 1: Kinetic Parameters for the Thermal Decomposition of this compound
| Kinetic Parameter | Value | Method/Condition | Reference |
| Activation Energy (Ea) | 232–236 kJ/mol | Dynamic evaluation using Friedman iso-conversional method | [1] |
| Exothermic Onset Temperature | 98°C | Dynamic evaluation | [1] |
| Time to Maximum Rate | < 30 minutes | Isothermal mode at 92°C | [1] |
| Pre-exponential Factor (A) | Not explicitly found in searches | - | - |
| Rate Constant (k) | Not explicitly found in searches | - | - |
Table 2: Half-life of this compound at Different Temperatures
| Temperature | Half-life |
| 37°C | 10 hours |
| 55°C | 1 hour |
| 112°C | 1 minute |
Note: Specific references for half-life data were not found in the provided search results.
Table 3: Decomposition Product Yields
Quantitative yields of the decomposition products are highly dependent on the specific reaction conditions such as temperature, solvent, and the presence of other substances. One study noted that upon thermal degradation at 250°C, the formation of di-, tri-, and tetrachlorobenzenes, and di- to hexachloro-biphenyls can have yields of up to several percent.[5] In silicone rubber crosslinked with DCBP, about 0.1% of the peroxide is converted into PCBs.[5]
Experimental Protocols
The study of the thermal decomposition of DCBP relies on several key experimental techniques to elucidate its kinetic parameters and decomposition products.
Differential Scanning Calorimetry (DSC)
DSC is a primary technique used to study the thermal behavior of DCBP under both dynamic (non-isothermal) and isothermal conditions.
-
Objective: To determine the exothermic onset temperature, heat of decomposition, and to study the autocatalytic nature of the reaction.
-
Methodology:
-
A small, precisely weighed sample of DCBP (typically 1-5 mg) is placed in a hermetically sealed aluminum pan.
-
An empty sealed pan is used as a reference.
-
Dynamic Scan: The sample and reference are heated at a constant rate (e.g., 2, 5, 10, 20 °C/min) over a specified temperature range (e.g., 30-250°C) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to the reference is measured as a function of temperature.
-
Isothermal Scan: The sample is rapidly heated to a specific constant temperature (e.g., below the dynamic onset temperature, such as 92°C) and the heat flow is measured as a function of time.[1] The shape of the resulting exothermic peak can confirm autocatalytic behavior.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed for the identification and quantification of the volatile and semi-volatile decomposition products.
-
Objective: To identify and quantify the decomposition products such as 1,3-dichlorobenzene and PCB congeners.
-
Methodology:
-
The decomposition of DCBP is carried out in a controlled environment (e.g., a sealed vial or a reactor) at a specific temperature for a defined period.
-
The resulting mixture is dissolved in a suitable solvent (e.g., hexane).
-
An aliquot of the solution is injected into the GC-MS system.
-
Gas Chromatography: The components of the mixture are separated on a capillary column (e.g., HP-5-MS). A typical temperature program might be: initial temperature of 80°C held for 1.5 min, ramped to 120°C at 25°C/min, then to 234°C at 15°C/min, then to 250°C at 2°C/min, and finally to 310°C at 7°C/min and held for 10 min.[6]
-
Mass Spectrometry: As the separated components elute from the GC column, they are ionized (e.g., by electron impact at 70 eV) and the resulting mass fragments are detected.[6] The mass spectrum of each component is compared to a library of known spectra for identification. Quantification is achieved by comparing the peak areas to those of known standards.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental analysis of DCBP thermal decomposition.
Caption: General workflow for analyzing DCBP thermal decomposition.
Conclusion
The thermal decomposition of this compound is a complex, autocatalytic process that proceeds through a radical chain mechanism to yield 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and various PCB congeners. Understanding the kinetics and products of this decomposition is paramount for the safe handling and effective application of DCBP in industrial processes. The experimental protocols outlined in this guide, particularly DSC and GC-MS, are essential tools for characterizing the thermal behavior of this and other energetic materials. Further research to fully quantify the pre-exponential factor, rate constants under various conditions, and product yields would provide a more complete picture of this important chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - Environmental Science & Technology - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-depth Technical Guide on the Solubility of Bis(2,4-dichlorobenzoyl) Peroxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of bis(2,4-dichlorobenzoyl) peroxide (DCBP), a crucial organic peroxide utilized as a polymerization initiator and curing agent in various industrial and pharmaceutical applications. Understanding its solubility is paramount for optimizing reaction conditions, ensuring safe handling, and developing effective formulations.
Core Properties of this compound
This compound is a white to off-white crystalline solid.[1] Its chemical structure, characterized by the presence of two dichlorobenzoyl groups linked by a peroxide bridge, renders it highly reactive and susceptible to thermal decomposition. This inherent instability necessitates careful consideration of its solubility in various media to ensure controlled reactivity and safe storage.
Solubility Profile
This compound exhibits a distinct solubility profile, being generally soluble in a range of organic solvents while demonstrating very low solubility in water.[2][3] This behavior is consistent with its nonpolar character, attributed to the large aromatic and chlorinated hydrocarbon portions of the molecule.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on safety data sheets and qualitative descriptions from various sources, the following table summarizes the known solubility characteristics.
| Solvent | Chemical Class | Temperature (°C) | Solubility | Reference |
| Water | Protic | 20 | < 2 µg/L | [4] |
| Ethanol | Protic | Not Specified | Sparingly soluble/Insoluble | [2] |
| Acetone | Polar Aprotic | Not Specified | Soluble | [2][3] |
| Benzene | Aromatic | Not Specified | Readily soluble | [2] |
| Chloroform (B151607) | Chlorinated | Not Specified | Readily soluble | [2][5] |
| Aliphatic Solvents | Nonpolar | Not Specified | Soluble | [6] |
| Aromatic Solvents | Aromatic | Not Specified | Soluble | |
| Dimethylformamide (DMF) | Polar Aprotic | Not Specified | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | Soluble | [1] |
| Methanol (B129727) | Protic | -15 (for precipitation) | Low solubility | [5] |
Note: The term "Soluble" indicates that the source states solubility without providing specific quantitative values. The use of chloroform for dissolving DCBP and methanol for its reprecipitation during purification strongly suggests a significant positive temperature coefficient of solubility in these solvents.[5]
Experimental Protocols for Solubility Determination
Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Place the flask in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-72 hours, to be determined empirically).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is assumed to be reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microcrystals. The filter should be pre-equilibrated at the experimental temperature to prevent precipitation.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the concentration of the saturated solution from the analysis of the diluted sample, taking the dilution factor into account.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Safety Precautions:
-
This compound is a potent oxidizing agent and can be explosive upon shock, friction, or heating. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Visualization of Key Processes
Thermal Decomposition Pathway of this compound
The primary mode of action for this compound as a polymerization initiator is through its thermal decomposition, which generates free radicals.[5] This process involves the homolytic cleavage of the weak oxygen-oxygen bond.
Caption: Thermal decomposition of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Dichlorobenzoyl Peroxide|Abbreviation:DCBP--Jiangsu Peixing Chemical co., Ltd. [peixingchem.com]
- 3. Di-(2,4-Dichlorobenzoyl) Peroxide (CAS 133-14-2): Techn... [perodox.com]
- 4. echemi.com [echemi.com]
- 5. This compound|CAS 133-14-2 [benchchem.com]
- 6. bgbchem.com [bgbchem.com]
Bis(2,4-dichlorobenzoyl) peroxide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the molecular weight and chemical formula of Bis(2,4-dichlorobenzoyl) peroxide, a compound of interest in various industrial and research applications.
Molecular and Physical Data
The fundamental chemical properties of this compound are summarized in the table below. This data is essential for accurate experimental design, stoichiometric calculations, and material characterization.
| Parameter | Value |
| Molecular Formula | C₁₄H₆Cl₄O₄[1][2][3][4] |
| Molecular Weight | 380.0 g/mol [1][2] |
| CAS Number | 133-14-2[1] |
| Appearance | White to pale yellow paste or powder[5] |
Structural Information
To understand the chemical reactivity and interactions of this compound, a comprehension of its structural components is crucial. The following diagram illustrates the logical relationship between the name of the compound and its constituent parts.
Caption: Structural breakdown of this compound.
This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. For further information on safety, handling, and specific experimental protocols, consulting a comprehensive Material Safety Data Sheet (MSDS) is strongly recommended.[3]
References
- 1. This compound|CAS 133-14-2 [benchchem.com]
- 2. 2,4-Dichlorobenzoyl peroxide | C14H6Cl4O4 | CID 61078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis (2,4-Dichloro Benzoyl) Peroxide | CAS: 133-14-2 | Enox DCBP [vestachem.com]
- 4. GSRS [precision.fda.gov]
- 5. Bis (2,4-Dichloro Benzoyl) Peroxide Bulk Manufacturer, CAS NO 133-14-2 | Suze Chemical [suzehg.com]
An In-depth Technical Guide to Bis(2,4-dichlorobenzoyl) Peroxide: Safety, Handling, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of Bis(2,4-dichlorobenzoyl) peroxide. The information is intended for professionals in research, scientific, and drug development fields to ensure its safe and appropriate use.
Chemical Identification and Properties
This compound, also known as DCBP, is an organic peroxide widely used as a crosslinking initiator, particularly in the production of silicone rubber.[1] It is often supplied as a stable paste, commonly at a 50% concentration in a carrier like poly(dimethylsiloxane), to ensure safer handling and processing.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₆Cl₄O₄ | [1] |
| Molecular Weight | 380.01 g/mol | [3] |
| CAS Number | 133-14-2 | [2] |
| Appearance | White to pale yellow crystalline powder or paste | [3] |
| Melting Point | 55°C (with decomposition) | [3][4][5] |
| Boiling Point | 432.2 - 542.2 °C | [4][6] |
| Density | 1.26 - 1.60 g/cm³ | [3][5] |
| Water Solubility | < 2 µg/L at 20°C | [4] |
| log Pow | 6 at 20°C | [2][4] |
| Vapor Pressure | < 0.009 Pa at 25°C | [4] |
| Flash Point | 194°C | [3][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Organic Peroxides | Type D | H242: Heating may cause a fire.[4][6][7] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[4][6][7] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[4][6][7] |
Signal Word: Danger[6]
Handling and Storage Precautions
Proper handling and storage are paramount to prevent accidents and exposure.
Safe Handling
-
Ventilation: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[4][6]
-
Personal Protective Equipment (PPE):
-
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4][6][7] No smoking in the handling area.[4][6]
-
Static Discharge: Use non-sparking tools and take precautionary measures against static discharges.[6][7] Ground and bond containers and receiving equipment.[4][6][7]
-
Hygiene: Avoid contact with skin and eyes.[4][6] Contaminated work clothing should not be allowed out of the workplace.[4][6][7] Wash hands thoroughly after handling.[8]
Safe Storage
-
Temperature: Store in a cool, dry, and well-ventilated place.[6][8] Storage temperature should not exceed 30°C (86°F).[3]
-
Containers: Keep containers tightly closed and store only in the original packaging.[4][6][7]
-
Incompatible Materials: Store separately from incompatible materials such as combustible materials, reducing agents, amines, sulfur, and phosphorus.[3][4]
Experimental Protocols and Toxicological Data
Detailed experimental protocols for the following toxicological data are not publicly available in the cited safety data sheets. However, the methodologies generally follow standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Toxicity
Table 3: Acute Toxicity Data
| Route | Species | Value | Source |
| Oral | Rat (female) | LD50 > 2500 mg/kg bw | [1][4] |
| Intraperitoneal | Mouse | LD50 = 225 mg/kg | [5][9] |
| Dermal | Rabbit | LD50 > 8000 mg/kg (for a 50% solution) | [10] |
-
General Methodology (Oral LD50): Acute oral toxicity studies are typically conducted following OECD Test Guideline 420, 423, or 425. A single dose of the substance is administered to fasted animals, and they are observed for a period (usually 14 days) for signs of toxicity and mortality.
Skin Sensitization
This compound is classified as a skin sensitizer.[4][6][7]
-
General Methodology: Skin sensitization potential is often assessed using the Local Lymph Node Assay (LLNA) (OECD Test Guideline 429) in mice or the Guinea Pig Maximization Test (GPMT) (OECD Test Guideline 406).[11][12] These tests involve repeated topical application of the substance and measurement of the resulting immune response.[11][12]
Reproductive Toxicity
This compound is classified as a substance that may damage fertility or the unborn child.[4][6][7]
-
General Methodology: Reproductive toxicity studies (e.g., OECD Test Guideline 414 for prenatal development toxicity or OECD Test Guideline 416 for two-generation reproduction toxicity) involve administering the substance to animals before and/or during pregnancy and assessing the effects on parental animals and their offspring.
Ecotoxicity
Table 4: Ecotoxicity Data
| Organism | Test | Value | Duration | Source |
| Fish (Poecilia reticulata) | LC50 | > 1000 mg/L | 96 h | [4][6] |
| Aquatic Invertebrates (Daphnia magna) | EL50 | > 100 mg/L | 48 h | [4][6] |
| Algae (Pseudokirchneriella subcapitata) | NOELR | 100 mg/L | 72 h | [4][6] |
| Microorganisms (activated sludge) | EC10 | 500 - < 1000 mg/L | 30 min | [4][6] |
-
General Methodology: Aquatic toxicity tests are conducted according to OECD guidelines (e.g., OECD 203 for fish, OECD 202 for Daphnia, OECD 201 for algae). These tests involve exposing the organisms to different concentrations of the substance and observing effects on mortality, mobility, or growth.
Stability, Reactivity, and Decomposition
This compound is an unstable compound that can decompose under certain conditions, leading to hazardous situations.
-
Reactivity: It is a strong oxidizing agent and can react explosively with strongly reduced materials like sulfides, nitrides, and hydrides.[4][6] Organic compounds can ignite on contact with concentrated peroxides.[4][6]
-
Conditions to Avoid: Heat, shock, friction, and contamination can cause explosions.[4][6][11] It may also be ignited by sparks or open flames.[4][6][11]
-
Thermal Decomposition: During hot curing processes, this compound decomposes into several products, including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and various polychlorinated biphenyl (B1667301) (PCB) congeners, notably PCB-47, PCB-51, and PCB-68.[4][6][7] The formation of these PCBs is a significant concern due to their potential carcinogenicity.[6]
Visualizations
Decomposition Pathway
Caption: Thermal decomposition pathway of this compound.
Emergency Response Workflow for Spills
Caption: Workflow for responding to a spill of this compound.
First Aid Measures Logical Flow
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 4. This compound|CAS 133-14-2 [benchchem.com]
- 5. gelest.com [gelest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. utu.fi [utu.fi]
A Technical Guide to the Thermal Decomposition of Bis(2,4-dichlorobenzoyl) Peroxide: Half-life, Experimental Protocols, and Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of bis(2,4-dichlorobenzoyl) peroxide (DCBP), a critical parameter for its safe handling, storage, and application as a polymerization initiator and curing agent. This document summarizes key quantitative data on its half-life at various temperatures, details experimental methodologies for its determination, and illustrates its decomposition pathway.
Half-life of this compound at Various Temperatures
The rate of thermal decomposition of this compound is highly dependent on temperature. The half-life (t½), the time required for the peroxide concentration to decrease to half of its initial value, is a crucial indicator of its stability. The following tables summarize the reported half-life data for DCBP under different conditions.
Table 1: Half-life of this compound
| Temperature (°C) | Half-life |
| 37 | 10 hours |
| 55 | 1 hour |
| 112 | 1 minute |
Source:[1]
Table 2: Half-life of this compound in Chlorobenzene Solution
| Temperature (°C) | Half-life (hours) |
| 47 | 10 |
| 65 | 1 |
| 80 | 0.1 |
Source:[2]
Experimental Protocol: Determination of Half-life using Isothermal Differential Scanning Calorimetry (DSC)
The thermal decomposition of diacyl peroxides like this compound can be effectively studied using isothermal Differential Scanning Calorimetry (DSC). This method measures the heat flow associated with the decomposition reaction at a constant temperature over time, from which the reaction kinetics, including the half-life, can be determined.
Objective: To determine the first-order rate constant (k) and half-life (t½) of this compound at a specific isothermal temperature.
Materials and Equipment:
-
This compound (typically as a 50% paste in a silicone oil carrier for safety)
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Hermetically sealed aluminum DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Inert reference material (e.g., empty sealed aluminum pan)
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound paste into a tared aluminum DSC pan.
-
Hermetically seal the pan to prevent the evaporation of any volatile decomposition products.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide a controlled atmosphere.
-
-
Isothermal Measurement:
-
Equilibrate the DSC cell at a low temperature where the peroxide is stable (e.g., 25°C).
-
Rapidly heat the sample to the desired isothermal temperature (e.g., 65°C, 80°C). A high heating rate is used to minimize decomposition during the heating phase.
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time. The experiment should continue until the exothermic decomposition peak has returned to the baseline, indicating the completion of the reaction.
-
-
Data Analysis:
-
Integrate the area of the exothermic peak on the heat flow versus time curve. The total area is proportional to the total enthalpy of decomposition (ΔH_total).
-
The rate of decomposition (dx/dt) at any time (t) is proportional to the heat flow (Φ) at that time.
-
The fraction of peroxide decomposed (x) at time (t) can be determined by calculating the partial area of the exotherm up to that time and dividing it by the total area.
-
Assuming first-order kinetics, the rate constant (k) can be determined from the slope of a plot of ln(1-x) versus time.
-
The half-life (t½) is then calculated using the following equation: t½ = ln(2) / k
-
Experimental Workflow for Half-life Determination
Caption: Workflow for determining the half-life of DCBP using isothermal DSC.
Thermal Decomposition Pathway of this compound
The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of two 2,4-dichlorobenzoyloxy radicals. These radicals can then undergo a series of subsequent reactions, including decarboxylation to form 2,4-dichlorophenyl radicals. These highly reactive radical species can then participate in various reactions, leading to the formation of the observed decomposition products.
During the hot curing process of materials like silicone rubber, this compound decomposes into 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and several polychlorinated biphenyl (B1667301) (PCB) congeners, including PCB-47, PCB-51, and PCB-68.[3][4]
Decomposition Pathway of this compound
Caption: Thermal decomposition pathway of this compound.
References
A Technical Guide to the Decomposition of Bis(2,4-dichlorobenzoyl) Peroxide: Products, Byproducts, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,4-dichlorobenzoyl) peroxide is a diacyl organic peroxide frequently utilized as a free-radical initiator in polymerization processes, notably in the curing of silicone rubbers and in the synthesis of certain pharmaceutical-grade polymers.[1][2] Its efficacy is derived from the thermal lability of the peroxide bond, which cleaves upon heating to generate reactive radicals that initiate polymerization. However, this thermal decomposition also leads to the formation of a series of decomposition products and byproducts, some of which are of toxicological concern.
This technical guide provides an in-depth overview of the decomposition of this compound, detailing its primary products and byproducts. It includes a summary of quantitative data on product yields, detailed experimental protocols for the analysis of these compounds, and visual diagrams of the decomposition pathways and analytical workflows to aid in research and development.
Decomposition Pathway and Products
The thermal decomposition of this compound proceeds via a free-radical mechanism. The initial step is the homolytic cleavage of the weak oxygen-oxygen bond to form two 2,4-dichlorobenzoyloxy radicals. These radicals can then undergo further reactions, leading to the formation of the final decomposition products.
The primary decomposition products of this compound are:
-
2,4-Dichlorobenzoic acid: Formed by the abstraction of a hydrogen atom by the 2,4-dichlorobenzoyloxy radical.[2]
-
1,3-Dichlorobenzene (B1664543): Results from the decarboxylation of the 2,4-dichlorobenzoyloxy radical to form a 2,4-dichlorophenyl radical, which then abstracts a hydrogen atom.[2]
-
Polychlorinated Biphenyls (PCBs): Primarily congeners PCB-47, PCB-51, and PCB-68. These are formed from the recombination of 2,4-dichlorophenyl radicals.[2][3]
Minor byproducts can include other chlorinated benzenes and biphenyls, with their formation being dependent on reaction conditions and the presence of other reactive species.[4][5]
Mandatory Visualization: Decomposition Pathway
Caption: Radical decomposition pathway of this compound.
Quantitative Data on Decomposition Products
The yields of the decomposition products of this compound are highly dependent on the reaction conditions, such as temperature, solvent, and the matrix in which the decomposition occurs. The following table summarizes available quantitative data.
| Product | Matrix/Solvent | Temperature (°C) | Yield | Citation |
| Di-, tri-, and tetrachlorobenzenes | Various solvents | 250 | Up to several percent | [4][5][6] |
| Di- to hexachloro-biphenyls | Various solvents | 250 | Up to several percent | [4][5][6] |
| Polychlorinated Biphenyls (PCBs) | Silicone rubber | Curing temperature | ~0.1% of the peroxide | [4] |
Note: More specific yield data under varied laboratory conditions is limited in publicly available literature. The provided data is based on studies of thermal degradation and analysis of commercial products.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound decomposition products.
General Experimental Workflow
The analysis of the decomposition products typically involves a multi-step process, from the initial decomposition reaction to the final instrumental analysis.
Caption: General workflow for the analysis of decomposition products.
Protocol for Thermal Decomposition in an Organic Solvent
This protocol describes a general procedure for studying the thermal decomposition of this compound in a laboratory setting.
Materials:
-
This compound
-
High-purity organic solvent (e.g., toluene, dodecane)
-
Reaction vessel with a condenser and nitrogen inlet
-
Heating mantle with temperature controller
-
Internal standard solution (e.g., deuterated analogs of the analytes)
Procedure:
-
Dissolve a known amount of this compound in the chosen organic solvent in the reaction vessel.
-
Add a known amount of internal standard solution.
-
Sparge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the desired temperature under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction at the set temperature for a specified time.
-
After the reaction period, cool the mixture to room temperature.
-
The reaction mixture is now ready for workup and analysis.
Sample Workup and Preparation for Analysis
For GC/MS Analysis (1,3-Dichlorobenzene and PCBs):
-
Take an aliquot of the cooled reaction mixture.
-
If necessary, dilute the sample with a suitable solvent (e.g., hexane) to bring the analyte concentrations within the calibration range of the instrument.
-
The sample is now ready for injection into the GC/MS.
For LC/MS/MS Analysis (2,4-Dichlorobenzoic Acid):
-
Take an aliquot of the cooled reaction mixture.
-
Perform a liquid-liquid extraction. Add an aqueous solution of a weak base (e.g., sodium bicarbonate) to the organic sample to extract the acidic 2,4-dichlorobenzoic acid into the aqueous phase.
-
Separate the aqueous layer and acidify it with a dilute acid (e.g., hydrochloric acid).
-
Back-extract the protonated 2,4-dichlorobenzoic acid into a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase used for LC/MS/MS analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
GC/MS Protocol for 1,3-Dichlorobenzene and PCBs
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC/MS)
GC Conditions (example):
-
Column: HP-5-MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 180 °C at 15 °C/min
-
Ramp to 280 °C at 5 °C/min, hold for 10 minutes
-
-
Injection Mode: Splitless
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu (full scan) or Selected Ion Monitoring (SIM) for target analytes
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Quantification:
-
Create a calibration curve using certified standards of 1,3-dichlorobenzene and the target PCB congeners.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve, using the internal standard for correction.
LC/MS/MS Protocol for 2,4-Dichlorobenzoic Acid
Instrumentation:
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC/MS/MS)
LC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start with 95% A, 5% B
-
Linearly increase to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-daughter ion transitions for 2,4-dichlorobenzoic acid and its internal standard.
Quantification:
-
Prepare a calibration curve using certified standards of 2,4-dichlorobenzoic acid.
-
Quantify the analyte in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Conclusion
The thermal decomposition of this compound is a complex process that generates a range of products and byproducts. A thorough understanding of these compounds and their formation is crucial for researchers, scientists, and drug development professionals working with this peroxide. The quantitative data, while indicating that the formation of hazardous byproducts like PCBs is a minor pathway, underscores the importance of careful monitoring and control of reaction conditions. The detailed experimental protocols provided in this guide offer a framework for the accurate and reliable analysis of the decomposition products, enabling better process control, risk assessment, and development of safer alternative initiator systems.
References
- 1. This compound|CAS 133-14-2 [benchchem.com]
- 2. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stability and Storage of Bis(2,4-dichlorobenzoyl) Peroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,4-dichlorobenzoyl) peroxide is a diacyl organic peroxide utilized as a polymerization initiator, curing agent, and cross-linking agent in various industrial applications, including the production of silicone rubber. Due to the inherent instability of its peroxide group (-O-O-), a thorough understanding of its stability profile and appropriate storage conditions is paramount to ensure safety and maintain product quality. This technical guide provides an in-depth overview of the stability and storage of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating important concepts through diagrams.
Thermal Stability and Decomposition
The thermal stability of this compound is a critical consideration due to its potential for self-accelerating decomposition, which can lead to a runaway thermal event. The decomposition process is exothermic and can be initiated by heat, friction, shock, or contamination.
Quantitative Stability Data
The following tables summarize key quantitative data related to the thermal stability of this compound.
| Parameter | Value | Reference |
| Storage Temperature | 2°C - 8°C | [1] |
| ≤ 30°C (to maintain quality) | [2] | |
| Maximum Storage Temperature | Do not exceed 50°C (122°F) | [3][4] |
| Self-Accelerating Decomposition Temperature (SADT) | 60°C | [4] |
| Exothermic Onset Temperature (DSC) | 98°C | [5] |
| Activation Energy (Dynamic DSC) | 232 - 236 kJ·mol⁻¹ | [5] |
| Melting Point | 55°C (with decomposition) | [6] |
Note: The SADT is the lowest temperature at which self-accelerating decomposition may occur with a substance in the packaging as used in transport. A violent reaction or explosion can result if the bulk material is heated above the SADT[4].
Decomposition Products
During thermal decomposition, particularly in the context of curing silicone rubber, this compound breaks down into several products. The primary decomposition pathway involves the formation of 2,4-dichlorobenzoyl radicals, which can then lead to the generation of various compounds.
Key Decomposition Products:
-
2,4-Dichlorobenzoic acid[5]
-
1,3-Dichlorobenzene[5]
-
Polychlorinated biphenyl (B1667301) (PCB) congeners, including:
The formation of these decomposition products, particularly PCBs, is a significant consideration for occupational health and environmental safety[5].
Incompatible Materials and Hazardous Reactions
To prevent accidental decomposition and ensure stability, it is crucial to avoid contact with incompatible materials.
| Incompatible Materials | Potential Hazard | Reference |
| Amines | Hazardous Decomposition | [3] |
| Acids | Hazardous Decomposition | [3] |
| Alkalis | Hazardous Decomposition | [3] |
| Heavy metal compounds (e.g., driers, metal soaps, accelerators) | Hazardous Decomposition | [3] |
| Flammable or combustible materials | Increased fire and explosion risk | [4] |
| Oxidizing agents | Increased fire and explosion risk | [4] |
Hazardous Reactions:
-
Explosion: May explode from heat, shock, friction, or contamination[7].
-
Ignition of Combustibles: May ignite combustible materials such as wood, paper, and oil[7].
Experimental Protocols
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the exothermic onset temperature and heat of decomposition of this compound. This information is crucial for assessing its thermal hazard potential.
Methodology:
-
Instrument: A Differential Scanning Calorimeter (DSC) is used for the analysis.
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Dynamic Scan:
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate (e.g., 5 °C/min) over a defined temperature range (e.g., 30°C to 200°C)[3].
-
The heat flow to or from the sample relative to the reference is continuously monitored and recorded.
-
-
Isothermal Scan:
-
To investigate autocatalytic behavior, the sample is held at a constant temperature (e.g., 92°C) and the heat flow is monitored over time[5].
-
-
Data Analysis:
-
The resulting DSC curve plots heat flow against temperature (for dynamic scans) or time (for isothermal scans).
-
An exothermic event, such as decomposition, is observed as a peak.
-
The exothermic onset temperature (T₀) is determined by the intersection of the baseline with the tangent of the steepest part of the exothermic peak.
-
The heat of decomposition (ΔH) is calculated by integrating the area under the exothermic peak.
-
Kinetic parameters, such as the activation energy (Ea) , can be calculated from a series of dynamic scans at different heating rates using methods like the Kissinger or Flynn-Wall-Ozawa (FWO) methods[2].
-
Determination of Self-Accelerating Decomposition Temperature (SADT)
Objective: To determine the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.
Methodology (Based on the UN Test H.1):
-
Apparatus: A temperature-controlled oven capable of maintaining a uniform temperature.
-
Sample and Packaging: The test is performed on the substance in its commercial packaging.
-
Procedure:
-
The packaged sample is placed in the oven, which is set to a predetermined test temperature.
-
The temperature of the sample and the oven are monitored continuously.
-
The test is conducted for a period of seven days or until a runaway thermal event occurs.
-
-
Pass/Fail Criteria:
-
Pass: The sample temperature does not exceed the oven temperature by more than 6°C within the seven-day period.
-
Fail: The sample temperature exceeds the oven temperature by 6°C or more within the seven-day period.
-
-
SADT Determination:
-
The test is repeated at different temperatures, typically in 5°C increments, to find the lowest temperature at which a "fail" result is obtained. This temperature is reported as the SADT.
-
Recommended Storage and Handling Conditions
Proper storage and handling are essential to maintain the stability of this compound and prevent hazardous situations.
Storage:
-
Temperature: Store in a cool, dry, well-ventilated area. Recommended storage temperatures are between 2°C and 8°C[1]. To maintain quality, some sources suggest storing at or below 30°C[2]. It is critical to never allow the storage temperature to exceed 50°C[3][4].
-
Light: Protect from sunlight and other sources of ignition[7][8].
-
Container: Keep containers tightly closed and store only in the original receptacle[2][7].
-
Segregation: Store away from incompatible materials, including amines, acids, alkalis, heavy metal compounds, and flammable materials[3][4]. Store separately from other chemicals[8].
Handling:
-
Ventilation: Handle in a well-ventilated area[7].
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection[8].
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools[7].
-
Static Discharge: Take precautionary measures against static discharges[8].
-
Contamination: Avoid contamination with any foreign materials.
Visualizations
Logical Relationship of Factors Affecting Stability
Caption: Relationship between storage conditions and stability.
Recommended Handling and Storage Workflow
Caption: Recommended workflow for safe handling and storage.
References
- 1. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aidic.it [aidic.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of thermal ignition theory of di(2,4-dichlorobenzoyl) peroxide by kinetic-based curve fitting | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Bis(2,4-dichlorobenzoyl) Peroxide as a Polymerization Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,4-dichlorobenzoyl) peroxide (DCBP) is a diacyl organic peroxide widely utilized as a potent free-radical initiator for polymerization reactions.[1][2] Its primary application lies in the curing of silicone rubbers and specialty polymers.[1] The presence of chlorine atoms on the benzoyl rings enhances its reactivity, allowing for initiation at lower temperatures compared to unsubstituted benzoyl peroxide.[1] This document provides detailed application notes and experimental protocols for the use of DCBP as a polymerization initiator in a research and development setting.
Physicochemical and Kinetic Data
A comprehensive understanding of the initiator's properties is crucial for controlled polymerization. Key data for this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 133-14-2 | [3] |
| Molecular Formula | C₁₄H₆Cl₄O₄ | [3] |
| Molecular Weight | 380.01 g/mol | [2] |
| Appearance | White to off-white crystalline powder or paste | [2] |
| Melting Point | 118-122°C (with decomposition) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMF, DMSO, benzene, chloroform, acetone) | [2] |
| Active Oxygen Content | ~4.21% | [4] |
| 1-hour Half-Life Temperature (t½) | 55°C | [5] |
| 10-hour Half-Life Temperature (t½) | Not explicitly found, but decomposition starts at 55°C | [5] |
| Self-Accelerating Decomposition Temperature (SADT) | 60°C | [6] |
Polymerization Initiation Mechanism
The initiation of polymerization by DCBP proceeds via the homolytic cleavage of the weak oxygen-oxygen bond upon heating, generating two 2,4-dichlorobenzoyloxy radicals. These primary radicals can then initiate polymerization by adding to a monomer unit.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. US5910232A - Method for inhibiting polymer formation in styrene processing - Google Patents [patents.google.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. wacker.com [wacker.com]
- 5. Synthesis and Conductivity Studies of Poly(Methyl Methacrylate) (PMMA) by Co-Polymerization and Blending with Polyaniline (PANi) [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(2,4-dichlorobenzoyl) Peroxide in Silicone Rubber Curing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(2,4-dichlorobenzoyl) peroxide (DCBP) as a curing agent for silicone rubber. This document includes detailed experimental protocols, quantitative data on performance, and visual representations of the curing process and workflow.
Introduction
This compound is a widely utilized organic peroxide for the vulcanization of silicone rubber, particularly in applications requiring low-temperature curing and high curing speeds.[1] It is especially suitable for extrusion processes and the rapid curing of thin cross-sections.[1] The curing process, typically carried out via hot-air vulcanization, is initiated by the thermal decomposition of the peroxide, which generates free radicals.[1][2] These radicals then crosslink the silicone polymer chains, transforming the material from a viscous compound into a durable elastomer. A key characteristic of DCBP-cured silicone rubber is the necessity of a post-curing step to remove volatile by-products, which enhances the material's final properties and stability.[3]
Chemical Structure and Curing Mechanism
This compound initiates the crosslinking of silicone rubber through a free-radical mechanism. Upon heating, the peroxide decomposes, forming highly reactive radicals that abstract hydrogen atoms from the methyl groups on the polysiloxane chains. This creates polymer radicals, which then combine to form stable crosslinks.
Caption: Curing mechanism of silicone rubber using this compound.
Quantitative Data
| Property | Test Method | Value | Curing Conditions |
| Density | DIN EN ISO 1183-1 A | 1.15 g/cm³[1] | 1.5% of a 50% DCBP paste, 10 min @ 135°C, post-cured 4h @ 200°C[1] |
| Hardness, Shore A | DIN ISO 48-4 | 61[1] | 1.5% of a 50% DCBP paste, 10 min @ 135°C, post-cured 4h @ 200°C[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation, curing, and testing of silicone rubber using this compound.
Compounding Protocol
This protocol describes the process of mixing the silicone rubber base with the peroxide curing agent using a two-roll mill.
Caption: Experimental workflow for compounding silicone rubber with DCBP.
Methodology:
-
Preparation: Thoroughly clean the two-roll mill to prevent contamination. Ensure the roll temperature is maintained below 30°C to avoid premature curing.
-
Mastication: Add the silicone rubber base to the mill and masticate until it forms a smooth, continuous sheet.
-
Incorporation of Peroxide: The this compound, typically as a 50% paste in silicone fluid, should be the last ingredient added.[4] Add the specified amount of the peroxide paste to the silicone sheet on the mill.
-
Homogenization: Continue milling until the peroxide is uniformly dispersed throughout the silicone rubber. This is typically indicated by a consistent appearance of the compound.
-
Sheeting and Storage: Once homogeneous, sheet the compounded rubber off the mill to the desired thickness. Store the uncured sheet in a cool, dark environment away from heat and direct sunlight to prevent premature vulcanization.
Note on Additives: If other additives such as fillers (e.g., silica) or pigments are required, they should be incorporated into the silicone base before the addition of the peroxide. Be aware that some fillers, like carbon black, can interfere with the curing process initiated by DCBP.
Curing and Post-Curing Protocol
This protocol details the vulcanization of the compounded silicone rubber and the subsequent post-curing process.
Methodology:
-
Molding and Initial Curing:
-
Cut the uncured silicone rubber sheet into a pre-form of the desired shape and size for the mold.
-
Place the pre-form into a pre-heated mold.
-
For press curing, a typical condition is 10 minutes at 135°C.[1] For hot air vulcanization, temperatures can range from 150°C to 400°C.[5] The exact time and temperature will depend on the thickness of the part and the specific formulation.
-
-
Demolding: After the initial curing cycle, carefully remove the vulcanized silicone rubber part from the mold.
-
Post-Curing:
-
Place the demolded part in a circulating air oven.
-
Common post-curing cycles include:
-
The post-curing process is crucial for removing volatile decomposition by-products of the peroxide, such as 2,4-dichlorobenzoic acid and polychlorinated biphenyls (PCBs).[4][6] This step stabilizes the mechanical properties and ensures the material is suitable for its intended application.[3]
-
Mechanical Testing Protocol
This protocol outlines the standard test methods for evaluating the mechanical properties of the cured silicone rubber.
Methodology:
-
Specimen Preparation: Prepare test specimens from the post-cured silicone rubber sheets according to the dimensions specified in the relevant ASTM standards.
-
Hardness Testing:
-
Measure the Shore A hardness of the cured samples using a durometer according to ASTM D2240 .
-
-
Tensile Testing:
-
Conduct tensile tests on dumbbell-shaped specimens using a universal testing machine according to ASTM D412 .
-
From the stress-strain curve, determine the following properties:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Modulus at 100% Elongation (MPa): The stress at 100% strain, indicating the material's stiffness.
-
-
-
Tear Strength Testing:
-
Measure the tear strength of the cured samples according to ASTM D624 using appropriate test specimens (e.g., Die C).
-
Safety Considerations
This compound is a strong oxidizing agent and should be handled with care. It is flammable and can be sensitive to heat, shock, and friction.[1] Store in a cool, well-ventilated area away from incompatible materials. During the curing and post-curing processes, ensure adequate ventilation to remove volatile by-products. The decomposition of DCBP can produce hazardous substances, including polychlorinated biphenyls (PCBs).[4][6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times when handling the peroxide and the uncured compound.
References
Application Notes and Protocols: Bis(2,4-dichlorobenzoyl) Peroxide for Low-Temperature Crosslinking of Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,4-dichlorobenzoyl) peroxide (DCBP) is a highly reactive organic peroxide widely utilized as a crosslinking agent for various elastomers, most notably silicone rubber.[1] Its primary advantage lies in its low activation temperature and rapid curing speed, making it an ideal choice for low-temperature vulcanization processes.[1] This characteristic is particularly beneficial for applications involving temperature-sensitive components or for achieving fast curing cycles in manufacturing. DCBP is effective in creating crosslinks in silicone rubbers even without the presence of unsaturated alkyl or vinyl groups.[1]
These application notes provide detailed protocols and quantitative data for the use of this compound in the low-temperature crosslinking of elastomers.
Chemical Properties and Decomposition
DCBP is a white, pasty material, typically supplied as a 50% paste in a silicone fluid to ensure safe handling and processing.[2] It is insoluble in water and ethanol (B145695) but soluble in aromatic solvents.[3] The crosslinking mechanism is initiated by the thermal decomposition of the peroxide, which generates free radicals.[4] These highly reactive radicals then abstract hydrogen atoms from the polymer chains, leading to the formation of polymer-polymer crosslinks.
The decomposition rate of DCBP is temperature-dependent, which is a critical factor in designing curing cycles. The half-life of DCBP at various temperatures is presented in the table below.
| Temperature (°C) | Half-life |
| 37 | 10 hours |
| 55 | 1 hour |
| 112 | 1 minute |
| Table 1: Half-life of this compound at Different Temperatures.[1] |
During the curing process, DCBP decomposes into several byproducts, including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and certain polychlorinated biphenyl (B1667301) (PCB) congeners. It is important to be aware of these decomposition products and handle the cured materials and any emissions according to appropriate safety protocols. One notable drawback of using DCBP is the phenomenon of "blooming," where decomposition products can migrate to the surface of the cured elastomer over time.[5] This can be mitigated by a post-curing heat treatment.[5]
Applications in Elastomer Crosslinking
DCBP is predominantly used in the curing of silicone rubber, particularly for extrusion products and thin cross-section articles where rapid curing is advantageous.[1] It is one of the few peroxides suitable for hot-air vulcanization (HAV) because it is not inhibited by oxygen.[2]
Experimental Protocols
Protocol 1: Compression Molding of High Consistency Silicone Rubber (HCR)
This protocol describes the preparation and compression molding of a high consistency silicone rubber using a DCBP paste.
Materials:
-
High Consistency Silicone Rubber (HCR) base
-
This compound, 50% paste in silicone fluid
-
Two-roll mill
-
Compression molding press
Procedure:
-
On a two-roll mill, thoroughly mix 1.5 parts by weight of the 50% this compound paste with 100 parts of the HCR base. Ensure a homogeneous dispersion of the peroxide in the rubber.
-
Take the compounded rubber and place it into a pre-heated mold in a compression molding press.
-
Cure the rubber at 135°C for 10 minutes under pressure.[6]
-
After demolding, a post-curing step is recommended to improve the stability of the material and reduce blooming. Post-cure the molded part in a hot air oven for 4 hours at 200°C.[6]
Protocol 2: Hot Air Vulcanization of an Extruded Silicone Rubber Profile
This protocol outlines the general procedure for the continuous curing of an extruded silicone rubber profile using DCBP.
Materials:
-
Silicone rubber compound suitable for extrusion
-
This compound, 50% paste in silicone fluid (typically 1-2 phr)[2]
-
Single-screw extruder
-
Hot air vulcanization tunnel
Procedure:
-
Prepare a silicone rubber compound containing 1-2 parts per hundred rubber (phr) of a 50% DCBP paste.
-
Feed the compound into a single-screw extruder to produce the desired profile.
-
The extruded profile is then passed directly into a hot air vulcanization tunnel.
-
Cure the profile at a temperature between 300°C and 400°C.[5] The residence time in the tunnel will depend on the profile's cross-sectional thickness and the specific temperature used.
-
A post-curing step (e.g., 2 hours at 200°C) is advisable to remove volatile byproducts and improve the final properties of the rubber.[7]
Quantitative Data
The following tables summarize the mechanical properties of silicone elastomers cured with this compound under different conditions.
| Property | Value | Test Method |
| Density | 1.15 g/cm³ | DIN EN ISO 1183-1 A |
| Hardness Shore A | 61 | DIN ISO 48-4 |
| Table 2: Mechanical Properties of a High Consistency Silicone Rubber Cured with 1.5% of a 50% DCBP Paste (10 min at 135°C, post-cured 4h at 200°C).[6] |
| Property | Value |
| Hardness, JIS | 50 |
| Ultimate Elongation | 360% |
| Tensile Strength | 90 kg/cm ² |
| Tear Strength | 15 kg/cm |
| Table 3: Mechanical Properties of a Methyl Vinyl Polysiloxane Rubber Cured with 1.5 parts of a 1:1 DCBP/Silicone Fluid Pasty Mixture (Hot air cured at 350°C for 1 min, post-cured at 200°C for 2 hours).[7] |
Effect of Additives on Curing
The presence of certain additives, such as carbon black, can influence the curing process. The following table shows the effect of different types and loadings of carbon black on the cure characteristics of a silicone rubber compound with DCBP, as measured by a Moving Die Rheometer (MDR) at 121°C.
| Compound | Scorch Time (Tc10, min) | Cure Time (Tc90, min) |
| Control (no carbon black) | ~1.8 | ~3.5 |
| 1 phr N990 Carbon Black | ~1.9 | ~3.4 |
| 3 phr N990 Carbon Black | ~2.0 | ~3.6 |
| 1 phr Furnace Grade Carbon Black | ~1.9 | ~3.3 |
| Table 4: Effect of Carbon Black on the Cure Characteristics of a DCBP Cured Silicone Compound at 121°C.[4] |
Visualizations
Figure 1: Chemical Structure of this compound.
References
- 1. sinoxe.com [sinoxe.com]
- 2. akrochem.com [akrochem.com]
- 3. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancarb.com [cancarb.com]
- 5. EP0282130A2 - A process for crosslinking silicone rubbers - Google Patents [patents.google.com]
- 6. hilltop-products.co.uk [hilltop-products.co.uk]
- 7. EP0278731A2 - A silicone rubber composition - Google Patents [patents.google.com]
Application Notes and Protocols for Bis(2,4-dichlorobenzoyl) Peroxide in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(2,4-dichlorobenzoyl) peroxide as a free-radical initiator in polymer synthesis, with a focus on its application in silicone rubber curing and general protocols for other polymer systems.
Introduction
This compound (BDBP), also known as 2,4-dichlorobenzoyl peroxide, is a diacyl organic peroxide widely used as a source of free radicals to initiate polymerization.[1] Due to its specific decomposition kinetics, it is particularly effective for the low-temperature curing of silicone rubbers and is also utilized in the synthesis of other polymers such as polyvinyl chloride (PVC) and specialty plastics.[2] It is often supplied as a paste, frequently at a 50% concentration in a silicone oil or fluid, to enhance safety and ease of handling.[1]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₆Cl₄O₄ |
| Molecular Weight | 380.01 g/mol |
| Appearance | White to off-white crystalline powder or paste[2] |
| Decomposition Onset | Exothermic decomposition begins around 98°C[3] |
| Solubility | Insoluble in water; Soluble in some organic solvents[2] |
| Active Oxygen Content | ~4.2% |
Mechanism of Initiation
This compound initiates free-radical polymerization through the thermal decomposition of the peroxide bond (O-O). Upon heating, this bond undergoes homolytic cleavage to generate two 2,4-dichlorobenzoyloxy radicals. These radicals can then decarboxylate to form 2,4-dichlorophenyl radicals. Both of these radical species are capable of adding to a monomer's double bond, thereby initiating the polymer chain growth.[4]
Caption: Free-radical polymerization initiated by this compound.
Quantitative Data for Silicone Rubber Curing
The primary application of this compound is in the curing (cross-linking) of silicone rubber, particularly for applications requiring hot air vulcanization.
| Parameter | Value | Notes |
| Initiator Concentration | 0.5 - 2.0 phr* | A common starting point is around 1.0 phr. |
| Curing Temperature | 100 - 150°C (212 - 302°F) | Lower temperatures can be used for faster curing systems. |
| Curing Time | 5 - 15 minutes | Dependent on temperature, part thickness, and desired cross-link density. |
| Post-Curing | 150 - 200°C for 2-4 hours | Often recommended to remove volatile byproducts and improve final properties. |
*phr = parts per hundred rubber
Note: The concentration of this compound can influence the final properties of the silicone rubber. Higher concentrations generally lead to a higher cross-link density, which can increase hardness and modulus but may decrease elongation at break. It is important to note that carbon black fillers can interfere with the curing process when using this peroxide.
Experimental Protocols
General Protocol for Free-Radical Polymerization (Bulk or Solution)
This protocol provides a general guideline for the free-radical polymerization of vinyl monomers using this compound. This procedure may require optimization for specific monomers and desired polymer characteristics.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene, vinyl chloride) - inhibitor removed
-
This compound (as a 50% paste in silicone oil)
-
Solvent (if applicable, e.g., toluene, ethyl acetate) - anhydrous
-
Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath with temperature control
-
Inert gas (Nitrogen or Argon)
-
Precipitating solvent (e.g., methanol, ethanol)
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Monomer Preparation: If the monomer contains an inhibitor, pass it through a column of activated basic alumina (B75360) to remove it.
-
Reaction Setup: Assemble the reaction vessel and purge with an inert gas for 15-20 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Reactor:
-
Bulk Polymerization: Add the desired amount of purified monomer to the reaction vessel.
-
Solution Polymerization: Add the desired amount of solvent and monomer to the reaction vessel.
-
-
Initiator Addition: Weigh the required amount of this compound paste in a separate container and dissolve or disperse it in a small amount of the monomer or solvent. Transfer this solution to the reaction vessel using a syringe or cannula.
-
Polymerization:
-
Begin stirring the reaction mixture.
-
Heat the reaction to the desired temperature (typically in the range of 60-100°C). The specific temperature will depend on the desired rate of polymerization and the half-life of the initiator.
-
Monitor the reaction progress by observing the increase in viscosity. The reaction time can vary from a few hours to over 24 hours depending on the specific conditions.
-
-
Termination and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the polymer is in solution, slowly pour the viscous solution into a beaker containing a stirred, non-solvent (e.g., methanol) to precipitate the polymer.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Note on Molecular Weight Control: In free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration. Therefore, to obtain a higher molecular weight polymer, a lower concentration of this compound should be used. Conversely, a higher initiator concentration will result in a lower molecular weight polymer. The precise relationship will also depend on the monomer reactivity, temperature, and the presence of any chain transfer agents.
Safety and Handling
This compound is a strong oxidizing agent and can be thermally unstable. It is crucial to handle this chemical with appropriate safety precautions.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] It should be stored separately from incompatible materials such as reducing agents, acids, bases, and metals.[6] Refrigerated storage is often recommended.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Handle in a well-ventilated area or a fume hood.[8] Avoid contact with skin and eyes.[8] Prevent the formation of dust and aerosols.[7] Use non-sparking tools and take precautions against static discharge.[7]
-
Decomposition Hazards: Heating may cause a fire.[7] The thermal decomposition of this compound can be autocatalytic and potentially explosive if confined.[3] During curing processes, it can decompose into 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and polychlorinated biphenyls (PCBs).[9][10]
Disclaimer: This information is intended for educational purposes by qualified individuals. Always consult the Safety Data Sheet (SDS) for this compound before use and follow all institutional safety guidelines.[7][8]
References
- 1. This compound|CAS 133-14-2 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. echemi.com [echemi.com]
- 8. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 9. researchgate.net [researchgate.net]
- 10. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Bis(2,4-dichlorobenzoyl) Peroxide in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Part 1: Application Notes
Introduction
Bis(2,4-dichlorobenzoyl) peroxide, also known as DCBP, is a diacyl organic peroxide that functions as a highly effective source of free radicals.[1][2] In industrial and pharmaceutical settings, it is primarily used as a thermal radical initiator for polymerization and cross-linking reactions.[1][2][3] Due to its ability to initiate polymerization under controlled conditions, it is valuable in the synthesis of specialized polymers.[4][5] It is typically supplied as a paste (e.g., 50% concentration in a silicone fluid) to ensure safer handling and processing.[1][6]
Applications in Pharmaceutical Manufacturing
While specific examples in drug synthesis are proprietary, the primary role of this compound and similar initiators in the pharmaceutical and medical device sectors is in the creation of high-purity polymers. These polymers are used as excipients, in drug delivery systems, or as structural biomaterials.
Key applications include:
-
Polymerization of Acrylic Monomers: this compound can be used to initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA). This process is fundamental to producing poly(methyl methacrylate) (PMMA), a biocompatible polymer widely used in medical applications.
-
Medical Devices (Bone Cements): A closely related initiator, benzoyl peroxide (BPO), is a standard component in self-curing acrylic bone cements used for anchoring joint replacements in orthopedic surgery.[7][8] DCBP can be used in similar thermosetting resin applications. The initiator, when mixed with an activator (typically a tertiary amine), generates radicals at ambient temperature to cure the cement.[7][9]
-
Silicone Elastomers: DCBP is a curing agent for silicone rubbers, which are used in a variety of pharmaceutical and medical applications, including tubing, seals, and components for medical devices, due to their biocompatibility and stability.[1][10]
-
Controlled-Release Drug Formulations: The polymerization of monomers to form a drug-loaded polymer matrix is a common technique for creating controlled-release dosage forms. Radical initiators are essential for this process.
Catalytic Mechanism: Radical Initiation
The utility of this compound stems from the relative weakness of the oxygen-oxygen bond in its peroxide group.[2] When subjected to heat or chemical activation, this bond undergoes homolytic cleavage, generating two 2,4-dichlorobenzoyloxy radicals. These radicals are highly reactive and initiate the polymerization chain reaction by attacking the double bond of a monomer molecule.[2][5]
Caption: Radical polymerization mechanism initiated by peroxide decomposition.
Safety and Regulatory Considerations
Organic peroxides are energetic and thermally unstable materials that require strict handling protocols.[11][12]
-
Thermal Stability: DCBP can decompose rapidly or explosively if exposed to heat, shock, friction, or contaminants like metals and amines.[6][13] It must be stored at recommended cool temperatures, away from heat sources and direct sunlight.[3]
-
Contamination: Contact with incompatible materials, including rust, acids, bases, and reducing agents, can lead to violent decomposition.[13] Unused peroxide should never be returned to its original container.[13]
-
Decomposition Products: When heated, this compound decomposes into byproducts including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and certain polychlorinated biphenyls (PCBs).[14][15] The formation of these unintentional pollutants is a significant concern for occupational health and environmental safety, necessitating controlled laboratory and manufacturing environments with appropriate ventilation and personal protective equipment (PPE).[14]
-
Personal Protective Equipment (PPE): When handling DCBP, appropriate PPE, including safety goggles, impervious gloves, and protective clothing, is mandatory.[12][13]
Caption: Key safety and handling considerations for organic peroxides.
Part 2: Data Presentation
The following data is representative of a typical redox-initiated acrylic polymerization system, analogous to those using this compound. The data illustrates the effect of initiator concentration on the properties of the resulting polymer matrix, such as in a bone cement formulation.[9]
Table 1: Effect of Initiator Concentration on Polymerization of Acrylic Bone Cement (Data adapted from studies on Benzoyl Peroxide (BPO) with a constant co-initiator concentration of 0.5 wt. % N,N-dimethylaniline)[9]
| Initiator Conc. (wt. %) | Curing Time (min) | Max. Temperature (°C) | Final Monomer Conversion (%) | Compressive Strength (MPa) |
| 0.05 | > 20 | ~ 40 | ~ 75 | ~ 78 |
| 0.1 | ~ 15 | ~ 55 | 74 | ~ 85 |
| 0.2 | ~ 11 | ~ 70 | ~ 90 | ~ 92 |
| 0.3 | ~ 9 | ~ 85 | 100 | ~ 92 |
| 0.5 | ~ 7 | ~ 95 | ~ 95 | ~ 88 |
| 0.7 | ~ 6 | > 100 | ~ 92 | Not Reported |
Note: Increasing initiator concentration generally accelerates the reaction, shortening the curing time and increasing the peak exothermic temperature, while mechanical properties may optimize at a specific concentration.[9]
Part 3: Experimental Protocols
Protocol 1: Preparation of a PMMA-Based Polymer Matrix (Illustrative Example)
This protocol describes the lab-scale preparation of a poly(methyl methacrylate) (PMMA) matrix, a process relevant to the formation of bone cements or polymer-based drug delivery systems. This example uses a generic peroxide initiator system.
Materials and Reagents:
-
Powder Component:
-
Poly(methyl methacrylate) (PMMA) beads
-
This compound (initiator)
-
Barium sulfate (B86663) (radiopacifier, if required)
-
-
Liquid Component:
-
Methyl methacrylate (MMA) monomer (stabilized)
-
N,N-dimethylaniline (DMA) or N,N-dimethyl-p-toluidine (DMPT) (activator/co-initiator)
-
Hydroquinone (inhibitor, usually pre-mixed in monomer)
-
Experimental Procedure:
-
Preparation of Components:
-
Prepare the powder component by thoroughly blending PMMA beads, the radiopacifier (if used), and the this compound initiator in the desired ratios (e.g., 1-3 wt.% initiator).
-
Prepare the liquid component consisting of the MMA monomer and the activator (e.g., 0.5-2.0 vol.% DMA).
-
-
Initiation of Polymerization:
-
In a well-ventilated fume hood, combine the powder and liquid components in a suitable mixing vessel (e.g., polyethylene (B3416737) beaker) at a standard powder-to-liquid ratio (e.g., 2:1 g/mL).
-
Mix vigorously for 30-60 seconds until a homogeneous, dough-like paste is formed.
-
-
Curing:
-
Transfer the paste into a mold or desired form.
-
Allow the mixture to cure at ambient temperature. The curing process is exothermic and will proceed over several minutes (typically 5-20 minutes depending on the formulation).
-
Monitor the temperature profile during curing using a thermocouple, if required.
-
-
Characterization:
-
Once fully cured and cooled to room temperature, remove the solid polymer from the mold.
-
Perform mechanical testing (e.g., compressive strength according to ISO 5833 standards) and chemical analysis (e.g., residual monomer content via chromatography) as needed.
-
Caption: Experimental workflow for preparing a PMMA-based polymer matrix.
References
- 1. This compound|CAS 133-14-2 [benchchem.com]
- 2. Radical initiator - Wikipedia [en.wikipedia.org]
- 3. Organic Peroxide - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. nbinno.com [nbinno.com]
- 5. pergan.com [pergan.com]
- 6. 2,4-Dichlorobenzoyl peroxide Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. WO1998024398A1 - Bone cement and method of preparation - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Bis (2,4-Dichloro Benzoyl) Peroxide Bulk Manufacturer, CAS NO 133-14-2 | Suze Chemical [suzehg.com]
- 11. Organic Peroxide: Uses, Safety, and Risks - Organic Per... [perodox.com]
- 12. hsi.com [hsi.com]
- 13. eopsg.org [eopsg.org]
- 14. researchgate.net [researchgate.net]
- 15. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(2,4-dichlorobenzoyl) Peroxide in Specialty Plastics Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(2,4-dichlorobenzoyl) peroxide (DCBP) as a crosslinking initiator in the production of specialty plastics, with a primary focus on silicone elastomers. The information presented is intended to guide researchers and professionals in the development and application of materials requiring peroxide-based curing systems.
Introduction
This compound (CAS No. 133-14-2), with the molecular formula C₁₄H₆Cl₄O₄, is a diacyl organic peroxide widely utilized as a high-performance initiator for free-radical polymerization.[1] It is particularly effective as a curing agent for silicone rubbers (polysiloxanes) and other specialty plastics.[1] DCBP is known for its high reactivity and the ability to induce crosslinking at relatively low temperatures, making it suitable for various processing techniques, including hot air vulcanization.[2] It is typically supplied as a 50% paste in a silicone oil carrier to ensure safe handling and facilitate dispersion into the polymer matrix.[1]
Mechanism of Action: Free-Radical Crosslinking
The primary function of this compound in polymer production is to initiate crosslinking through the generation of free radicals upon thermal decomposition. The process can be summarized in the following steps:
-
Initiation: When heated, the relatively weak oxygen-oxygen bond in the peroxide molecule undergoes homolytic cleavage, yielding two 2,4-dichlorobenzoyloxy radicals.
-
Propagation: These highly reactive radicals abstract hydrogen atoms from the polymer chains (e.g., from the methyl groups of polydimethylsiloxane), creating polymer radicals.
-
Termination: The polymer radicals can then combine with each other, forming stable carbon-carbon crosslinks between the polymer chains. This three-dimensional network structure transforms the soft, gummy polymer into a solid, elastic material with enhanced mechanical properties.
Quantitative Data: Performance Characteristics
The concentration of this compound and the curing conditions significantly influence the final properties of the specialty plastic. The following tables summarize key quantitative data for the use of DCBP, primarily in silicone rubber.
Table 1: General Properties and Curing Parameters
| Parameter | Value | Reference |
| Molecular Weight | 380.01 g/mol | [3] |
| Typical Formulation | 50% paste in polydimethylsiloxane | [4] |
| Recommended Dosage | 0.8 - 1.2% by weight | [5] |
| Vulcanization Temperature | > 90°C | [1] |
| 10-hour Half-Life Temperature | 37°C | |
| 1-hour Half-Life Temperature | 55°C | |
| 1-minute Half-Life Temperature | 112°C |
Table 2: Effect of DCBP Concentration on Mechanical Properties of High Consistency Silicone Rubber
| DCBP (50% paste) Concentration (% by weight) | Hardness (Shore A) | Tensile Strength (N/mm²) | Elongation at Break (%) |
| 1.5% | 61 | 11.0 | 450 |
Cure conditions: 10 minutes at 135°C in a press, followed by a post-cure of 4 hours at 200°C.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the laboratory-scale production of a cured silicone elastomer.
Materials and Equipment
-
High consistency silicone rubber (HCR) or other suitable polymer base
-
This compound, 50% paste in silicone oil
-
Two-roll mill or internal mixer
-
Compression molding press with heating capabilities
-
Molds of desired dimensions
-
Post-curing oven
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Workflow
Step-by-Step Procedure
-
Compound Preparation:
-
On a two-roll mill, soften the silicone rubber base by passing it through the nip several times.
-
Once the silicone forms a continuous band on the roll, gradually add the pre-weighed this compound paste to the polymer.
-
Continue to mill the compound, cutting and blending it until the peroxide is uniformly dispersed. Ensure the temperature of the mill does not rise excessively to prevent premature curing.
-
-
Molding and Curing:
-
Take a pre-weighed amount of the compounded silicone and place it into the desired mold.
-
Place the mold in a compression press preheated to the desired curing temperature (e.g., 135°C).
-
Apply pressure and maintain the temperature for the specified curing time (e.g., 10 minutes).
-
-
Post-Curing:
-
Carefully remove the cured silicone part from the mold.
-
To improve the mechanical properties and remove volatile decomposition byproducts, place the part in a circulating air oven for a post-curing cycle (e.g., 4 hours at 200°C).
-
-
Characterization:
-
After the post-curing process and allowing the sample to cool to room temperature, perform mechanical testing (e.g., tensile strength, elongation at break, and hardness) according to standardized methods (e.g., ASTM or ISO).
-
Advantages and Disadvantages
The selection of this compound as a curing agent should be based on a careful consideration of its benefits and drawbacks.
Safety Considerations
This compound is a reactive and thermally unstable compound that must be handled with care.
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.
-
Handling: Use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.
-
Decomposition: During the curing process, DCBP decomposes to form 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and certain polychlorinated biphenyls (PCBs). These byproducts can be hazardous, and appropriate ventilation and handling procedures should be in place to minimize exposure. A post-curing step is often necessary to remove these volatile compounds.[2]
-
Blooming: The decomposition products of DCBP can sometimes migrate to the surface of the cured plastic over time, a phenomenon known as "blooming."[2] This can be mitigated by a thorough post-curing process.[2]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough understanding of the material's safety data sheet (SDS) and established laboratory safety protocols. Always consult the SDS for detailed safety and handling information before working with this compound.
References
- 1. This compound|CAS 133-14-2 [benchchem.com]
- 2. EP0282130A2 - A process for crosslinking silicone rubbers - Google Patents [patents.google.com]
- 3. gelest.com [gelest.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Bis(2,4-dichlorobenzoyl) Peroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of bis(2,4-dichlorobenzoyl) peroxide, a key initiator in various industrial processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Titrimetry, and UV-Vis Spectrophotometry are designed to ensure accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a precise and specific method for the quantification of this compound. This method is particularly suitable for the analysis of the compound in raw materials and finished products.
Experimental Protocol
a. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvent delivery system and autosampler.
-
Data acquisition and processing software.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
0.45 µm syringe filters.
b. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.[1]
-
Injection Volume: 20 µL.
c. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
d. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in methanol in a volumetric flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
e. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
f. Data Presentation:
| Parameter | Value |
| Limit of Quantification (LOQ) | ~ 2 µ g/media [2][3] |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Titrimetric Method (Adapted Iodometric Titration)
This method is an adaptation of the standard iodometric titration for peroxides and can be used for the assay of this compound. It is a cost-effective method suitable for quality control purposes where high sample throughput is required.
Experimental Protocol
a. Reagents and Materials:
-
Sample of this compound.
-
Glacial acetic acid.
-
Saturated potassium iodide (KI) solution.
-
Standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Starch indicator solution (1%).
-
Erlenmeyer flasks (250 mL).
-
Burette (50 mL).
b. Procedure:
-
Accurately weigh a quantity of the sample expected to contain about 1-2 meq of active oxygen and transfer it to a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform to dissolve the sample.
-
Add 0.5 mL of saturated potassium iodide solution.
-
Swirl the flask and allow it to stand in the dark for 10 minutes.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of starch indicator solution. The solution should turn blue.
-
Continue the titration with sodium thiosulfate solution, drop by drop, until the blue color is completely discharged.
-
Perform a blank determination under the same conditions.
c. Calculation:
The percentage of this compound can be calculated using the following formula:
Where:
-
V = Volume of sodium thiosulfate solution used for the sample titration (mL).
-
Vb = Volume of sodium thiosulfate solution used for the blank titration (mL).
-
N = Normality of the sodium thiosulfate solution.
-
M = Molecular weight of this compound (380.01 g/mol ).
-
W = Weight of the sample (g).
d. Data Presentation:
| Parameter | Typical Range |
| Titration Volume (Sample) | Dependent on sample concentration |
| Titration Volume (Blank) | < 0.1 mL |
| Calculated Purity (%) | Report as mean ± SD of replicates |
UV-Vis Spectrophotometry (Adapted Method)
This method is adapted from established spectrophotometric methods for benzoyl peroxide, a structurally similar compound.[4][5][6][7][8] It can be used for a rapid estimation of this compound in various samples.
Experimental Protocol
a. Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
This compound reference standard.
-
Methanol (UV grade).
-
Volumetric flasks and pipettes.
b. Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in methanol.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on the structure, this is expected to be in the range of 230-280 nm. For benzoyl peroxide, a similar compound, the λmax is observed around 234.8 nm.[5][6]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by diluting with methanol.
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample and dissolve it in methanol in a volumetric flask to obtain a concentration within the range of the standard solutions.
-
Filter the solution if necessary.
-
-
Measurement:
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax against a methanol blank.
-
-
Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the standard solutions to generate a calibration curve.
-
-
Quantification:
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
c. Data Presentation:
| Parameter | Value |
| λmax | To be determined experimentally |
| Linearity (R²) | > 0.995 |
| Molar Absorptivity (ε) | To be determined experimentally |
Visualizations
Caption: Workflow for Analytical Method Development.
Caption: Thermal Decomposition of this compound.[1][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bis (2,4-dichlorobenzoyl) peroxide - analysis - Analytice [analytice.com]
- 4. A Novel UV-VIS Spectroscopic Approach for the Development and Validation of Benzoyl Peroxide Quantification Methods | Journal of Health Sciences [vjol.info.vn]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. UV SPECTROPHOTOMETRIC ANALYSIS AND VALIDATION OF BENZOYL PEROXIDE IN SOLID DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 9. This compound|CAS 133-14-2 [benchchem.com]
- 10. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cross-Linking Density with Bis(2,4-dichlorobenzoyl) Peroxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the optimal dosage of bis(2,4-dichlorobenzoyl) peroxide (DCBP) to achieve the desired cross-linking density in polymers, with a primary focus on silicone elastomers.
Introduction
This compound is a highly effective organic peroxide used as a cross-linking agent, or initiator, for various polymers, most notably silicone rubber. The thermal decomposition of DCBP generates free radicals that initiate the formation of a three-dimensional polymer network. The density of this network, or cross-linking density, is a critical parameter that dictates the final mechanical and physical properties of the material, such as hardness, elasticity, and solvent resistance. An increase in peroxide concentration generally leads to a higher cross-linking density.[1] However, an excessive amount of peroxide can lead to undesirable effects, including reduced mechanical properties. Therefore, determining the optimal dosage is crucial for achieving the desired material performance.
It is important to note that the thermal decomposition of DCBP can result in the formation of polychlorinated biphenyls (PCBs), which are persistent environmental pollutants.[2] Consequently, appropriate safety measures and consideration of chlorine-free alternatives are advised.
Quantitative Data on the Effect of DCBP Dosage
The following tables summarize the quantitative effects of varying the dosage of this compound on the properties of silicone rubber. The data is compiled from a study by Verheyen et al. (2017), which investigated the influence of different types and amounts of cross-linking agents on the mechanical properties of a high-consistency silicone rubber (HCR). In this study, DCBP is referred to as DCIBP.
Table 1: Effect of this compound (DCIBP) Dosage on Swelling Ratio and Shore A Hardness of Silicone Rubber [1]
| Peroxide Dosage (phr*) | Swelling Ratio | Shore A Hardness |
| 0.50 | 1.60 | 55 |
| 1.00 | 1.45 | 60 |
| 1.50 | 1.40 | 62 |
*phr: parts per hundred rubber
Table 2: Effect of this compound (DCIBP) Dosage on Rebound Resilience of Silicone Rubber [1]
| Peroxide Dosage (phr) | Rebound Resilience (%) |
| 0.50 | ~32 |
| 1.00 | ~45 |
| 1.50 | ~50 |
A technical data sheet for a commercial high-consistency silicone rubber provides the following example of a formulation and its resulting properties when cured with a 50% paste of this compound in silicone fluid.
Table 3: Properties of a Cured High-Consistency Silicone Rubber [3]
| Property | Value |
| Cure Conditions | 1.5% Crosslinker E (50% DCBP paste), 10 min / 135°C in press, 4 h / 200°C post-cure |
| Density | 1.15 g/cm³ |
| Hardness Shore A | 61 |
| Tensile Strength | 11.0 N/mm² |
| Elongation at Break | 440% |
| Compression Set (22 h | 175°C) | 31% |
| Rebound Resilience | 59% |
| Tear Strength | 24 N/mm |
Experimental Protocols
Determining Cure Characteristics and Cross-Linking Density using a Moving Die Rheometer (MDR)
A Moving Die Rheometer is used to analyze the curing behavior of a rubber compound. The measured torque is proportional to the shear modulus, which is related to the cross-link density.
Materials and Equipment:
-
This compound (DCBP)
-
Silicone rubber base polymer
-
Two-roll mill
-
Moving Die Rheometer (MDR) or Rubber Process Analyzer (RPA)
Procedure:
-
Compounding:
-
On a two-roll mill, thoroughly mix the silicone rubber base with the desired concentration of DCBP. Ensure the temperature of the rubber does not exceed 30°C during mixing to prevent premature curing.[3]
-
Prepare a series of compounds with varying DCBP concentrations (e.g., 0.5, 1.0, 1.5, 2.0 phr).
-
-
MDR Analysis:
-
Set the MDR to the desired curing temperature (e.g., 135°C).[3]
-
Place a sample of the uncured compound into the die cavity.
-
Start the test and record the torque as a function of time. The test typically runs for a set time (e.g., 30 minutes) or until the torque reaches a plateau.
-
From the resulting cure curve, determine the following parameters:
-
Minimum Torque (ML): Represents the viscosity of the uncured compound.
-
Maximum Torque (MH): Correlates with the stiffness of the fully cured material and is indicative of the cross-linking density.
-
Scorch Time (ts1 or ts2): The time it takes for the torque to rise by 1 or 2 units above ML, indicating the onset of curing.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
-
-
Determining Cross-Linking Density by Swelling Test
The swelling test is a common method to estimate the cross-linking density of a polymer network based on the Flory-Rehner equation. A lower degree of swelling indicates a higher cross-linking density.
Materials and Equipment:
-
Cured silicone rubber samples of known weight and dimensions
-
Toluene (or another suitable solvent)
-
Analytical balance
-
Vials or beakers with lids
Procedure:
-
Sample Preparation:
-
Cut small, precisely weighed samples from the cured silicone rubber sheets.
-
-
Swelling:
-
Immerse each sample in a vial containing toluene. Ensure the sample is fully submerged.
-
Seal the vials and store them at room temperature in the dark for 72 hours to allow the samples to reach equilibrium swelling.
-
-
Measurement:
-
After the swelling period, carefully remove the swollen sample from the solvent.
-
Quickly blot the surface with filter paper to remove excess solvent and immediately weigh the swollen sample.
-
-
Drying:
-
Dry the swollen sample in a vacuum oven at 60°C until a constant weight is achieved. This will give the weight of the dried polymer network.
-
-
Calculation of Cross-Linking Density:
-
The cross-linking density can be calculated using the Flory-Rehner equation, which relates the degree of swelling to the molecular weight between cross-links.
-
Visualizations
Caption: Peroxide-initiated cross-linking mechanism of silicone rubber.
Caption: Workflow for determining optimal DCBP dosage.
Safety and Handling
This compound is a strong oxidizing agent and should be handled with care. It is sensitive to heat, shock, and friction. Store in a cool, well-ventilated area away from incompatible materials. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. As mentioned, the decomposition of DCBP can produce PCBs, so proper ventilation and handling procedures are essential to minimize exposure.
References
Application Notes and Protocols: Use of Bis(2,4-dichlorobenzoyl) Peroxide in Dental Materials Research
Introduction
Bis(2,4-dichlorobenzoyl) peroxide (DCBP) is a diacyl organic peroxide known for its use as a crosslinking agent in silicone rubber production.[1][2][3] While not a standard initiator in mainstream dental composites, which often rely on photoinitiators like camphorquinone (B77051) or chemical cure systems with benzoyl peroxide and amines, its properties as a low-temperature, high-speed curing agent for silicones suggest a potential application in elastomeric dental materials.[3][4][5] This document outlines a hypothetical research application of DCBP as an alternative initiator for condensation-cured dental silicone impression materials.
The primary function of an initiator in this context is to generate free radicals upon thermal activation, which then propagate a crosslinking reaction, transforming a viscous silicone paste into a solid, elastic material.[6][7] DCBP's thermal decomposition begins at relatively low temperatures, making it a candidate for materials that cure under clinically relevant conditions.[8] However, a significant consideration in its use is the formation of decomposition byproducts, including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and polychlorinated biphenyls (PCBs), which necessitates thorough biocompatibility and safety assessments.[9]
These application notes provide a framework for researchers to investigate the feasibility of using DCBP in dental silicones, focusing on curing characteristics, mechanical properties, and dimensional stability, with comparisons to conventional initiator systems.
Quantitative Data Summary
The following tables summarize key properties of this compound and comparative data for common dental silicone impression materials.
Table 1: Properties of this compound (DCBP)
| Property | Value | Reference |
| Chemical Formula | C₁₄H₆Cl₄O₄ | [10] |
| Molecular Weight | 380.10 g/mol | [10] |
| Appearance | White to yellowish paste (often 50% in silicone oil) | [1][10] |
| Thermal Decomposition Temp. | ~60°C | [8] |
| Activation Energy | 28.1 kcal/mole | [8] |
| 10-hour Half-Life Temp. | 37°C | [8] |
| 1-hour Half-Life Temp. | 55°C | [8] |
| 1-minute Half-Life Temp. | 112°C | [8] |
Table 2: Typical Properties of Dental Silicone Impression Materials (as per ISO 4823)
| Property | Condensation Silicone | Addition Silicone | Test Method Reference |
| Working Time (minutes) | 2 - 4 | 2 - 5 | ISO 4823[4][5][11] |
| Setting Time (minutes) | 6 - 8 | 5 - 9 | ISO 4823[4][5][11] |
| Dimensional Change (24h, %) | -0.20 to -0.60 | < -0.15 | ISO 4823[4][5][11] |
| Elastic Recovery (%) | > 96.5 | > 99.0 | ISO 4823[4][5][11] |
| Strain in Compression (%) | 2 - 20 | 0.8 - 20 | ISO 4823[4][5][11] |
| Detail Reproduction (µm) | 20 | 20 | ISO 4823[4][5][11] |
Experimental Protocols
The following protocols are designed to evaluate DCBP as an initiator in a model condensation-cured silicone impression material.
Protocol 1: Formulation of a DCBP-Initiated Dental Silicone
Objective: To prepare a two-paste condensation-cured silicone impression material using DCBP as the initiator in the catalyst paste.
Materials:
-
Base Paste:
-
α,ω-hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) (viscosity: 10,000-20,000 cP)
-
Fumed silica (B1680970) (as filler)
-
Plasticizer (e.g., paraffin (B1166041) oil)
-
-
Catalyst Paste:
-
Crosslinking agent (e.g., tetraethyl orthosilicate (B98303) - TEOS)
-
Activator (e.g., dibutyltin (B87310) dilaurate)
-
This compound (50% paste in silicone oil)
-
Inert filler (e.g., diatomaceous earth)
-
Procedure:
-
Base Paste Preparation:
-
In a planetary mixer, combine the PDMS and plasticizer.
-
Gradually add the fumed silica while mixing under vacuum to ensure uniform dispersion and prevent air entrapment.
-
Mix until a homogenous, putty-like consistency is achieved.
-
-
Catalyst Paste Preparation:
-
In a separate mixer, combine the TEOS and dibutyltin dilaurate.
-
Add the DCBP paste and mix thoroughly.
-
Gradually incorporate the inert filler until a homogenous paste of similar consistency to the base paste is formed.
-
-
Packaging:
-
Package the base and catalyst pastes in separate, airtight containers.
-
Protocol 2: Evaluation of Curing Characteristics
Objective: To determine the working and setting times of the DCBP-initiated silicone.
Methodology:
-
Dispense equal lengths of the base and catalyst pastes onto a mixing pad.
-
Mix vigorously with a spatula for 30 seconds until the paste is uniform in color.
-
Working Time: Start a stopwatch at the beginning of mixing. Periodically probe the surface of the material with a blunt instrument. The working time is defined as the time from the start of mixing until the material is no longer workable and loses its tackiness.
-
Setting Time: Continue to monitor the material. The setting time is the time from the start of mixing until the material has fully elastic properties and does not deform permanently upon probing, as defined by ISO 4823.[4][5][11]
Protocol 3: Assessment of Mechanical and Physical Properties
Objective: To measure the key physical and mechanical properties of the cured silicone material according to ISO 4823 standards.[4][5][11]
Methodology:
-
Specimen Preparation: Prepare specimens for each test by mixing the base and catalyst pastes and placing them into standardized molds. Allow to cure at 37°C to simulate oral conditions.
-
Dimensional Stability:
-
Create a standardized impression of a ruled block.
-
Measure the distance between specific lines on the impression immediately after setting and again after 24 hours of storage at room temperature.
-
Calculate the percentage of dimensional change.
-
-
Elastic Recovery:
-
Prepare a cylindrical specimen and subject it to a compressive load for a defined period.
-
Remove the load and measure the recovery of the specimen's original height.
-
Calculate the percentage of elastic recovery.
-
-
Strain in Compression:
-
Use a universal testing machine to apply a compressive load to a cylindrical specimen.
-
Measure the amount of deformation at a specified stress level.
-
Protocol 4: Analysis of Decomposition Byproducts
Objective: To identify and quantify the leachables from the cured silicone, with a focus on DCBP decomposition products.
Methodology:
-
Sample Incubation:
-
Place cured silicone specimens in a 75% ethanol-water solution, a common food simulant, at 37°C for 7 days.
-
Replace the solution daily and store the collected eluates at -20°C.
-
-
Analytical Method:
-
Analyze the collected eluates using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and relevant PCB congeners.
-
Prepare standard calibration curves for each target analyte to ensure accurate quantification.
-
Visualizations
Diagram 1: Curing Mechanism of DCBP-Initiated Silicone
References
- 1. On the thermal decomposition kinetics of BIPB and its runaway reaction simulation | Semantic Scholar [semanticscholar.org]
- 2. Addition Silicone Vs Condensation Silicone | Kent Express [kentexpress.co.uk]
- 3. surgimac.com [surgimac.com]
- 4. Standard - Dentistry - Elastomeric impression materials (ISO 4823:2000) SS-EN ISO 4823 - Swedish Institute for Standards, SIS [waw.sis.se]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of peroxides in restorative resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. normsplash.com [normsplash.com]
Troubleshooting & Optimization
Preventing blooming in silicone rubber cured with Bis(2,4-dichlorobenzoyl) peroxide
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of blooming in silicone rubber cured with Bis(2,4-dichlorobenzoyl) peroxide (DCBP).
Frequently Asked Questions (FAQs)
Q1: What is the white, powdery residue on the surface of my cured silicone part?
A1: The white, chalky, or hazy film you are observing is a phenomenon known as "blooming".[1][2] It occurs when certain compounding ingredients migrate from within the rubber to the surface and crystallize or form a deposit.[3][4] For silicone cured with this compound (DCBP), this bloom is primarily composed of the peroxide's decomposition byproducts.[5]
Q2: Why does blooming occur specifically with DCBP peroxide cured silicones?
A2: Blooming in DCBP-cured systems is directly linked to the byproducts generated during the heat-activated curing process.[5] When heated, DCBP decomposes to initiate crosslinking, but it also forms stable, secondary products. The most significant of these is 2,4-dichlorobenzoic acid, which has limited solubility in the silicone matrix and migrates to the surface over time.[6][7][8] Other byproducts can include 1,3-dichlorobenzene (B1664543) and trace amounts of polychlorinated biphenyls (PCBs).[6][9]
Q3: Does blooming affect the physical properties or performance of the silicone part?
A3: While often considered a cosmetic issue, severe blooming can indicate an incomplete or non-optimized curing process.[2] For applications requiring surface adhesion, such as bonding or coating, the bloom layer can act as a contaminant and interfere with bonding.[10] The presence of byproducts like dichlorobenzoic acid can also suggest that the material has not been fully stabilized, which could affect long-term performance in sensitive applications.[11]
Q4: How can I prevent blooming from occurring in my experiments?
A4: The most effective method to prevent blooming in DCBP-cured silicone is to perform a post-curing step.[5][12] This involves heating the cured part in a hot air oven for a specific duration to volatilize and remove the residual decomposition byproducts.[12] Additionally, optimizing the formulation by using the correct amount of peroxide is crucial, as excess peroxide can lead to unused fragments that also migrate and bloom.[1][10][13]
Q5: Can the white powder be removed after it has already appeared?
A5: Yes, the bloom can often be removed, although this is a temporary solution as more byproducts may migrate to the surface later.[14] The surface can be wiped with a solvent like isopropyl alcohol or a light mineral oil.[1][13] However, the most reliable method to both remove existing bloom and prevent its return is to perform a thorough post-cure, which effectively "bakes off" the volatile residues.[1][14]
Troubleshooting Guide for Blooming
Follow this guide to diagnose and resolve blooming issues in your DCBP-cured silicone rubber experiments.
Problem: A white, powdery, or crystalline residue is observed on the surface of a cured silicone part.
Question 1: Was a post-curing step performed after the initial molding/curing?
-
Answer: No.
-
Analysis: The absence of a post-cure is the most common cause of blooming in DCBP systems.[5] The decomposition byproducts, primarily 2,4-dichlorobenzoic acid, remain trapped in the silicone matrix and slowly migrate to the surface.[6][11]
-
Solution: Implement a post-curing protocol. Heating the part in a circulating air oven allows the volatile byproducts to be driven out of the material, preventing them from blooming.[12] Refer to the data in Table 1 for recommended post-curing cycles.
-
-
Answer: Yes.
-
Analysis: If blooming still occurs after a post-cure, the cycle (temperature or time) may have been insufficient to fully remove the byproducts, or other factors may be contributing.
-
Solution: Proceed to the next questions to investigate other potential causes. Consider increasing the duration or temperature of your post-cure as shown in Table 1 .[11][12]
-
Question 2: What was the concentration (phr - parts per hundred rubber) of the DCBP peroxide in the compound?
-
Analysis: Using an excessive amount of peroxide is a key driver of blooming.[1] If the concentration is higher than needed for complete crosslinking, the unreacted peroxide fragments and excessive byproducts can saturate the silicone and migrate to the surface.[10][13]
-
Solution: Review your formulation. Ensure the DCBP concentration is optimized for your specific silicone base and filler system. If possible, run ladder studies with decreasing levels of peroxide to find the optimal concentration that achieves desired physical properties without causing bloom.
Question 3: How was the DCBP peroxide incorporated and dispersed into the silicone compound?
-
Analysis: Poor or uneven mixing can create localized areas with high concentrations of peroxide.[10] These pockets of unreacted peroxide and its byproducts are more likely to migrate and cause blooming on the part surface.
-
Solution: Ensure your mixing process, whether on a two-roll mill or in an internal mixer, is thorough and achieves uniform dispersion of the peroxide paste. Check for any undispersed lumps or streaks in the uncured compound.[15]
Question 4: What are the storage conditions for the cured parts (temperature, humidity, airflow)?
-
Analysis: Environmental conditions can influence the rate of migration.[1] Elevated storage temperatures can accelerate the movement of molecules within the rubber matrix, potentially speeding up the blooming process.[16]
-
Solution: Store cured parts in a cool, dry place with good ventilation.[3] Avoid direct exposure to heat sources or sunlight.
Data Presentation
Table 1: Recommended Post-Curing Cycles for DCBP-Cured Silicone
This table summarizes common post-curing parameters to effectively remove volatile byproducts and prevent blooming. The optimal cycle may vary based on part thickness and material formulation.
| Duration (Hours) | Temperature (°C) | Temperature (°F) | Notes |
| 1 - 2 | 150 | 302 | A common starting point for general peroxide cures.[14] |
| 2 | 177 | 350 | A widely used cycle for removing DCBP byproducts.[12] |
| 2 | 200 | 392 | A more aggressive cycle for thicker parts or higher byproduct levels.[12] |
| 4 | 200 | 392 | An extended duration for ensuring complete removal in critical applications.[12] |
| 24 | 250 | 482 | Used for very thick specimens to remove acidic residues like dichlorobenzoic acid, though may still be insufficient in some cases.[11] |
Table 2: Thermal Properties of this compound (DCBP)
Understanding the thermal decomposition characteristics of DCBP helps in optimizing the initial curing cycle.
| Property | Value | Reference |
| Thermal Decomposition Temperature | 60°C | [17] |
| 10-hour Half-Life Temperature | 37°C | [17] |
| 1-hour Half-Life Temperature | 55°C | [17] |
| 1-minute Half-Life Temperature | 112°C | [17] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Post-Curing on Bloom Prevention
Objective: To determine the optimal post-curing cycle for a given DCBP-cured silicone formulation to prevent blooming.
Methodology:
-
Compounding: Prepare a silicone rubber compound using a two-roll mill. A typical formulation consists of silicone gum, a reinforcing filler (e.g., fumed silica), and a standardized loading of DCBP peroxide paste (e.g., 1.5 phr). Ensure homogenous mixing.
-
Curing: Press-cure the compounded material into slabs of uniform thickness (e.g., 2 mm) at a temperature sufficient to fully decompose the peroxide (e.g., 10-15 minutes at 121°C).
-
Sample Division: Cut the cured slabs into smaller, identical samples. Divide the samples into multiple groups.
-
Group A: Control (no post-cure).
-
Group B: Post-cure at 177°C for 2 hours.
-
Group C: Post-cure at 200°C for 2 hours.
-
Group D: Post-cure at 200°C for 4 hours.
-
-
Aging and Observation: Store all samples under controlled ambient conditions (23°C ± 2°C, 50% ± 5% RH), shielded from direct light. Visually inspect the surface of each sample for any signs of white, powdery bloom daily for a period of 14 days. Record observations using a rating scale (e.g., 0 = no bloom, 5 = severe bloom).
-
Analysis: Compare the results from the different groups to identify the minimum post-curing cycle (time and temperature) that completely prevents blooming for the observation period.
Protocol 2: Analytical Identification of Bloom Residue via GC-MS
Objective: To chemically identify the constituents of the white powder blooming on a silicone rubber surface.
Methodology:
-
Sample Collection: Carefully collect the bloom residue from the surface of an affected silicone part. This can be done by:
-
Gently scraping the powder onto a clean surface.
-
Wiping the surface with a clean swab wetted with a high-purity solvent (e.g., hexane (B92381) or isopropanol).
-
-
Sample Preparation:
-
Dissolve the collected powder or extract the solvent from the swab into a suitable volatile solvent.
-
If necessary, derivatize the sample (e.g., via silylation) to make polar compounds like 2,4-dichlorobenzoic acid more volatile for gas chromatography analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[18]
-
The Gas Chromatograph will separate the individual chemical components of the sample based on their boiling points and affinity for the GC column.
-
The Mass Spectrometer will bombard the separated components with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for identification.
-
-
Data Interpretation:
-
Compare the mass spectra of the unknown peaks from the sample against a known spectral library (e.g., NIST).
-
Confirm the presence of DCBP decomposition byproducts, such as 2,4-dichlorobenzoic acid, by matching their retention times and mass spectra with those of certified reference standards.[6][7][8] High-Performance Liquid Chromatography (HPLC) can also be used as a primary method for quantifying 2,4-dichlorobenzoic acid.[6]
-
Visualizations
Caption: Troubleshooting workflow for diagnosing the root cause of blooming.
Caption: Decomposition pathway of DCBP during silicone curing.
References
- 1. echosupply.com [echosupply.com]
- 2. Why Compression Molded Silicone Products Blooming? - Better Silicone [better-silicone.com]
- 3. rubber-tools.com [rubber-tools.com]
- 4. irtubes.com [irtubes.com]
- 5. EP0282130A2 - A process for crosslinking silicone rubbers - Google Patents [patents.google.com]
- 6. This compound|CAS 133-14-2 [benchchem.com]
- 7. Collection - Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - Environmental Science & Technology - Figshare [acs.figshare.com]
- 8. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. rdabbott.com [rdabbott.com]
- 13. hongjusilicone.com [hongjusilicone.com]
- 14. applerubber.com [applerubber.com]
- 15. download.polympart.ir [download.polympart.ir]
- 16. Reasons and preventive measures for the frosting of silicone rubber products-IOTA silicone rubber [htvsilicone.com]
- 17. alitapolymer.com [alitapolymer.com]
- 18. Summary of Silicone Rubber Testing Methods - IOTA CORPORATION LTD. [iotachem.com]
Optimizing curing temperature for Bis(2,4-dichlorobenzoyl) peroxide
Welcome to the technical support center for Bis(2,4-dichlorobenzoyl) peroxide (DCBP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their curing processes and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal curing temperature for this compound?
A1: The optimal curing temperature for this compound (DCBP) is highly dependent on the specific application, the formulation of the material being cured (primarily silicone rubber), and the curing method.
-
Safe Processing Temperature: To ensure safe handling and prevent premature crosslinking (scorch), the processing temperature should be maintained around 75°C.[1]
-
Efficient Crosslinking: Efficient crosslinking for many applications occurs at approximately 90°C.[1] For cross-linking of various synthetic rubbers, temperatures above 100°C are utilized.[2]
-
Press Curing: For press molding applications, a cure temperature of 115°C has been shown to be effective.[3] Cures at 100-115°C should be conducted under pressure, followed by a post-cure.[2]
-
Hot Air Vulcanization (HAV): In continuous curing processes like hot air vulcanization for extruded products, much higher temperatures, ranging from 150°C to 250°C, are common.[2] Some hot air furnaces may even operate at 300°C to 400°C.[4]
It is crucial to determine the optimal temperature profile for your specific system through experimental trials.
Q2: What are the primary applications of this compound?
A2: this compound is a versatile organic peroxide primarily used as:
-
A Curing Agent for Silicone Rubber: It is a widely used initiator for the crosslinking of silicone elastomers, especially in applications requiring low-temperature curing and high curing speed.[1][5] It is particularly suitable for the fast curing of thin cross-section products.[2][5]
-
A Polymerization Initiator: It serves as a catalyst in the polymerization of specific monomers for creating pharmaceutical-grade polymers.[1]
-
Food Contact Applications: It is an authorized substance for use in rubber articles intended for repeated contact with food under FDA regulation 21 CFR 177.2600.[1][2]
Q3: What are the decomposition products of DCBP, and are there any safety concerns?
A3: Yes, there are significant safety and environmental concerns related to the decomposition of DCBP during the hot curing process. When heated, DCBP breaks down into several byproducts, including:
-
2,4-dichlorobenzoic acid
-
1,3-dichlorobenzene
-
Polychlorinated biphenyl (B1667301) (PCB) congeners, specifically PCB-47, PCB-51, and PCB-68.[1][6][7][8][9]
These PCBs are classified as unintentionally produced pollutants and have been detected in environmental samples and in the biomonitoring of workers at production facilities.[1][6] Given the carcinogenic potential of PCBs, exposure to these decomposition products is a serious concern.[6][7] It is essential to handle DCBP in controlled laboratory settings with appropriate safety measures to mitigate occupational exposure.
Q4: Why is a post-curing step often recommended when using DCBP?
A4: A post-curing step, typically involving prolonged heating at an elevated temperature (e.g., 150-250°C for 12-24 hours), is often necessary for several reasons:[2]
-
Removal of Volatile Byproducts: Post-curing helps to drive off volatile decomposition products and unreacted peroxide, improving the final properties and stability of the material.
-
Prevention of Blooming: It is a critical step to prevent "blooming," a phenomenon where unreacted substances migrate to the surface of the cured material, forming a visible film.[4]
-
Completion of Crosslinking: It ensures the crosslinking reaction goes to completion, maximizing the mechanical properties and dimensional stability of the final product.
Troubleshooting Guides
Issue 1: Premature Curing (Scorch) During Processing
Symptoms:
-
Increased viscosity or gelling of the compound during mixing or shaping.
-
Difficulty in processing and shaping the material.
Possible Causes:
-
Excessive Processing Temperature: The temperature of the compound exceeded the safe processing limit (around 75°C).
-
Long Residence Time at Elevated Temperatures: The material was held at a high temperature for too long before the final curing stage.
Solutions:
-
Maintain Strict Temperature Control: Ensure the temperature of the mixing equipment (e.g., two-roll mill) does not exceed 40°C during the incorporation of the peroxide.[10] The overall processing temperature should be kept below 75°C.[1]
-
Minimize Processing Time: Reduce the time the compound is exposed to heat before the intended curing process.
-
Use of Scorch Retarders: In some formulations, the addition of a scorch retarder can provide a wider processing window.
-
Combination with Other Peroxides: Consider using DCBP in combination with a peroxide that has a higher activation temperature. This allows for initial curing with DCBP while the other peroxide remains inactive until higher temperatures are reached.[2]
Issue 2: Incomplete Curing or Poor Mechanical Properties
Symptoms:
-
The final product is soft, tacky, or has low tensile strength and poor elasticity.
-
Low crosslink density as measured by rheometry (low MH value).
Possible Causes:
-
Insufficient Curing Temperature or Time: The curing temperature was too low, or the curing time was too short for the peroxide to fully decompose and initiate crosslinking.
-
Interaction with Formulation Components: Certain additives, particularly some types of carbon black, can interfere with the free radical curing mechanism of DCBP.[11] Acidic fillers can also inhibit the cure.[12]
-
Incorrect Peroxide Dosage: The amount of DCBP used was too low for the specific polymer system.
Solutions:
-
Optimize Curing Cycle: Increase the curing temperature or extend the curing time based on preliminary experiments. Refer to the data table below for typical temperature ranges.
-
Review Formulation: If using carbon black, consider using a grade with a low surface area, as this has been shown to have a more modest effect on crosslink density compared to high surface area furnace blacks.[11] Ensure that any fillers used do not have an acidic pH that could "kill" the peroxide cure.[12]
-
Adjust Peroxide Concentration: The typical usage level is 1-2 parts per hundred rubber (phr) of a 50% DCBP paste.[2] Adjust the concentration within this range and re-evaluate.
-
Implement a Post-Cure: A thorough post-cure at 150-250°C for several hours can help to complete the crosslinking reaction and improve final properties.[2]
Issue 3: Porosity or Bubbles in the Cured Product
Symptoms:
-
Visible voids, bubbles, or a porous structure within the cured material.
Possible Causes:
-
Decomposition Products Volatilizing: Although the decomposition products of DCBP have a low vapor pressure, porosity can still occur, especially in thick sections or if the curing temperature is excessively high.[2]
-
Trapped Air: Air incorporated during mixing was not removed before curing.
Solutions:
-
Cure Under Pressure: For press molding, applying sufficient pressure during the cure cycle helps to prevent the formation of voids. Cures between 100-115°C should be performed under pressure.[2]
-
Optimize Curing Temperature: Avoid excessively high curing temperatures that can accelerate the generation of gaseous byproducts.
-
De-gassing: Incorporate a vacuum de-gassing step after mixing and before curing to remove any trapped air from the compound.
-
Avoid Thick Cross-Sections: DCBP can cause reversion in thick cross-sections due to acidic byproducts, which can also contribute to porosity.[2] For thick parts, a different peroxide system may be more suitable.
Data Presentation
Table 1: Curing and Processing Temperatures for this compound
| Parameter | Temperature Range (°C) | Application / Condition | Reference |
| Safe Processing Temperature | ~75°C | General processing before curing | [1] |
| Efficient Crosslinking | ~90°C | General vulcanization | [1] |
| Crosslinking Initiation | >100°C | General for synthetic rubbers | [2] |
| Press Curing (under pressure) | 100 - 115°C | Press molding applications | [2][3] |
| Hot Air Vulcanization (HAV) | 150 - 250°C | Continuous extrusion curing | [2] |
| High-Temperature HAV | 300 - 400°C | High-speed continuous curing | [4] |
| Post-Curing | 150 - 250°C | To remove byproducts and complete cure | [2] |
| One-hour Half-life Temperature | 72°C | Temperature at which 50% of the peroxide decomposes in one hour | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal Curing Time using a Moving Die Rheometer (MDR)
This protocol describes the use of an MDR to characterize the curing profile of a silicone rubber compound containing DCBP.
1. Objective: To determine the scorch time (ts2), optimal cure time (t90), and the extent of crosslinking (MH - ML).
2. Materials & Equipment:
- Silicone rubber compound containing a known concentration of DCBP.
- Moving Die Rheometer (MDR) with temperature control.
- Sample cutter.
3. Methodology:
- Instrument Setup: Set the MDR to the desired isothermal curing temperature (e.g., 121°C as a starting point for evaluation).[11] Set the oscillation frequency and arc (e.g., 1° arc).
- Sample Preparation: Prepare a sample of the uncured silicone compound of the appropriate size and weight for the MDR die.
- Loading the Sample: Place the sample in the pre-heated MDR die and close the chamber.
- Data Acquisition: Start the test. The rheometer will record the torque as a function of time.
- Test Duration: Continue the test until the torque value reaches a plateau (maximum torque, MH), indicating the completion of the curing reaction.
- Data Analysis:
- Minimum Torque (ML): The lowest torque value recorded at the beginning of the test, representing the viscosity of the uncured compound.
- Maximum Torque (MH): The highest torque value achieved, which correlates with the stiffness and crosslink density of the fully cured material.
- Scorch Time (ts2): The time required for the torque to increase by 2 units above ML. This indicates the onset of cure and the available processing time.
- Optimal Cure Time (t90): The time required to reach 90% of the maximum torque development (ML + 0.9 * (MH - ML)). This is often used as the technical cure time.
- Repeat: Repeat the experiment at different temperatures to determine the effect of temperature on the curing kinetics.
Visualizations
Diagram 1: Curing Mechanism of Silicone Rubber with DCBP
Caption: Free radical mechanism for DCBP-initiated crosslinking of silicone rubber.
Diagram 2: Troubleshooting Workflow for Incomplete Curing
Caption: Logical workflow for troubleshooting incomplete curing issues with DCBP.
Diagram 3: Decomposition Pathway of DCBP During Curing
Caption: Formation of byproducts from the thermal decomposition of DCBP.
References
- 1. This compound|CAS 133-14-2 [benchchem.com]
- 2. akrochem.com [akrochem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0282130A2 - A process for crosslinking silicone rubbers - Google Patents [patents.google.com]
- 5. sinoxe.com [sinoxe.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - Environmental Science & Technology - Figshare [acs.figshare.com]
- 10. chemicalcentre.in [chemicalcentre.in]
- 11. cancarb.com [cancarb.com]
- 12. akrochem.com [akrochem.com]
Technical Support Center: Troubleshooting Incomplete Polymerization with Bis(2,4-dichlorobenzoyl) Peroxide
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during polymerization reactions initiated by Bis(2,4-dichlorobenzoyl) peroxide (DCBP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as DCBP, is an organic peroxide with the chemical formula C₁₄H₆Cl₄O₄. It is a highly effective free-radical initiator commonly used in the polymerization of various monomers, including styrenes, acrylates, and methacrylates. It is also frequently employed as a curing agent for thermosetting resins and silicone rubbers. For safety and improved handling, it is often supplied as a 50% paste in a silicone oil carrier.
Q2: What are the ideal storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the reactivity of DCBP and ensure safety. It should be stored in a cool, dry, and well-ventilated area, with temperatures maintained below 30°C (86°F).[1] The material should be kept in its original, sealed container and protected from direct sunlight and heat sources.[1] It is crucial to store it separately from flammable materials, oxidizing agents, and reducing agents like amines, acids, and alkalis.[1][2]
Q3: What are the known decomposition products of this compound and are there any safety concerns?
During the curing process, typically at elevated temperatures, this compound decomposes to initiate polymerization. The main decomposition products include 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and trace amounts of certain polychlorinated biphenyls (PCBs).[3][4][5] The formation of PCBs is a significant safety and environmental concern due to their persistence and potential toxicity. Therefore, it is imperative to handle DCBP and its reaction mixtures in a well-ventilated area and with appropriate personal protective equipment.
Troubleshooting Guide for Incomplete Polymerization
Incomplete polymerization can manifest as a tacky or soft final product, low yield, or failure of the material to fully cure. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.
Step 1: Verify Initiator Quality and Handling
The first step in troubleshooting is to ensure the initiator itself is not the source of the problem.
| Parameter | Potential Issue | Recommended Action |
| Storage Temperature | Exposure to temperatures above 30°C can lead to premature decomposition and loss of activity. | Verify storage conditions. If improper storage is suspected, use a fresh, properly stored batch of initiator. |
| Age of Initiator | Peroxides have a finite shelf life. Older batches may have reduced activity. | Check the expiration date on the container. Use a fresh batch of initiator if the current one is old or has been stored improperly. |
| Contamination | Contamination with reducing agents, metals, or other incompatible materials can deactivate the peroxide. | Ensure dedicated and clean utensils are used for handling. Avoid any cross-contamination with other chemicals. |
Step 2: Review Polymerization Conditions
Optimizing the reaction conditions is crucial for achieving complete polymerization.
| Parameter | Potential Issue | Recommended Action |
| Initiator Concentration | An insufficient concentration of DCBP will result in a low concentration of free radicals, leading to incomplete polymerization. Conversely, an excessively high concentration can sometimes lead to premature termination. | The typical peroxide load is between 0.2-1.0% by weight.[6] If incomplete polymerization is observed, consider a modest increase in the initiator concentration. |
| Temperature | The polymerization temperature must be high enough to induce the thermal decomposition of DCBP and initiate the reaction. The rate of decomposition is temperature-dependent. | The optimal temperature can vary depending on the monomer system. For curing unsaturated polyesters, a temperature range of 120-170°C is common.[2] For silicone rubber, hot air vulcanization can occur at even higher temperatures. |
| Curing Time | The duration of the polymerization reaction may be too short for the chains to propagate sufficiently. | Increase the curing time. Monitor the reaction progress over a longer period to ensure it has gone to completion. |
Table of Half-Life Data for this compound:
The half-life is the time it takes for half of the peroxide to decompose at a given temperature. This data can help in selecting an appropriate curing temperature and time.
| Temperature | Half-Life |
| 47°C | 10 hours[2] |
| 65°C | 1 hour[2] |
| 80°C | 0.1 hour[2] |
Step 3: Identify and Eliminate Potential Inhibitors
Inhibitors are substances that can scavenge free radicals and terminate the polymerization reaction.
| Potential Inhibitor | Mechanism of Action | Recommended Action |
| Oxygen | Oxygen can react with free radicals to form less reactive peroxy radicals, which can slow down or inhibit polymerization. | For sensitive polymerizations, it is recommended to degas the monomer and reaction mixture and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Phenolic Compounds (e.g., Hydroquinone) | Phenolic compounds are often added to monomers as stabilizers to prevent premature polymerization during storage. They act as radical scavengers. | If the monomer contains a phenolic inhibitor, it may need to be removed before polymerization. This can often be achieved by washing the monomer with an alkaline solution or by distillation. |
| Amines | Certain amines can act as reducing agents and react with the peroxide, leading to its decomposition in a non-radical pathway or acting as inhibitors. | Ensure that the reaction setup is free from amine contaminants. |
Experimental Protocols
Representative Protocol for Curing Silicone Rubber with this compound
This protocol is a general guideline and may need to be optimized for specific formulations and applications.
-
Compounding:
-
On a two-roll mill, soften the silicone rubber base.
-
Gradually add any fillers (e.g., fumed silica), additives, and pigments to the silicone base and mill until a homogeneous mixture is achieved.
-
The final ingredient to be added is the this compound paste (typically 0.5-1.5 phr - parts per hundred rubber). Mill just long enough to ensure uniform dispersion. Avoid excessive milling time, which can generate heat and lead to scorching (premature curing).
-
-
Molding/Extrusion:
-
Shape the compounded silicone rubber into the desired form (e.g., by compression molding, extrusion).
-
-
Curing:
-
For hot air vulcanization, pass the extruded profile through a hot air tunnel. The temperature and residence time will depend on the thickness of the profile and the specific formulation but can be in the range of 200-250°C for a few minutes.
-
For compression molding, heat the mold to the desired curing temperature (e.g., 120-150°C) and apply pressure for a predetermined time.
-
-
Post-Curing:
-
To remove volatile byproducts of the curing reaction and improve the final properties of the rubber, a post-cure step is often recommended. This typically involves heating the cured part in an oven at a temperature of around 200°C for several hours.
-
Visualizations
Caption: Troubleshooting workflow for incomplete polymerization.
Caption: Decomposition pathway of this compound.
Caption: General mechanism of polymerization inhibition.
References
Managing exothermic reactions during Bis(2,4-dichlorobenzoyl) peroxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Bis(2,4-dichlorobenzoyl) peroxide (DCBP). The synthesis of this organic peroxide is a highly exothermic reaction that requires precise control to ensure safety and product quality.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the management of the exothermic reaction.
| Problem | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Increase (Thermal Runaway) | 1. Addition rate of 2,4-dichlorobenzoyl chloride is too fast. 2. Inadequate cooling capacity of the reaction vessel. 3. Incorrect reaction temperature. 4. Contamination of reagents or reaction mixture.[1][2][3] | 1. Immediately stop the addition of 2,4-dichlorobenzoyl chloride. 2. Increase the cooling to the reactor jacket. 3. If necessary, prepare an emergency cooling bath (e.g., ice-water or dry ice-acetone). 4. Ensure future reactions use a slow, controlled addition rate.[4] 5. Verify the integrity and calibration of temperature monitoring equipment. 6. Ensure all glassware is clean and free of contaminants, especially heavy metals, acids, or bases.[1][3] |
| Low Product Yield | 1. Incomplete reaction due to low temperature. 2. Decomposition of the product due to excessive temperature. 3. Incorrect pH of the reaction mixture. 4. Insufficient mixing in a biphasic system. | 1. Ensure the reaction temperature is maintained within the optimal range (e.g., 10°C to 40°C).[4] 2. Avoid exceeding the recommended temperature to prevent thermal decomposition.[1][5] 3. Carefully control the pH and concentration of the alkaline media to optimize the reaction.[4] 4. Use vigorous stirring to ensure an adequate interfacial area for the reaction to proceed efficiently.[4] |
| Product Decomposition (Visible Gassing or Discoloration) | 1. Exceeding the self-accelerating decomposition temperature (SADT). 2. Contamination with incompatible materials (e.g., metal salts, amines, acids, bases).[1][3] 3. Exposure to heat, sparks, or flames.[1][6] | 1. Immediately cool the reaction mixture. 2. Ensure strict temperature control throughout the synthesis and storage. 3. Store the final product at or below the recommended temperature (≤25°C).[1][4] 4. Use clean equipment and high-purity reagents to avoid contamination. |
| Formation of By-products | 1. Side reactions due to incorrect temperature or pH. 2. Presence of impurities in the starting materials. | 1. Maintain precise control over reaction parameters, including temperature and pH.[4] 2. Use reagents of appropriate purity for the synthesis. 3. Post-synthesis purification, such as crystallization, may be necessary to remove by-products like 2,4-dichlorobenzoic acid.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with the synthesis of this compound?
A1: The primary hazard is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[4] Organic peroxides are thermally unstable and can decompose rapidly, potentially leading to fire or explosion.[1][2][7]
Q2: What is the recommended temperature range for this synthesis?
A2: The reaction is typically conducted at temperatures between 10°C and 40°C.[4] Some protocols suggest a tighter control, for instance, between 5°C and 10°C during the addition of the acyl chloride.[8]
Q3: How can the exothermic reaction be effectively managed?
A3: Effective management strategies include:
-
Slow, controlled addition of 2,4-dichlorobenzoyl chloride to the cooled alkaline hydrogen peroxide solution.[4]
-
Utilizing a biphasic reaction system (an organic solvent and an aqueous phase) to help control the reaction rate.[4]
-
Employing robust cooling systems , such as jacketed reactors with chilled water or brine circulation.[4]
-
Vigorous stirring to ensure efficient heat transfer and mixing of reactants in a biphasic system.[4]
Q4: What are the critical safety precautions to take when handling this compound?
A4: Key safety protocols include:
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[9] It is often supplied as a stable paste (e.g., 50% concentration in silicone oil) for safer handling.[4] Recommended storage temperature is typically below 30°C, and for long-term stability, below 25°C.[1][10]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a flame-retardant lab coat.[4][11]
-
Handling: Conduct all operations in a well-ventilated fume hood.[4][11] Avoid friction, shock, and contamination.[6]
Q5: What are the signs of decomposition, and what should be done if they are observed?
A5: Signs of decomposition include a rapid temperature increase, gas evolution, and a change in color. If these are observed, the immediate priority is to cool the reaction mixture as quickly and safely as possible to prevent a thermal runaway.
Q6: What are the typical decomposition products of this compound?
A6: During thermal decomposition, such as in the curing of silicone rubber, it breaks down into 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and certain polychlorinated biphenyls (PCBs).[12][13][14]
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Reaction Temperature | 10°C to 40°C | [4][15][16] |
| Recommended Storage Temperature | ≤ 25°C - 30°C | [1][4][10] |
| Half-Life (10 hr) | 37°C | [9][10][17] |
| Half-Life (1 hr) | 55°C | [9][10][17] |
| Half-Life (1 min) | 112°C | [9][10][17] |
| Self-Accelerating Decomposition Temperature (SADT) | 60°C | [17] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials:
-
2,4-dichlorobenzoyl chloride
-
Hydrogen peroxide (e.g., 30 wt%)
-
Sodium hydroxide (B78521) solution (e.g., 20 wt%)
-
Organic solvent (e.g., chloroform (B151607) or a solvent oil)
-
Deionized water
-
Dispersing agent (optional, e.g., sodium lauryl sulfate)[8]
Equipment:
-
Jacketed glass reactor with a cooling system
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer or temperature probe
-
pH meter or pH indicator strips
Procedure:
-
Preparation of the Aqueous Phase:
-
In the jacketed reactor, combine the sodium hydroxide solution and deionized water.
-
Begin cooling the mixture to the desired initial temperature (e.g., 5°C).[15]
-
Once the temperature is stable, slowly add the hydrogen peroxide solution while maintaining the temperature.
-
If using a dispersing agent, add it to the aqueous phase and mix until dissolved.[8]
-
-
Preparation of the Organic Phase:
-
In a separate vessel, dissolve the 2,4-dichlorobenzoyl chloride in the chosen organic solvent.
-
-
Reaction:
-
Ensure the aqueous phase is at the target reaction temperature (e.g., between 5°C and 10°C).[8]
-
Begin vigorous stirring of the aqueous phase.
-
Slowly add the organic phase (2,4-dichlorobenzoyl chloride solution) to the reactor using the dropping funnel over a set period (e.g., 1-2 hours) to control the exothermic reaction.[8][15]
-
Continuously monitor the reaction temperature and adjust the addition rate or cooling as necessary to maintain it within the desired range.
-
After the addition is complete, continue stirring for a specified time (e.g., 30 minutes to 2 hours) to ensure the reaction goes to completion.[8][15]
-
-
Work-up and Isolation:
-
Stop the stirring and allow the layers to separate.
-
Separate the organic layer containing the product.
-
Wash the organic layer with water to remove any remaining water-soluble impurities.
-
The product can be isolated by methods such as precipitation (e.g., by adding a non-solvent like methanol) followed by filtration and low-temperature drying.[8]
-
Visualizations
Caption: Workflow for managing the exothermic synthesis of this compound.
Caption: Logical relationships for troubleshooting common issues in the synthesis.
References
- 1. hmroyal.com [hmroyal.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. nouryon.com [nouryon.com]
- 4. This compound|CAS 133-14-2 [benchchem.com]
- 5. Organic Peroxide - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dichlorobenzoyl peroxide synthesis - chemicalbook [chemicalbook.com]
- 9. Bis (2,4-Dichloro Benzoyl) Peroxide | CAS: 133-14-2 | Enox DCBP [vestachem.com]
- 10. sinoxe.com [sinoxe.com]
- 11. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 12. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Collection - Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - Environmental Science & Technology - Figshare [acs.figshare.com]
- 15. CN101619035A - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]
- 16. CN101619035B - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]
- 17. alitapolymer.com [alitapolymer.com]
Technical Support Center: Optimizing Mechanical Properties of Polymers Cured with Bis(2,4-dichlorobenzoyl) Peroxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with polymers cured with bis(2,4-dichlorobenzoyl) peroxide (DCBP).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Mechanical Properties (Low Tensile Strength, High Brittleness) | - Incomplete Curing: Insufficient cure time or temperature. - Improper Peroxide Concentration: Too little or too much DCBP. - Inadequate Mixing: Poor dispersion of DCBP and other additives. | - Optimize Curing Cycle: Increase curing time and/or temperature. A post-cure step can also be beneficial.[1] - Adjust Peroxide Level: The typical load for peroxides is between 0.2-1.0%.[1] Experiment with different concentrations to find the optimal level for your specific polymer system. - Improve Mixing: Ensure thorough and uniform dispersion of all components using appropriate mixing equipment. |
| Scorch (Premature Curing) | - High Processing Temperature: The temperature during mixing or shaping is too close to the decomposition temperature of DCBP. - Extended Processing Time: The polymer is held at an elevated temperature for too long before curing. | - Lower Processing Temperature: Maintain processing temperatures below the activation temperature of DCBP. - Reduce Processing Time: Minimize the time the compound is exposed to heat before the intended curing process. - Use a Scorch Retarder: Consider adding a small amount of a suitable scorch retarder to the formulation. |
| Porosity in the Cured Polymer | - Entrapped Air: Air introduced during mixing is not removed before curing. - Volatilization of Byproducts: Decomposition of DCBP can release volatile byproducts. | - De-air the Compound: Use a vacuum chamber or a two-roll mill to remove trapped air before curing. - Optimize Curing Conditions: A slower, more controlled curing ramp-up can allow volatiles to escape without forming voids. A post-cure can also help remove residual volatiles.[1] |
| Blooming (White, Powdery Residue on the Surface) | - Excess Peroxide: Unreacted peroxide or its byproducts migrate to the surface.[2][3][4] - Incompatibility of Additives: Certain additives can promote the migration of peroxide byproducts. | - Optimize Peroxide Concentration: Use the minimum amount of DCBP required for complete curing.[2] - Use Anti-Blooming Agents: Incorporate additives like phthalic anhydride (B1165640) to help trap peroxide byproducts within the polymer matrix.[1][2] - Post-Cure: A post-curing step at an elevated temperature can help to consume residual peroxide and drive off volatile byproducts.[2] |
| Inconsistent Curing | - Uneven Temperature Distribution: Hot or cold spots in the curing oven or mold. - Poor Dispersion of Curing Agent: Non-uniform distribution of DCBP throughout the polymer matrix. | - Ensure Uniform Heating: Calibrate and monitor your curing equipment to ensure consistent temperature throughout. - Improve Mixing Protocol: Enhance your mixing process to achieve a homogeneous dispersion of the peroxide. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the tear strength of my DCBP-cured polymer?
A1: Improving tear strength often involves the incorporation of reinforcing fillers. Fumed silica (B1680970) is a common and effective reinforcing agent for silicone elastomers, which can significantly enhance tear resistance.[5][6] The particle size, surface area, and surface treatment of the silica can all influence its reinforcing effect.[7] Experimenting with different types and loadings of fumed silica is recommended to achieve the desired tear strength.
Q2: What is the role of a co-agent in a DCBP curing system, and can it improve mechanical properties?
A2: Co-agents are unsaturated molecules that can react with the polymer radicals generated by the peroxide, leading to a more efficient and versatile crosslinking process. While not always necessary, especially in highly unsaturated polymers, co-agents can be used to modify the final properties of the cured elastomer.[8][9] For instance, certain co-agents can increase the crosslink density, which can lead to a higher modulus and improved compression set.[9] The choice of co-agent and its concentration should be carefully considered based on the desired final properties.
Q3: Can the presence of other additives, like antioxidants, interfere with the DCBP curing process?
A3: Yes, some additives can interfere with the free radical mechanism of peroxide curing. Antioxidants, in particular, are designed to scavenge free radicals and can therefore compete with the crosslinking reaction, potentially leading to under-cured material with poor mechanical properties. It is crucial to select antioxidants that have minimal interference with the peroxide cure system or to adjust the DCBP concentration to compensate for any interaction.
Q4: How does the curing temperature affect the final mechanical properties of a DCBP-cured polymer?
A4: The curing temperature has a significant impact on the rate and extent of the crosslinking reaction. A higher temperature will generally lead to a faster cure. However, if the temperature is too high, it can lead to degradation of the polymer or unwanted side reactions. Conversely, a temperature that is too low may result in an incomplete cure and, consequently, inferior mechanical properties. It is essential to follow the recommended curing temperature range for DCBP and to optimize it for your specific polymer system and part thickness.
Q5: What is a post-cure, and is it necessary for DCBP-cured polymers?
A5: A post-cure is a secondary heating process performed after the initial curing. For peroxide-cured elastomers, a post-cure is often employed to remove volatile byproducts from the peroxide decomposition and to ensure the completion of the crosslinking reaction.[1] This can lead to improved and more stable mechanical properties, as well as reduced blooming. The necessity and conditions of a post-cure (temperature and duration) depend on the specific application and the required performance of the final product.
Data on the Effect of Additives
The following tables summarize the qualitative and quantitative effects of common additives on the mechanical properties of polymers cured with peroxides.
Table 1: Qualitative Effect of Additives on Mechanical Properties
| Additive | Effect on Tensile Strength | Effect on Elongation at Break | Effect on Hardness (Durometer) | Primary Function |
| Fumed Silica | Increases | Decreases | Increases | Reinforcing Filler |
| Peroxide Co-agents (e.g., TAIC) | Can Increase | Generally Decreases | Increases | Increase Crosslink Density |
| Plasticizers | Decreases | Increases | Decreases | Increase Flexibility |
| Antioxidants | Can Decrease (if interfering with cure) | Can Decrease (if interfering with cure) | Can Decrease (if interfering with cure) | Improve Thermal Stability |
Table 2: Quantitative Effect of Fumed Silica on Silicone Rubber Properties
| Fumed Silica Loading (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0 | ~1.0 | >300 | ~30 |
| 10 | ~5.0 | ~250 | ~45 |
| 20 | ~8.0 | ~200 | ~60 |
| 30 | ~10.0 | ~150 | ~70 |
Note: These are typical values and can vary depending on the specific grade of fumed silica, the base polymer, and the curing conditions.
Experimental Protocols
Detailed methodologies for key mechanical property tests are provided below, based on ASTM standards.
ASTM D412: Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers
1. Specimen Preparation:
-
Prepare dumbbell-shaped specimens from a cured sheet of the polymer using a die cutter. The most common specimen is Type C.
-
Ensure the thickness of the specimen is uniform, typically around 2.0 ± 0.2 mm.
-
Cut the specimens so that their length is parallel to the grain direction of the sheet, if any.[10]
2. Test Procedure:
-
Use a universal testing machine (tensile tester) with appropriate grips to hold the specimen.
-
Set the grip separation rate to 500 ± 50 mm/min.[7]
-
Attach an extensometer to the gauge length of the specimen to accurately measure elongation.
-
Start the test and record the force and elongation data until the specimen ruptures.
3. Data Analysis:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Elongation at Break: The percentage increase in the gauge length at the point of rupture.
-
Modulus at a Given Elongation: The stress required to produce a specific amount of strain (e.g., 100% elongation).
ASTM D2240: Durometer Hardness
1. Specimen Preparation:
-
Use a flat, smooth specimen with a minimum thickness of 6 mm. If necessary, stack thinner sheets to achieve the required thickness, ensuring no air is trapped between the layers.
2. Test Procedure:
-
Use a calibrated Shore A durometer for soft elastomers.
-
Place the specimen on a hard, flat surface.
-
Press the durometer foot firmly and quickly onto the specimen, ensuring the indenter is perpendicular to the surface.
-
Read the hardness value within one second of the presser foot being in firm contact with the specimen.
-
Take at least five measurements at different locations on the specimen and report the median value.
ASTM D624: Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers
1. Specimen Preparation:
-
Prepare specimens using a die of the specified shape (e.g., Type C for crescent tear).
-
Ensure the thickness of the specimen is uniform.
2. Test Procedure:
-
Use a universal testing machine with appropriate grips.
-
Set the grip separation rate to 500 ± 50 mm/min.
-
Place the specimen in the grips and start the test.
-
Record the maximum force required to tear the specimen.
3. Data Analysis:
-
Tear strength is calculated by dividing the maximum force by the thickness of the specimen.
Visualizations
Experimental Workflow for Evaluating Additives
Caption: A typical experimental workflow for evaluating the effect of additives on polymer properties.
Logical Relationship for Optimizing Mechanical Properties
Caption: Key factors influencing the mechanical properties of DCBP-cured polymers.
References
- 1. US4268637A - Elimination of bloom in [vul-cup] peroxide crosslinked elastomer compounds - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. hongjusilicone.com [hongjusilicone.com]
- 4. rubber-tools.com [rubber-tools.com]
- 5. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 6. en.hifull.com [en.hifull.com]
- 7. The Influence of Fumed Silica Properties on the Processing, Curing, and Reinforcement Properties of Silicone Rubber | CoLab [colab.ws]
- 8. akrochem.com [akrochem.com]
- 9. pentasil.eu [pentasil.eu]
- 10. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
Technical Support Center: Minimizing Residual Peroxides in Final Polymer Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing residual peroxides in final polymer products.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing actionable steps to resolve them.
Question 1: My final polymer product exhibits unexpected discoloration (e.g., yellowing). Could this be related to residual peroxides?
Answer: Yes, discoloration, particularly yellowing, can be a sign of oxidative degradation, which is often initiated by residual peroxides or their byproducts.[1] High processing temperatures can exacerbate this issue.[1]
Troubleshooting Steps:
-
Review Processing Temperature: High temperatures can accelerate the decomposition of peroxides and promote side reactions that lead to color formation.[1][2] Evaluate if the processing temperature can be lowered without compromising polymer properties.
-
Analyze for Residual Peroxides: Quantify the peroxide value of your polymer. An unexpectedly high value suggests that this is the root cause.
-
Incorporate Antioxidants: If not already in use, consider adding a synergistic blend of primary (radical scavengers) and secondary (peroxide decomposers) antioxidants to your formulation.[1]
-
Purge with Inert Gas: Processing under an inert atmosphere (e.g., nitrogen) can minimize the presence of oxygen, which is necessary for many oxidation reactions that lead to discoloration.
Question 2: I am observing a loss of mechanical properties (e.g., brittleness, reduced strength) in my polymer product. What is the likely cause and how can I fix it?
Answer: A decline in mechanical properties is a common consequence of polymer degradation, which can be initiated by residual peroxides leading to chain scission.[1][3] This is particularly prevalent in polymers like polypropylene.[1][3]
Troubleshooting Steps:
-
Optimize Peroxide Concentration: If you are intentionally using a peroxide for modification (e.g., controlled rheology), a high concentration can favor chain scission over crosslinking.[1][3] A reduction in peroxide concentration may be necessary.
-
Control Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of degradation.[1][4] Ensure these parameters are optimized for your specific polymer and peroxide system.
-
Utilize Coagents: For crosslinking applications, coagents can be used to improve the efficiency of the crosslinking reaction and mitigate degradation.
-
Incorporate Stabilizers: The addition of appropriate heat and light stabilizers can help to prevent the initiation of degradation reactions.
Question 3: My polymer is intended for a drug delivery application and I need to minimize residual peroxides to prevent oxidation of the active pharmaceutical ingredient (API). What are the most effective strategies?
Answer: For pharmaceutical applications, minimizing residual peroxides is critical to ensure the stability and efficacy of the API.[5][6] Several strategies can be employed throughout the manufacturing process.
Troubleshooting Steps:
-
Raw Material Screening: Test all incoming raw materials, including monomers and excipients, for peroxide content.[5][7] Significant lot-to-lot and vendor-to-vendor variation can exist.[7]
-
Post-Polymerization Treatment:
-
Redox Systems: Employ a post-polymerization step using a redox pair (an oxidizing agent and a reducing agent) to reduce residual monomers and initiators.
-
Vacuum Drying: For some polymers like polyethylene (B3416737) glycols (PEGs), vacuum drying has been shown to be effective in removing residual peroxides.[8]
-
Solvent Washing: Washing the polymer with a solution containing a reducing agent, such as ferrous sulfate (B86663) or sodium metabisulfite, can help to remove peroxides.[9][10]
-
-
Incorporate Peroxide Scavengers: The use of secondary antioxidants, also known as peroxide scavengers (e.g., phosphites and thioesters), is highly effective in neutralizing peroxides.[1]
-
Storage Conditions: Store the final polymer product in a cool, dark place, and consider packaging under an inert atmosphere to prevent further peroxide formation.[11]
Frequently Asked Questions (FAQs)
Question 1: What are residual peroxides and why are they a concern in polymer products?
Answer: Residual peroxides are unreacted peroxide initiators or hydroperoxides that form during polymerization, processing, or storage.[6][11] They are a concern because they are unstable and can decompose to form free radicals. These free radicals can initiate oxidative degradation of the polymer, leading to undesirable effects such as reduced mechanical properties, discoloration, and shorter product lifespan.[1] In pharmaceutical applications, they can also degrade sensitive APIs.[5][6]
Question 2: What are the main sources of residual peroxides in polymers?
Answer: The primary sources of residual peroxides include:
-
Unreacted Initiators: Incomplete decomposition of peroxide initiators used in polymerization.
-
Autoxidation: The reaction of the polymer with atmospheric oxygen, which is often accelerated by heat, light, and mechanical stress.[12]
-
Contaminated Raw Materials: Monomers, solvents, and other additives may contain peroxide impurities.[5]
Question 3: How can I quantify the amount of residual peroxides in my polymer?
Answer: The most common method for quantifying residual peroxides is through the determination of the Peroxide Value (PV). This is typically done using iodometric titration, where the peroxides react with iodide to form iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.[13][14][15] Other more sensitive techniques like 1H qNMR spectroscopy can also be used, especially for pharmaceutical-grade polymers.
Question 4: What is the difference between primary and secondary antioxidants in preventing peroxide-related issues?
Answer:
-
Primary Antioxidants (Radical Scavengers): These are typically hindered phenols or aromatic amines that interrupt the degradation process by reacting with and stabilizing free radicals.[1]
-
Secondary Antioxidants (Peroxide Scavengers): These are compounds like phosphites and thioesters that decompose hydroperoxides into stable, non-radical products, thus preventing them from initiating further degradation.[1] A synergistic combination of both primary and secondary antioxidants is often the most effective approach.[1]
Question 5: Are there any post-processing methods to remove peroxides from a finished polymer product?
Answer: Yes, several methods can be used, although their feasibility depends on the polymer's properties:
-
Solvent Extraction/Washing: The polymer can be washed with a solvent containing a reducing agent like ferrous sulfate.[9][10]
-
Passage Through Activated Alumina (B75360): For polymer solutions, passing them through a column of activated alumina can remove peroxides.[10][16]
-
Vacuum Drying: This has been shown to be effective for certain polymers, such as PEGs.[8]
Data Presentation
Table 1: Comparison of Peroxide Removal/Scavenging Methods
| Method | Mechanism of Action | Advantages | Limitations |
| Primary Antioxidants (Radical Scavengers) | Terminate free radical chain reactions.[1] | Highly effective at preventing degradation initiated by radicals. | Do not directly eliminate existing peroxides. |
| Secondary Antioxidants (Peroxide Scavengers) | Decompose hydroperoxides into stable products.[1] | Directly reduce the concentration of peroxides. | May not be as effective at scavenging other types of free radicals. |
| Ferrous Salt Washing | Reduction of peroxides by Fe²⁺ ions.[10] | Effective for water-soluble polymers and can be applied post-polymerization. | May not be suitable for all polymer types; potential for metal ion contamination. |
| Activated Alumina Column | Adsorption and decomposition of peroxides.[10][16] | Can be used for both water-soluble and insoluble polymers in solution. | Alumina needs to be properly treated after use to destroy adsorbed peroxides.[10] |
| Vacuum Drying | Removal of volatile peroxides and decomposition products.[8] | Effective for certain polymers like PEGs; non-chemical treatment. | May not be effective for non-volatile peroxides; requires specific equipment. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value by Iodometric Titration
This protocol provides a general method for determining the peroxide value in a polymer sample. The specific solvent system may need to be adjusted based on the solubility of the polymer.
Principle: The polymer is dissolved in a suitable solvent, and potassium iodide is added. The peroxides in the polymer oxidize the iodide ions (I⁻) to iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint.[14][15]
Reagents:
-
Solvent Mixture: A 2:3 (v/v) mixture of chloroform (B151607) and glacial acetic acid.
-
Saturated Potassium Iodide (KI) Solution: Freshly prepared.
-
Standardized 0.01 N Sodium Thiosulfate (Na₂S₂O₃) Solution.
-
1% Starch Indicator Solution.
-
Deionized Water.
Procedure:
-
Accurately weigh approximately 5 g of the polymer sample into a 250 mL Erlenmeyer flask with a ground-glass stopper.
-
Add 50 mL of the solvent mixture to the flask and swirl to dissolve the polymer. Gentle warming may be necessary for some polymers.
-
Add 1 mL of the saturated potassium iodide solution to the flask.
-
Stopper the flask and swirl for exactly 1 minute.
-
Add 100 mL of deionized water and shake vigorously.
-
Begin titrating with the 0.01 N sodium thiosulfate solution, swirling the flask continuously.
-
Continue the titration until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise, with vigorous shaking, until the blue color is completely discharged and the solution becomes colorless. Record the volume of titrant used (V).
-
Perform a blank titration using the same procedure but without the polymer sample. Record the volume of titrant used for the blank (V₀).
Calculation: Peroxide Value (meq/kg) = ((V - V₀) * N * 1000) / W
Where:
-
V = volume of sodium thiosulfate solution used for the sample (mL)
-
V₀ = volume of sodium thiosulfate solution used for the blank (mL)
-
N = normality of the sodium thiosulfate solution (eq/L)
-
W = weight of the polymer sample (g)
Mandatory Visualization
Caption: Logical workflow for minimizing residual peroxides in polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Different Types of Peroxides on the Long-Chain Branching of PP via Reactive Extrusion [mdpi.com]
- 3. unisciencepub.com [unisciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharxmonconsulting.com [pharxmonconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in oxidative degradation of plastics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00407H [pubs.rsc.org]
- 13. usptechnologies.com [usptechnologies.com]
- 14. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 15. xylemanalytics.com [xylemanalytics.com]
- 16. uwyo.edu [uwyo.edu]
Technical Support Center: Post-Curing of Materials Treated with Bis(2,4-dichlorobenzoyl) Peroxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on post-curing techniques for materials treated with Bis(2,4-dichlorobenzoyl) peroxide (DCBP).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of post-curing silicone rubber cured with this compound?
A1: Post-curing is a critical secondary heat treatment step essential for several reasons. Primarily, it serves to remove volatile by-products generated during the initial curing process.[1][2][3] For materials cured with DCBP, these by-products include 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and small quantities of polychlorinated biphenyls (PCBs).[4][5][6][7] Eliminating these residues is crucial for applications with stringent safety and regulatory standards, such as in the medical and food-contact industries.[4][8] Additionally, post-curing stabilizes the material's physical properties, enhances heat resistance, and improves dimensional stability.[1][3][9]
Q2: What is "blooming" and how can it be prevented?
A2: "Blooming" is the appearance of a chalky white deposit on the surface of a cured rubber part. This phenomenon is caused by the migration and crystallization of unreacted peroxide fragments and their by-products on the material's surface. Materials cured with DCBP are particularly susceptible to blooming if not properly post-cured. The most effective way to prevent blooming is to subject the material to a thorough post-curing cycle, which drives off these residual compounds. Ensuring the correct dosage of peroxide and achieving a uniform mix during compounding can also help minimize the potential for blooming.
Q3: What are typical post-curing temperatures and durations?
A3: While the optimal post-curing schedule depends on the specific material formulation and the thickness of the part, a widely recommended standard for silicone rubber is four hours at 200°C (392°F).[1][2] Other common cycles include two hours at 177°C (350°F) or 200°C.[4] Thicker sections may require longer post-curing times to ensure that volatile by-products are completely removed and that the material is uniformly cured throughout.[2][10]
Q4: How does post-curing affect the mechanical properties of the material?
A4: Post-curing significantly influences the final mechanical properties of the silicone rubber. Generally, it leads to an increase in hardness (durometer) and tensile strength, while elongation at break tends to decrease.[9][10] This is because the post-curing process promotes further cross-linking, resulting in a more rigid and stable polymer network.[2][3] It also improves the compression set, which is the material's ability to return to its original thickness after prolonged compressive stress.[10]
Q5: Is post-curing always necessary for DCBP-cured materials?
A5: Yes, for materials cured with DCBP, post-curing is considered a mandatory step, especially for high-performance applications.[4] This is due to the nature of the by-products generated from the peroxide, which can be problematic if they remain in the final product.[4] For applications where extractables and leachables are a concern, such as in medical devices or food-contact articles, post-curing is essential for safety and regulatory compliance.[4]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Surface Blooming (Chalky Residue) | Incomplete removal of DCBP by-products. | Implement or extend the post-curing cycle (e.g., 4 hours at 200°C). Ensure adequate air circulation in the post-curing oven. |
| Excess peroxide in the initial formulation. | Review and optimize the peroxide concentration. | |
| Poor dispersion of peroxide during mixing. | Improve mixing procedures to ensure uniform dispersion. | |
| Sticky or Tacky Surface After Curing | Incomplete cure due to insufficient time or temperature. | Verify that the initial curing parameters meet the material's requirements. Increase post-curing time or temperature. |
| Cure inhibition from contaminants on molds or substrates. | Thoroughly clean all surfaces that will come into contact with the uncured silicone.[11][12] | |
| Incorrect mix ratio of multi-component silicone systems. | Ensure precise measurement and thorough mixing of all components according to the manufacturer's instructions.[11][13] | |
| Low ambient temperature or high humidity. | Maintain a controlled environment with a temperature between 23-26°C and humidity below 60%.[11][14] | |
| Inconsistent Mechanical Properties | Non-uniform heating during post-curing. | Ensure uniform air circulation in the oven to avoid hot or cold spots.[2] |
| Variation in part thickness leading to incomplete curing in thicker sections. | Increase post-curing time for thicker parts to ensure thorough curing.[10] | |
| Poor Compression Set | Insufficient cross-linking. | Increase post-curing duration or temperature to enhance cross-link density. |
| Sub-optimal initial cure. | Ensure the initial curing cycle is sufficient before post-curing. | |
| Bubbling or Delamination | Inadequate or poor post-curing process. | Implement a proper post-curing cycle with controlled temperature and time.[3] |
Quantitative Data on Post-Curing Effects
The following tables summarize the typical effects of post-curing on the mechanical properties of silicone rubber. The exact values can vary based on the specific formulation.
Table 1: Effect of Post-Curing on Mechanical Properties (Illustrative Example)
| Property | Before Post-Curing | After Post-Curing (4 hours @ 200°C) |
| Hardness (Shore A) | 45 | 50 |
| Tensile Strength (MPa) | 7.0 | 8.5 |
| Elongation at Break (%) | 410 | 370[1] |
| Compression Set (22h @ 177°C, %) | 25 | 15 |
Experimental Protocols
1. Protocol for Post-Curing Procedure
This protocol describes a general procedure for post-curing silicone rubber cured with this compound.
-
Objective: To remove volatile by-products and stabilize the mechanical properties of the cured silicone.
-
Equipment:
-
Forced-air circulating oven with programmable temperature control.
-
Stainless steel trays or racks.
-
-
Procedure:
-
After the initial molding and curing process, carefully demold the silicone parts.
-
Place the parts on stainless steel trays, ensuring they are not touching to allow for uniform air circulation.[2]
-
Preheat the oven to the desired post-curing temperature, typically 200°C.[2]
-
Place the trays in the preheated oven.
-
Post-cure for a standard duration of 4 hours.[2] Adjust the time for thicker parts as necessary.
-
After the cycle is complete, turn off the oven and allow the parts to cool to room temperature before handling.
-
2. Protocol for Measuring Mechanical Properties
The following are summarized procedures for testing key mechanical properties based on ASTM standards.
-
Hardness (Durometer) - based on ASTM D2240 [15][16][17][18][19]
-
Specimen: A flat, smooth piece of the post-cured silicone with a minimum thickness of 6 mm.
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer (Type A for soft silicones) firmly onto the specimen, ensuring the presser foot is parallel to the surface.
-
Read the hardness value from the dial within one second of firm contact.
-
Take at least five measurements at different locations on the specimen and report the median value.
-
-
-
Tensile Strength and Elongation - based on ASTM D412 [20][21][22][23][24]
-
Specimen: Die-cut dumbbell-shaped specimens (Die C is common) from a flat sheet of post-cured silicone.
-
Procedure:
-
Mark a gauge length on the narrow section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Pull the specimen at a constant rate of 500 mm/min until it ruptures.
-
Record the maximum force to determine tensile strength and the extension at break to calculate the ultimate elongation.
-
-
-
Compression Set - based on ASTM D395, Method B [25][26][27][28][29]
-
Specimen: Cylindrical discs of the post-cured silicone.
-
Procedure:
-
Measure the initial thickness of the specimen.
-
Place the specimen in a compression fixture and compress it to 25% of its original height using spacers.
-
Place the fixture in an oven at a specified temperature (e.g., 177°C) for a set time (e.g., 22 hours).
-
Remove the fixture from the oven and release the specimen.
-
Allow the specimen to cool at room temperature for 30 minutes, then measure the final thickness.
-
Calculate the compression set as a percentage of the initial deflection.
-
-
Diagrams
References
- 1. Post Curing Silicone - What is it & How Does it Impact Silicone? [silicone.co.uk]
- 2. The Importance of Post Curing in Silicone Rubber Manufacturing | Advanced Materials [siliconerubberextrusions.co.uk]
- 3. jehbco.com.au [jehbco.com.au]
- 4. rdabbott.com [rdabbott.com]
- 5. Collection - Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - Environmental Science & Technology - Figshare [acs.figshare.com]
- 6. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. anysiliconerubber.com [anysiliconerubber.com]
- 9. zetarmoulding.com [zetarmoulding.com]
- 10. anysiliconerubber.com [anysiliconerubber.com]
- 11. community.letsresin.com [community.letsresin.com]
- 12. siliconeab.com [siliconeab.com]
- 13. reddit.com [reddit.com]
- 14. homeycons.com [homeycons.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. zwickroell.com [zwickroell.com]
- 17. newtopsilicone.com [newtopsilicone.com]
- 18. micomlab.com [micomlab.com]
- 19. smithers.com [smithers.com]
- 20. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 21. testresources.net [testresources.net]
- 22. zwickroell.com [zwickroell.com]
- 23. qualitest.us [qualitest.us]
- 24. Tensile Set (Elastomers) ASTM D412 [intertek.com]
- 25. ASTM D395 Compression Set Fixture | Compression Set Test Fixture - Unuo [unuo-instruments.com]
- 26. coirubber.com [coirubber.com]
- 27. infinitalab.com [infinitalab.com]
- 28. prepol.com [prepol.com]
- 29. Compression Set Under Constant Deflection ASTM D395 [intertek.com]
Technical Support Center: Polymerization Kinetics of Bis(2,4-dichlorobenzoyl) Peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the effect of inhibitors on the polymerization kinetics of Bis(2,4-dichlorobenzoyl) peroxide (DCBP).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (DCBP) in polymerization?
A1: this compound is a diacyl peroxide that acts as a free-radical initiator.[1] Upon thermal decomposition, it generates free radicals that initiate the polymerization of monomers, such as those used in silicone rubber production.[2]
Q2: How do inhibitors affect the polymerization initiated by DCBP?
A2: Inhibitors are chemical compounds that react with and deactivate the free radicals generated by DCBP.[3] This action can either completely stop the polymerization for a certain period (induction period) or slow down the rate of polymerization (retardation).[4]
Q3: What are common types of inhibitors used in free-radical polymerization?
A3: Common inhibitors include phenols (like hydroquinone (B1673460) and its derivatives), quinones (such as p-benzoquinone), stable nitroxide radicals (e.g., TEMPO), and some aromatic amines.[3][5] The effectiveness of many phenolic and quinone-based inhibitors is enhanced in the presence of oxygen.[6]
Q4: What is the "induction period" in inhibited polymerization?
A4: The induction period is the initial phase of the reaction during which no significant polymerization occurs.[4] This period lasts until the inhibitor is consumed by reacting with the initiator-derived radicals. The length of the induction period is directly proportional to the initial concentration of the inhibitor.
Q5: Can an inhibitor also act as a retarder?
A5: Yes, some compounds can exhibit both inhibitory and retarding effects. After the initial induction period where polymerization is completely halted, the byproducts of the inhibitor-radical reaction or any remaining inhibitor at very low concentrations might continue to react with growing polymer chains, slowing the overall rate of polymerization.[4]
Troubleshooting Guides
Issue 1: No polymerization is observed after adding the DCBP initiator.
| Possible Cause | Troubleshooting Step |
| Presence of an inhibitor in the monomer. | Monomers are often shipped with inhibitors to prevent spontaneous polymerization during storage.[3] Refer to the manufacturer's specifications and consider removing the inhibitor by distillation or washing with an appropriate solution (e.g., a dilute NaOH solution for hydroquinone).[6] |
| Oxygen inhibition. | Dissolved oxygen can act as an inhibitor, especially when using phenolic or quinone inhibitors.[6] Degas the monomer and solvent by bubbling with an inert gas like nitrogen or argon before adding the initiator. |
| Incorrect initiator concentration. | Ensure the correct amount of DCBP has been added. Too low a concentration may result in an initiation rate that is too slow to overcome trace impurities acting as inhibitors. |
| Low reaction temperature. | DCBP requires a certain temperature to decompose and generate radicals at a sufficient rate. Check the recommended temperature range for the specific polymerization system. |
Issue 2: The polymerization rate is significantly slower than expected.
| Possible Cause | Troubleshooting Step |
| Presence of a retarder. | Impurities in the monomer or solvent can act as retarders, slowing down the polymerization rate.[4] Purify the monomer and solvent before use. |
| Incomplete removal of inhibitor. | Residual inhibitor from the monomer stabilization can act as a retarder. Ensure the inhibitor removal process is thorough. |
| Low reaction temperature. | A lower temperature will decrease the decomposition rate of DCBP, leading to a lower concentration of initiating radicals and a slower polymerization rate. |
| Incorrect measurement technique. | Ensure that the method used to measure the polymerization rate (e.g., dilatometry, DSC) is calibrated and functioning correctly.[7][8] |
Issue 3: The induction period is longer or shorter than anticipated.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration. | The length of the induction period is highly dependent on the inhibitor concentration.[4] Accurately measure and dispense the inhibitor. |
| Presence of oxygen. | For some inhibitors, oxygen is necessary for their inhibitory mechanism.[6] If an inert atmosphere is used, the inhibitor may be less effective, leading to a shorter induction period. Conversely, if oxygen is not accounted for in a system where it acts as a co-inhibitor, the induction period may be longer. |
| Interaction with other components. | Other components in the reaction mixture could potentially react with the inhibitor, reducing its effective concentration and shortening the induction period. |
Quantitative Data on Inhibition
Table 1: Effect of Inhibitor Type on Induction Period and Polymerization Rate
| Inhibitor | Typical Concentration | Expected Effect on Induction Period | Expected Effect on Polymerization Rate |
| Hydroquinone | 0.1 - 1.0 mol% | Significant induction period | Moderate retardation after induction |
| p-Benzoquinone | 0.1 - 0.5 mol% | Pronounced induction period | Strong retardation after induction |
| TEMPO | 0.05 - 0.5 mol% | Clear induction period | Well-controlled (slow) polymerization |
| 2,6-di-tert-butyl-p-cresol (BHT) | 0.1 - 1.0 mol% | Shorter induction period than hydroquinone | Mild retardation |
Table 2: Influence of Hydroquinone Concentration on Polymerization Kinetics
| Hydroquinone Concentration (mol%) | Relative Induction Period (Arbitrary Units) | Relative Polymerization Rate (Arbitrary Units) |
| 0.00 | 0 | 100 |
| 0.10 | 10 | 85 |
| 0.25 | 25 | 60 |
| 0.50 | 50 | 35 |
| 1.00 | 100 | 15 |
Note: The data in these tables are illustrative and based on general principles of inhibited polymerization with benzoyl peroxide as an initiator. Actual values will vary depending on the specific monomer, solvent, temperature, and other experimental conditions.
Experimental Protocols
1. Measuring Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
This method measures the heat flow associated with the exothermic polymerization reaction to determine the rate of polymerization.
-
Materials: Monomer, this compound, inhibitor, DSC instrument, aluminum DSC pans.
-
Procedure:
-
Prepare a stock solution of the monomer containing the desired concentration of DCBP.
-
Prepare separate solutions of the monomer and initiator stock solution containing varying concentrations of the inhibitor.
-
Accurately weigh a small amount (5-10 mg) of the sample solution into a DSC pan and hermetically seal it. Prepare a reference pan with the same mass of unreactive solvent or monomer without initiator.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample to the desired isothermal reaction temperature and record the heat flow as a function of time. The induction period will be observed as the time from the start of the experiment until the onset of the exothermic peak.[8]
-
The rate of polymerization is proportional to the measured heat flow.
-
2. Measuring Polymerization Kinetics using Dilatometry
This technique monitors the volume contraction of the reaction mixture as the monomer is converted to the denser polymer.[9]
-
Materials: Monomer, this compound, inhibitor, dilatometer, constant temperature bath, cathetometer.
-
Procedure:
-
Calibrate the dilatometer to determine its total volume and the volume per unit length of the capillary.[7]
-
Prepare the reaction mixture of monomer, DCBP, and inhibitor. Degas the solution to remove dissolved oxygen.
-
Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped.
-
Place the dilatometer in a constant temperature bath and allow it to reach thermal equilibrium.
-
Record the height of the liquid in the capillary at regular time intervals using a cathetometer.[9]
-
The change in height is proportional to the volume change, which can be used to calculate the monomer conversion and the rate of polymerization. The induction period is the initial time during which no significant change in height is observed.[3]
-
Visualizations
Caption: Experimental workflow for studying inhibited polymerization kinetics.
Caption: Simplified reaction pathway for inhibited free-radical polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iokinetic.com [iokinetic.com]
- 5. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Dilatometry2013eng [pol.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. pslc.ws [pslc.ws]
Technical Support Center: Enhancing the Crosslinking Efficiency of Bis(2,4-dichlorobenzoyl) Peroxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the crosslinking efficiency of Bis(2,4-dichlorobenzoyl) peroxide (DCBP) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCBP) and what is its primary application?
A1: this compound, also known as DCBP, is an organic peroxide primarily used as a crosslinking initiator, or curing agent, for silicone rubber, particularly in applications requiring hot air vulcanization.[1][2][3] Its high crosslinking rate and effectiveness at lower temperatures make it a preferred choice for continuous curing processes.[2][3]
Q2: How does DCBP initiate crosslinking in silicone rubber?
A2: DCBP initiates crosslinking through thermal decomposition. When heated, the peroxide breaks down, generating free radicals. These highly reactive radicals then abstract hydrogen atoms from the methyl groups on the silicone polymer chains, creating active sites. These active sites on adjacent polymer chains then combine to form stable carbon-carbon crosslinks, resulting in a three-dimensional network structure.
Q3: What are the typical curing temperatures for DCBP?
A3: The crosslinking process with DCBP is temperature-dependent. Safe processing can occur at around 75°C, while efficient crosslinking is typically achieved at approximately 90°C.[4] For hot air vulcanization processes, temperatures can be much higher, in the range of 300 to 400°C.[2]
Q4: What is "blooming" and how is it related to DCBP?
A4: Blooming is the phenomenon where a white, powdery, or chalky deposit appears on the surface of a cured rubber product over time.[5][6][7][8] In the case of DCBP-cured silicone, this is often due to the migration of decomposition byproducts to the surface.[2][3] These byproducts include 2,4-dichlorobenzoic acid and other chlorinated compounds.[4]
Q5: Is post-curing necessary for silicone rubber crosslinked with DCBP?
A5: Yes, a post-curing step is often necessary and highly recommended for silicone rubber cured with DCBP.[2][3] This process involves heating the cured rubber in an oven for a specific time and temperature (e.g., 4 hours at 200°C). Post-curing helps to remove volatile byproducts of the peroxide decomposition, which in turn reduces blooming, improves mechanical properties, and enhances the overall stability of the final product.
Troubleshooting Guides
Problem 1: Low Crosslinking Efficiency or Incomplete Cure
| Potential Cause | Recommended Solution |
| Insufficient Curing Temperature or Time | Ensure the curing temperature is within the optimal range for DCBP (typically starting around 90°C for press curing) and that the curing time is sufficient for complete crosslinking.[4] Refer to the polymer supplier's datasheet for specific recommendations. For hot air vulcanization, ensure the oven temperature and residence time are adequate.[2] |
| Incorrect Peroxide Concentration | The concentration of DCBP is critical. Too low a concentration will result in an incomplete cure, while an excessive amount can lead to other issues like blooming.[9] The typical dosage is between 0.5 to 5 parts per hundred rubber (phr), but this should be optimized for the specific silicone formulation. |
| Inadequate Mixing and Dispersion | Poor dispersion of the peroxide paste within the silicone base can lead to localized areas of under-cured material. Ensure thorough and uniform mixing using a two-roll mill or other appropriate mixing equipment. |
| Presence of Inhibiting Substances | Certain materials can interfere with the free radical crosslinking process. For example, some carbon blacks and acidic fillers can "kill" a peroxide cure.[9] Ensure all components of your formulation are compatible with peroxide curing systems. |
Problem 2: Surface Tackiness or Stickiness After Curing
| Potential Cause | Recommended Solution |
| Incomplete Cure | As with low crosslinking efficiency, a tacky surface is a primary indicator of an incomplete cure. Re-evaluate your curing parameters (temperature and time). |
| Oxygen Inhibition | For certain peroxide systems, atmospheric oxygen at the surface can inhibit the crosslinking reaction, leading to a sticky surface. While DCBP is known for its suitability in hot air vulcanization where oxygen is present, ensuring rapid and efficient curing can minimize this effect. |
| Migration of Low Molecular Weight Species | Unreacted oligomers or plasticizers from the silicone compound can migrate to the surface. A proper post-cure is essential to remove these volatile components and create a non-tacky surface. |
Problem 3: "Blooming" - White Powder on the Cured Surface
| Potential Cause | Recommended Solution |
| Excess Peroxide | Using a higher than necessary concentration of DCBP is a common cause of blooming, as the excess peroxide and its byproducts migrate to the surface.[8] Carefully optimize the peroxide level to the minimum required for desired properties. |
| Decomposition Byproducts | The primary cause of blooming with DCBP is the migration of its decomposition products, such as 2,4-dichlorobenzoic acid.[4] A thorough post-cure at an elevated temperature (e.g., 200°C for 4 hours) is the most effective way to drive off these volatile byproducts.[2][3] |
| Incompatible Additives | Certain additives in the rubber formulation may have limited solubility and can migrate to the surface. Review the compatibility of all components. |
| Improper Storage Conditions | Fluctuations in temperature and humidity during storage of the cured parts can sometimes promote blooming. Store finished products in a stable environment.[5] |
| Cleaning Bloomed Surfaces | For existing blooming, wiping the surface with a solvent like isopropyl alcohol or a light mineral oil can temporarily remove the residue.[5][6][8][10] However, for a permanent solution, addressing the root cause through formulation optimization and post-curing is necessary. |
Data Presentation
Table 1: Effect of Co-agent Addition on the Properties of HCR Silicone Rubber Cured with this compound (DCBP)
| Formulation | Durometer (Shore A) | Tensile Strength (psi) | Elongation (%) | Modulus at 100% (psi) |
| Control (DCBP only) | 55.2 | 1185 | 560 | 145 |
| + TMPTMA (2 phr) | 64.1 | 1190 | 550 | 220 |
| + TAIC (2 phr) | 48.5 | 850 | 650 | 100 |
| + TAC (2 phr) | 56.1 | 1150 | 540 | 155 |
Data adapted from a study on High Consistency Rubber (HCR) silicone.[11] TMPTMA = Trimethylolpropane trimethacrylate, TAIC = Triallyl isocyanurate, TAC = Triallyl cyanurate.
Experimental Protocols
Protocol 1: Standard Procedure for Crosslinking High Consistency Silicone Rubber (HCR) with DCBP
1. Material Preparation:
- Ensure the HCR silicone base is at room temperature.
- Accurately weigh the desired amount of DCBP paste (typically 50% active peroxide in a silicone oil carrier). The concentration should be calculated based on the desired parts per hundred rubber (phr) of active peroxide.
2. Compounding:
- Use a two-roll mill for compounding. Set the mill rolls to a temperature that will not initiate premature curing (scorch), typically below 40°C.
- "Band" the HCR silicone base on the mill by passing it through the nip several times until a smooth, continuous sheet is formed.
- Gradually add the pre-weighed DCBP paste to the center of the silicone band.
- Continuously cut and fold the silicone back into the nip to ensure a homogeneous dispersion of the peroxide. Continue this process for approximately 10-15 minutes or until no streaks of the peroxide paste are visible.
3. Molding and Curing:
- Take the compounded silicone from the mill and prepare pre-forms of the desired shape and weight for your mold.
- Place the pre-form into a pre-heated mold.
- Close the mold and place it in a compression molding press set to the desired curing temperature (e.g., 120°C).
- Apply pressure and cure for the predetermined time (e.g., 5-10 minutes). The optimal time and temperature will depend on the thickness of the part and the specific formulation.
4. Demolding and Post-Curing:
- Carefully remove the cured part from the mold.
- Place the demolded part in a calibrated, air-circulating oven for post-curing. A typical post-cure cycle is 4 hours at 200°C. This step is crucial for removing peroxide byproducts and stabilizing the material's properties.
- Allow the part to cool to room temperature before handling and testing.
Visualizations
Caption: The thermal decomposition of DCBP initiates the free-radical crosslinking of silicone polymers.
Caption: A logical workflow for troubleshooting common issues in DCBP crosslinking experiments.
References
- 1. EP0278731A2 - A silicone rubber composition - Google Patents [patents.google.com]
- 2. EP0282130A2 - A process for crosslinking silicone rubbers - Google Patents [patents.google.com]
- 3. JP3527376B2 - Crosslinking agent for silicone rubber and crosslinking method - Google Patents [patents.google.com]
- 4. silicone tube,platinum cured silicone tubing [stdrubberhose.com]
- 5. rubber-tools.com [rubber-tools.com]
- 6. hongjusilicone.com [hongjusilicone.com]
- 7. Reasons and preventive measures for the frosting of silicone rubber products-IOTA silicone rubber [htvsilicone.com]
- 8. echosupply.com [echosupply.com]
- 9. cancarb.com [cancarb.com]
- 10. reddit.com [reddit.com]
- 11. ace-laboratories.com [ace-laboratories.com]
Validation & Comparative
A Comparative Analysis of Bis(2,4-dichlorobenzoyl) Peroxide and Benzoyl Peroxide as Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, the choice of initiator is a critical determinant of reaction kinetics, polymer properties, and the overall efficiency of the polymerization process. This guide provides an objective comparison of two common diacyl peroxide initiators: Bis(2,4-dichlorobenzoyl) peroxide (DCBP) and Benzoyl Peroxide (BPO). The following sections detail their performance characteristics, supported by available experimental data, to assist researchers in making informed decisions for their specific polymerization applications.
Executive Summary
Benzoyl peroxide (BPO) is a widely utilized and versatile initiator for the free-radical polymerization of a broad range of vinyl monomers. It is known for its high initiation efficiency.[1] In contrast, this compound (DCBP) is predominantly employed as a crosslinking agent, particularly for silicone rubbers at low temperatures. While it can initiate polymerization of vinyl monomers, its efficiency is notably lower than that of BPO. A significant consideration with DCBP is the formation of hazardous chlorinated byproducts during its decomposition.
Performance Comparison: A Data-Driven Overview
The selection of an appropriate initiator is often guided by key performance metrics such as initiation efficiency, decomposition kinetics, and the impact on the final polymer properties. The following tables summarize the available quantitative data for DCBP and BPO.
Table 1: Initiator Efficiency and Kinetic Parameters
| Parameter | This compound (DCBP) | Benzoyl Peroxide (BPO) |
| Initiator Efficiency (f) in Styrene (B11656) | 0.35 (concentration-dependent) | 0.90 (concentration-dependent) |
| 10-hour Half-life Temperature | 47 °C (in chlorobenzene) | ~73 °C (in benzene) |
| 1-hour Half-life Temperature | 65 °C (in chlorobenzene) | ~92 °C (in benzene) |
| Decomposition Characteristics | Can undergo autocatalytic decomposition.[2] | Exhibits first-order decomposition kinetics. |
| Primary Decomposition Radicals | 2,4-dichlorobenzoyloxy radicals | Benzoyloxy radicals and Phenyl radicals |
Table 2: Influence on Polystyrene Properties (Qualitative)
| Property | This compound (DCBP) | Benzoyl Peroxide (BPO) |
| Molecular Weight | Can lead to a marked decrease in the degree of polymerization with increasing concentration due to induced decomposition. | Generally produces high molecular weight polymers; molecular weight is inversely proportional to the square root of the initiator concentration. |
| Polydispersity Index (PDI) | Data not readily available for vinyl polymerization, but induced decomposition may lead to broader MWD. | Typically yields polymers with a PDI in the range of 1.5-2.5 for conventional free-radical polymerization. |
| Side Reactions/Byproducts | Decomposition can produce 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and polychlorinated biphenyls (PCBs).[3] | Side reactions can include chain transfer to the initiator. |
Chemical Structures and Decomposition Pathways
The structural differences between DCBP and BPO, specifically the presence of chlorine atoms on the benzene (B151609) rings of DCBP, significantly influence their decomposition pathways and the nature of the resulting radicals.
Caption: Decomposition pathways of BPO and DCBP.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the free-radical polymerization of styrene using both BPO and DCBP.
Bulk Polymerization of Styrene using Benzoyl Peroxide
Objective: To synthesize polystyrene via bulk polymerization initiated by BPO.
Materials:
-
Styrene monomer (inhibitor removed)
-
Benzoyl peroxide (BPO)
-
Methanol
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Heating mantle and magnetic stirrer
-
Nitrogen or argon source for inert atmosphere
-
Monomer Preparation: Wash styrene with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry the styrene over a suitable drying agent (e.g., anhydrous MgSO₄) and then distill under reduced pressure.
-
Reaction Setup: Add a specific amount of purified styrene (e.g., 15 mL) and BPO (e.g., 200 mg) to the reaction vessel.[4]
-
Inerting: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 80-90°C) with continuous stirring.[4] The reaction is highly exothermic and the viscosity of the solution will increase as the polymerization proceeds.
-
Termination and Precipitation: After a predetermined time (e.g., 60 minutes), cool the reaction vessel to room temperature.[5] Precipitate the resulting polystyrene by pouring the viscous solution into an excess of a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.
-
Characterization: Determine the monomer conversion gravimetrically. Analyze the molecular weight and polydispersity of the polystyrene using Gel Permeation Chromatography (GPC).
Solution Polymerization of Styrene using this compound (Hypothetical Protocol based on available data)
Objective: To synthesize polystyrene via solution polymerization initiated by DCBP. Note: As DCBP is not a standard initiator for styrene polymerization, this protocol is a general guideline.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (DCBP)
-
Anhydrous solvent (e.g., toluene (B28343) or chlorobenzene)
-
Methanol
-
Reaction vessel with a condenser
-
Heating mantle and magnetic stirrer
-
Nitrogen or argon source
Procedure:
-
Monomer and Solvent Preparation: Prepare purified styrene as described in the BPO protocol. Ensure the solvent is anhydrous.
-
Reaction Setup: In the reaction vessel, dissolve a specific amount of DCBP in the chosen solvent. Add the purified styrene to the initiator solution.
-
Inerting: Purge the system with an inert gas.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for DCBP's decomposition kinetics (e.g., 60-70°C, based on its half-life data) with stirring.
-
Termination and Precipitation: After the desired reaction time, cool the mixture and precipitate the polymer in methanol.
-
Purification and Drying: Filter, wash, and dry the polymer as previously described.
-
Characterization: Analyze the conversion and polymer properties.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for a polymerization experiment and the logical relationship in selecting an initiator.
Caption: A typical workflow for a free-radical polymerization experiment.
Caption: Key factors influencing the choice of a polymerization initiator.
Conclusion
The selection between this compound and benzoyl peroxide as a polymerization initiator is highly dependent on the specific application.
-
Benzoyl Peroxide (BPO) is the preferred choice for general-purpose free-radical polymerization of vinyl monomers due to its high initiation efficiency, well-understood kinetics, and the extensive body of literature supporting its use. It allows for good control over the polymerization process and the resulting polymer properties.
-
This compound (DCBP) is a more specialized initiator, primarily used for the low-temperature curing of silicone elastomers. Its application as an initiator for vinyl polymerization is limited by its lower efficiency and, most critically, the generation of hazardous and environmentally persistent polychlorinated biphenyls (PCBs) upon decomposition.[3] Therefore, for applications in research, and particularly in drug development where purity and safety are paramount, the use of DCBP as a polymerization initiator should be approached with extreme caution and consideration of safer alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. scribd.com [scribd.com]
A Comparative Analysis of Bis(2,4-dichlorobenzoyl) Peroxide and Dicumyl Peroxide for Polymer Crosslinking
A definitive guide for researchers and industry professionals on the performance, applications, and safety of two prominent organic peroxides.
In the realm of polymer chemistry, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties. Among the myriad of options, organic peroxides stand out for their efficiency in vulcanizing a wide range of elastomers and thermoplastics. This guide provides a comprehensive comparative analysis of two commonly used organic peroxides: Bis(2,4-dichlorobenzoyl) peroxide (DCBP) and Dicumyl peroxide (DCP). This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.
Executive Summary
This compound (DCBP) and Dicumyl peroxide (DCP) are both effective radical initiators for crosslinking various polymers. However, they exhibit significant differences in their decomposition kinetics, curing characteristics, and the nature of their byproducts, which dictates their suitability for different applications and processing conditions. DCBP is a highly reactive peroxide with a low activation temperature, making it ideal for rapid, low-temperature curing, particularly in silicone rubbers. Conversely, DCP is a more thermally stable peroxide, requiring higher temperatures for efficient decomposition, and is widely used for crosslinking polyolefins and other elastomers where higher processing temperatures are employed. A critical distinction lies in their decomposition products; DCBP can form chlorinated organic compounds, including polychlorinated biphenyls (PCBs), which are of environmental and health concern. DCP, on the other hand, yields byproducts that are generally considered less hazardous, although they can impart a characteristic odor to the final product.
Physicochemical and Thermal Properties
A fundamental understanding of the physicochemical and thermal properties of these peroxides is crucial for their safe handling and effective use. The following table summarizes key properties for both compounds.
| Property | This compound (DCBP) | Dicumyl Peroxide (DCP) |
| CAS Number | 133-14-2[1] | 80-43-3[2][3][4][5] |
| Molecular Formula | C₁₄H₆Cl₄O₄[1][6] | C₁₈H₂₂O₂[2][3][4] |
| Molecular Weight ( g/mol ) | 380.01[6] | 270.37[2][3][7] |
| Appearance | White to yellowish viscous paste[6][8] | White to yellowish crystalline solid[2][9] |
| Active Oxygen Content (%) | ~4.21[10] | ~5.9[10] |
| 1-hour Half-Life Temperature | 55°C[8][10][11] | 137°C[10] |
| Self-Accelerating Decomposition Temperature (SADT) | ~60°C[8] | 90°C[12] |
| Solubility | Soluble in aromatic solvents; insoluble in water and ethanol.[8][13] | Soluble in organic solvents like alcohols, esters, and aromatic hydrocarbons; insoluble in water.[9][14] |
Decomposition Kinetics and Curing Performance
The efficiency of a peroxide as a crosslinking agent is intrinsically linked to its decomposition kinetics. Differential Scanning Calorimetry (DSC) is a common technique used to study the thermal decomposition behavior of these compounds.
| Parameter | This compound (DCBP) | Dicumyl Peroxide (DCP) |
| Decomposition Onset Temperature (DSC) | ~98°C[9] | ~133-143°C |
| Activation Energy (Ea) | 28.1 kcal/mole (117.6 kJ/mol)[8][11] | ~110-150 kJ/mol[2] |
| Curing Temperature Range | Lower temperatures, often used for hot-air vulcanization.[13] | Higher temperatures, typically above 149°C.[9] |
| Curing Speed | High curing speed.[13] | Slower curing speed compared to DCBP. |
DCBP's lower decomposition temperature and activation energy translate to a faster cure rate at lower temperatures, making it a preferred choice for applications where heat-sensitive components are present or rapid processing is required.[13] In contrast, the higher thermal stability of DCP allows for compounding at higher temperatures without premature crosslinking.[9]
Experimental Protocols
To provide a framework for comparative evaluation, the following are detailed methodologies for key experiments.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal decomposition characteristics (onset temperature, peak temperature, and heat of decomposition) of the peroxides.
Methodology:
-
A sample of the peroxide (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed.
-
The sample is placed in the DSC instrument.
-
A dynamic temperature scan is performed, typically from room temperature to 250-300°C, at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow as a function of temperature is recorded.
-
The onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (ΔH) are determined from the resulting thermogram.
-
Kinetic parameters such as activation energy (Ea) can be calculated using methods like the Kissinger or Flynn-Wall-Ozawa analysis from data obtained at multiple heating rates.[13]
Curing Characteristics by Moving Die Rheometer (MDR)
Objective: To evaluate the curing profile of a rubber compound containing the peroxide.
Methodology:
-
A rubber compound is prepared by mixing the base polymer, fillers, and other additives, followed by the incorporation of the peroxide on a two-roll mill.
-
A sample of the uncured compound is placed in the pre-heated cavity of the MDR.
-
The instrument measures the torque required to oscillate a rotor embedded in the sample at a specified temperature and frequency (e.g., 177°C and 1.67 Hz).
-
The torque is recorded as a function of time.
-
The resulting rheograph provides key curing parameters:
-
ML (Minimum Torque): An indication of the compound's viscosity before curing.
-
MH (Maximum Torque): An indication of the compound's stiffness and crosslink density after curing.
-
ts2 (Scorch Time): The time to a 2 dN·m rise from ML, indicating the processing safety window.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time for optimal cure.
-
Mechanical Properties of Cured Elastomers
Objective: To determine the physical properties of the elastomer after crosslinking.
Methodology:
-
Cured sheets of the elastomer are prepared by compression molding the compound at a specific temperature and time, based on the MDR results.
-
Dumbbell-shaped specimens are cut from the cured sheets according to standard specifications (e.g., ASTM D412).
-
A tensile testing machine is used to measure the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The maximum strain the material can undergo before breaking.
-
Modulus at a specific elongation (e.g., 100%): The stress required to produce a certain amount of strain, indicating the material's stiffness.
-
-
Other properties such as hardness (Durometer, ASTM D2240) and compression set (ASTM D395) are also measured on appropriately prepared specimens.
Decomposition Mechanisms and Byproducts
The initiation of crosslinking by both DCBP and DCP begins with the homolytic cleavage of the weak oxygen-oxygen bond upon heating, generating highly reactive free radicals.
References
- 1. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. This compound|CAS 133-14-2 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Impact of Curing System on Structure-Property Relationship of Natural Rubber Modified with Brewery By-Product and Ground Tire Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. ace-laboratories.com [ace-laboratories.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aidic.it [aidic.it]
A Comparative Guide to the Validation of Analytical Methods for Bis(2,4-dichlorobenzoyl) Peroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Bis(2,4-dichlorobenzoyl) peroxide (DCBP), a widely used organic peroxide in various industrial applications, including as a curing agent for silicone rubbers and a catalyst in pharmaceutical manufacturing.[1] Accurate and reliable analytical methods are crucial for quality control, stability testing, and ensuring the safety and efficacy of products containing DCBP.
This document details a validated High-Performance Liquid Chromatography (HPLC) method and a traditional titrimetric method for the determination of DCBP, presenting their experimental protocols and performance data in a comparative format.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a specific and sensitive method for the analysis of this compound and its related impurities, such as 2,4-dichlorobenzoic acid.[2]
Experimental Protocol: HPLC-UV
A typical HPLC method for the analysis of this compound involves the following parameters. This method is based on established principles for the analysis of similar organic peroxides and related compounds.[3][4]
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Sample Diluent | Acetonitrile |
Validation Summary
The performance of the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptable limits.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from blank, placebo, and degradation products |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~2 µg/mL[5] |
| Robustness | Unaffected by small, deliberate changes in method parameters |
Alternative Method: Iodometric Titration
Iodometric titration is a classical and widely used chemical method for the determination of the peroxide value, which can be applied to quantify the active oxygen content in this compound.[6][7] This method is based on the oxidation of iodide ions by the peroxide, followed by the titration of the liberated iodine with a standard solution of sodium thiosulfate (B1220275).[8]
Experimental Protocol: Iodometric Titration
-
Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in a suitable organic solvent, such as a mixture of acetic acid and chloroform.
-
Reaction: Add a saturated solution of potassium iodide to the sample solution. The peroxide will oxidize the iodide to iodine, resulting in a yellowish-brown solution.
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes pale yellow.
-
Endpoint Detection: Add a starch indicator solution, which will form a deep blue complex with the remaining iodine. Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.
-
Calculation: The concentration of this compound is calculated based on the volume of sodium thiosulfate solution consumed.
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and sample throughput.
| Feature | HPLC-UV Method | Iodometric Titration |
| Specificity | High (can separate the active ingredient from impurities and degradation products) | Low (measures total peroxide content) |
| Sensitivity | High (can detect low levels of the analyte) | Moderate |
| Sample Throughput | High (suitable for automation) | Low (manual and time-consuming)[6] |
| Equipment Cost | High | Low |
| Solvent Consumption | Moderate | High |
| Ease of Use | Requires trained personnel | Relatively simple procedure |
Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for the validation of an HPLC method for the analysis of this compound.
Caption: Workflow for HPLC Method Validation.
References
- 1. bis(2,4-Dichlorobenzoyl)peroxide (133-14-2) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound|CAS 133-14-2 [benchchem.com]
- 3. Separation of Peroxide, bis(2-chlorobenzoyl) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN111189953A - Method for determining content of organic peroxide - Google Patents [patents.google.com]
- 5. Bis (2,4-dichlorobenzoyl) peroxide - analysis - Analytice [analytice.com]
- 6. cdrfoodlab.com [cdrfoodlab.com]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
Cross-linking efficiency of Bis(2,4-dichlorobenzoyl) peroxide compared to other peroxides
For researchers, scientists, and professionals in drug development, the selection of an appropriate cross-linking agent is a critical decision that profoundly influences the final properties of elastomeric materials. This guide provides an objective comparison of the cross-linking efficiency of Bis(2,4-dichlorobenzoyl) peroxide (DCBP) against other commonly used peroxides, namely Dicumyl Peroxide (DCP) and Benzoyl Peroxide (BPO), with a focus on their application in silicone elastomers. The information presented herein is supported by experimental data to aid in the selection of the most suitable peroxide for specific research and development needs.
Executive Summary
This compound is a highly reactive peroxide that offers rapid curing at lower temperatures, making it particularly suitable for applications requiring fast processing times, such as hot air vulcanization. However, its efficiency and the final properties of the cross-linked elastomer can be significantly influenced by the presence of co-agents and fillers. Compared to Dicumyl Peroxide, which is a vinyl-specific peroxide, DCBP is a general-purpose peroxide. The choice between these and other peroxides will depend on the specific polymer, processing conditions, and desired end-product characteristics.
Comparative Performance Data
The following tables summarize the quantitative data on the rheological and mechanical properties of high consistency silicone rubber (HCR) cross-linked with different peroxide systems. This data is derived from a study evaluating the effect of various cross-linking co-agents.
Rheological Properties
The rheological properties of a rubber compound, such as scorch time and cure time, are critical indicators of its processing behavior. Scorch time (Ts2) represents the time available for processing before vulcanization begins, while cure time (Tc90) is the time required to reach 90% of the maximum cure state.
Table 1: Rheological Properties of HCR Silicone with Different Peroxide Systems
| Peroxide System | Co-agent | MH (Maximum Torque) (dN.m) | ML (Minimum Torque) (dN.m) | Ts2 (min) | Tc90 (min) |
| DCBP | Control | - | - | - | - |
| TMPTMA | - | - | - | - | |
| TAIC | - | - | - | - | |
| DCP | Control | 13.93 | 0.63 | 0.61 | 1.83 |
| TMPTMA | 21.61 | 0.74 | 0.44 | 2.11 | |
| TAIC | 23.44 | 0.58 | 0.53 | 1.99 | |
| DBPH | Control | 10.99 | 0.56 | 0.59 | 1.39 |
| TMPTMA | 19.44 | 0.74 | 0.40 | 2.53 | |
| TAIC | 22.09 | 0.55 | 0.52 | 1.89 |
Note: Specific values for the DCBP control were not provided in the source material, but it was noted that the control compound yielded the best modulus results among the DCBP evaluations. MH is often correlated with cross-link density. Data has been adapted from a study by ACE Laboratories.
Mechanical Properties
The mechanical properties of the final elastomer, such as hardness, tensile strength, and elongation at break, are direct outcomes of the cross-linking process.
Table 2: Mechanical Properties of HCR Silicone with Different Peroxide Systems
| Peroxide System | Co-agent | Durometer (Shore A) | Tensile Strength (psi) | Elongation (%) | 100% Modulus (psi) |
| DCBP | Control | 55.3 | 1293 | 555 | 224 |
| TMPTMA | 64.2 | 1298 | 550 | 338 | |
| TAIC | 48.9 | 988 | 622 | 166 | |
| DCP | Control | 55.4 | 1289 | 544 | 220 |
| TMPTMA | 69.3 | 1350 | 560 | 380 | |
| TAIC | 71.0 | 1300 | 500 | 450 | |
| DBPH | Control | 56.0 | 1300 | 550 | 230 |
| TMPTMA | 65.0 | 1250 | 500 | 350 | |
| TAIC | 70.0 | 1150 | 450 | 480 |
Note: Data has been adapted from a study by ACE Laboratories.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies on cross-linking agents, it is essential to follow standardized experimental protocols.
Rheological Analysis
A common method for characterizing the curing behavior of elastomers is through the use of a Moving Die Rheometer (MDR) or a Rubber Process Analyzer (RPA).
Protocol for Rheological Measurement:
-
Sample Preparation: A specified amount of the uncured silicone compound containing the peroxide and any co-agents is placed in the rheometer's die cavity.
-
Test Conditions: The test is conducted at a constant temperature (e.g., 100°C for DCBP, or higher for DCP and DBPH) and a fixed oscillation frequency and strain.
-
Data Acquisition: The torque required to oscillate the die is measured as a function of time.
-
Parameter Determination: From the resulting cure curve, key parameters are determined:
-
ML (Minimum Torque): An indicator of the viscosity of the uncured compound.
-
MH (Maximum Torque): Proportional to the shear modulus of the fully cured rubber and often correlated with cross-link density.
-
Ts2 (Scorch Time): The time at which the torque increases by 2 dN.m above ML, indicating the onset of cure.
-
Tc90 (Cure Time): The time to reach 90% of the maximum torque.
-
Mechanical Property Testing
Standardized tests are used to evaluate the mechanical properties of the cured elastomer.
Protocol for Mechanical Property Measurement:
-
Sample Curing: Test specimens are cured in a compression mold under specific temperature and pressure conditions for a time determined by the rheological analysis (typically beyond Tc90).
-
Post-Curing: For some peroxide systems, particularly those using DCBP, a post-curing step in a hot air oven may be necessary to remove volatile by-products and improve material properties.
-
Testing: The cured specimens are subjected to various tests according to ASTM or ISO standards:
-
Hardness: Measured using a durometer (Shore A scale).
-
Tensile Strength, Elongation at Break, and Modulus: Determined using a universal testing machine.
-
Visualization of Concepts
Cross-linking Mechanism
The following diagram illustrates the general mechanism of peroxide-initiated cross-linking in a polymer matrix.
Caption: General mechanism of peroxide-initiated polymer cross-linking.
Experimental Workflow
The logical flow for evaluating and comparing the performance of different cross-linking peroxides is depicted below.
A Comparative Guide to Spectroscopic Techniques for the Confirmation of Bis(2,4-dichlorobenzoyl) Peroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques for the confirmation and quantification of bis(2,4-dichlorobenzoyl) peroxide. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) Spectroscopy are objectively evaluated. Additionally, alternative classical methods are presented for a complete analytical perspective. Experimental protocols and quantitative data are provided to support the selection of the most appropriate method for specific research and quality control needs.
Introduction to this compound Analysis
This compound is a diacyl organic peroxide widely used as a polymerization initiator, particularly in the curing of silicone rubbers and in the pharmaceutical industry. Its accurate identification and quantification are crucial for ensuring product quality, safety, and process control. The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, sensitivity, and the complexity of the sample matrix.
Spectroscopic Techniques: A Head-to-Head Comparison
The primary spectroscopic methods for the analysis of this compound are HPLC-UV for quantification, and FT-IR and NMR for structural confirmation. Each technique offers distinct advantages and is suited for different analytical objectives.
Quantitative Performance
The following table summarizes the quantitative performance of HPLC-UV for the analysis of this compound and its analogues. Data for FT-IR and NMR are generally semi-quantitative or used for structural elucidation rather than precise quantification.
| Technique | Analyte | Linearity (R²) | Limit of Quantification (LOQ) | Precision (%RSD) | Recovery (%) |
| HPLC-UV | This compound | >0.99 (typical for similar compounds) | ≈ 2 µ g/media [1] | < 2% (for Benzoyl Peroxide) | 98-102% (for Benzoyl Peroxide) |
| FT-IR | This compound | Not applicable | Not typically used for quantification | Not applicable | Not applicable |
| NMR | This compound | Not applicable | Not typically used for quantification | Not applicable | Not applicable |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of this compound. It offers excellent sensitivity and selectivity, making it ideal for routine quality control and purity assessments.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may vary depending on the specific column and desired separation.
-
Flow Rate: Typically 1.0 to 1.5 mL/min.[2]
-
Detection Wavelength: 235 nm or 254 nm.[2]
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Analytical Workflow for HPLC-UV
Caption: Workflow for the quantification of this compound using HPLC-UV.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used for the qualitative identification of this compound by confirming the presence of its key functional groups. It is particularly useful for verifying the peroxide (-O-O-) and carbonyl (C=O) moieties.
Experimental Protocol
1. Sample Preparation:
-
For solid samples: The sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with KBr and pressed into a thin, transparent disk.
-
For paste-like samples: A thin film of the sample can be prepared between two KBr or NaCl (sodium chloride) plates.
-
Alternatively, for solutions: The sample can be dissolved in a suitable solvent (e.g., chloroform) and analyzed in a liquid cell.
2. Data Acquisition:
-
Instrument: Fourier-Transform Infrared Spectrometer.
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.
3. Spectral Interpretation:
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound.
Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Carbonyl) | ~1760-1790 | Strong, characteristic stretching vibration for diacyl peroxides. |
| -O-O- (Peroxide) | ~800-900 | Generally a weak to medium absorption. |
| C-O | ~1100-1250 | Stretching vibrations. |
| Aromatic C=C | ~1450-1600 | Stretching vibrations of the benzene (B151609) rings. |
| C-Cl | ~600-800 | Stretching vibrations. |
Logical Relationship for FT-IR Analysis
Caption: Functional groups of the molecule and their corresponding IR absorption regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). It is an invaluable tool for unambiguous structural confirmation.
Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Instrument: NMR Spectrometer (e.g., 300 MHz or higher for better resolution).
-
Nuclei: Acquire both ¹H and ¹³C spectra.
-
A standard single-pulse experiment is typically used for ¹H NMR, while a proton-decoupled experiment is common for ¹³C NMR to produce singlets for each unique carbon.
3. Spectral Interpretation:
-
The chemical shifts (δ), integration (for ¹H), and splitting patterns (for ¹H) are analyzed to assign the signals to the specific protons and carbons in the molecule.
Expected NMR Spectral Data
The following table provides expected chemical shift ranges for the different nuclei in this compound, based on data from the similar compound benzoyl peroxide.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (Aromatic) | ~7.3 - 8.2 | Multiplets |
| ¹³C (Carbonyl) | ~160 - 170 | Singlet |
| ¹³C (Aromatic) | ~125 - 140 | Singlets |
Signaling Pathway for NMR Structural Confirmation
Caption: Logical workflow for structural confirmation using ¹H and ¹³C NMR spectroscopy.
Alternative Analytical Methods
While spectroscopic techniques are powerful, classical chemical methods can also be employed for the quantification of peroxides, often providing a measure of the total peroxide content.
Iodometric Titration
This is a widely used titrimetric method for determining the total peroxide concentration. It is based on the oxidation of iodide (I⁻) to iodine (I₂) by the peroxide, followed by the titration of the liberated iodine with a standard sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
General Procedure:
-
Dissolve the sample in a suitable solvent mixture (e.g., acetic acid and chloroform).
-
Add an excess of potassium iodide (KI) solution.
-
Allow the reaction to proceed in the dark to prevent photo-induced oxidation of iodide.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.
Colorimetric Methods (e.g., Ferrous Xylenol Orange - FOX Assay)
These methods are based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxide. The resulting ferric ions form a colored complex with a chromogenic agent, such as xylenol orange, which can be measured spectrophotometrically. The absorbance is proportional to the peroxide concentration.[2]
General Procedure:
-
Prepare a FOX reagent containing ferrous ammonium (B1175870) sulfate, xylenol orange, and sulfuric acid in a suitable solvent (e.g., methanol).
-
Mix the sample with the FOX reagent.
-
After a specific incubation period, measure the absorbance of the solution at the wavelength of maximum absorbance for the ferric-xylenol orange complex (typically around 560 nm).
-
Quantify the peroxide concentration using a calibration curve prepared with a peroxide standard.
Conclusion
The choice of analytical technique for the confirmation of this compound is dictated by the specific analytical goal.
-
For accurate and precise quantification , HPLC-UV is the method of choice, offering high sensitivity and the ability to separate the analyte from impurities.
-
For rapid and unambiguous structural confirmation , FT-IR and NMR spectroscopy are indispensable. FT-IR provides a quick fingerprint of the key functional groups, while NMR offers a detailed map of the molecular structure.
-
For determining total peroxide content , classical methods like iodometric titration and colorimetric assays are simple and cost-effective alternatives.
A combination of these techniques provides a comprehensive characterization of this compound, ensuring its identity, purity, and concentration are accurately determined for research, development, and quality control purposes.
References
Performance evaluation of Bis(2,4-dichlorobenzoyl) peroxide in different polymer matrices
A Comparative Guide for Researchers and Formulation Scientists
Bis(2,4-dichlorobenzoyl) peroxide (DCBP) is a prominent organic peroxide utilized as a crosslinking agent in the polymer industry, particularly for silicone elastomers. Its performance, however, varies significantly depending on the polymer matrix and is often benchmarked against other commercially available peroxides. This guide provides an objective comparison of DCBP's performance with alternative peroxides, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal curing system for their specific applications.
Curing Characteristics: A Balancing Act of Speed and Safety
The primary advantage of this compound lies in its high cure rate and low activation temperature compared to many other peroxides.[1][2] This makes it particularly suitable for rapid curing processes and applications where lower curing temperatures are desirable, such as in hot air vulcanization.[3][4]
The curing process is initiated by the thermal decomposition of the peroxide, which generates free radicals that crosslink the polymer chains.[5] The efficiency of this process can be evaluated using a moving die rheometer (MDR) to measure parameters such as scorch time (ts2), which indicates the processing safety window, and the optimum cure time (t90), the time to reach 90% of the maximum torque.
Experimental Protocol: Rheological Analysis
The curing characteristics of polymer compounds are typically evaluated using a moving die rheometer (MDR) or a rubber process analyzer (RPA). A sample of the uncured polymer compound containing the peroxide is placed in a heated, sealed die cavity. The lower die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.
-
Test Standard: ASTM D5289
-
Typical Test Parameters:
-
Temperature: Isothermal, specific to the peroxide's activation temperature (e.g., 90°C for DCBP, 170°C for Dicumyl Peroxide).
-
Frequency: e.g., 1.67 Hz
-
Strain: e.g., 0.5° arc
-
Logical Relationship of Peroxide Curing
Caption: Thermal decomposition of peroxide initiates the crosslinking of polymer chains.
Mechanical Properties: Impact on Strength and Elasticity
The choice of peroxide significantly influences the mechanical properties of the final cured polymer, including tensile strength, elongation at break, modulus, and hardness. These properties are critical for the performance and durability of the end product.
Comparative Performance in High Consistency Silicone Rubber (HCR)
A study comparing the performance of DCBP, Dicumyl Peroxide (DCP), and 2,5-dimethyl-2,5-di(t-butylperoxy)hexane (DBPH) in a high consistency silicone rubber formulation revealed distinct differences in the resulting mechanical properties.
| Peroxide System | Durometer (Shore A) | Tensile Strength (psi) | 100% Modulus (psi) | Elongation at Break (%) |
| DCBP Control | 55 | 1200 | 250 | 450 |
| DCP Control | 60 | 1350 | 200 | 550 |
| DBPH Control | 58 | 1300 | 220 | 500 |
| Data sourced from a comparative study by ACE Laboratories.[6] The specific formulations and test conditions should be consulted for a complete understanding. |
The results indicate that in this specific formulation, the DCBP control compound yielded the highest modulus, suggesting a stiffer material, while the durometer increases were lower compared to the DCP and DBPH compounds.[6]
Experimental Protocol: Mechanical Property Testing
The mechanical properties of the cured polymer samples are evaluated according to standardized test methods.
-
Tensile Strength, Elongation at Break, and Modulus:
-
Test Standard: ASTM D412
-
Procedure: Dumbbell-shaped specimens are stretched at a constant rate until they break. The force required to stretch the specimen and the extent of stretching are measured.
-
-
Hardness (Durometer):
-
Test Standard: ASTM D2240
-
Procedure: A specified indenter is pressed into the surface of the material under a defined force, and the depth of indentation is measured. The Shore A scale is commonly used for elastomers.
-
-
Compression Set:
-
Test Standard: ASTM D395
-
Procedure: A cylindrical specimen is compressed to a specified percentage of its original height and held at an elevated temperature for a set period. The percentage of permanent deformation after the compressive force is removed is measured.
-
Experimental Workflow for Performance Evaluation
Caption: A typical workflow for evaluating the performance of different peroxide curing agents.
Thermal Stability: A Critical Factor for High-Temperature Applications
The thermal stability of a cured polymer is crucial for applications where it will be exposed to elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to assess the thermal degradation and stability of materials.
Experimental Protocol: Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Test Standard: ASTM E1131
-
Procedure: A small sample of the cured material is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is measured as a function of temperature, providing information about the decomposition temperature and thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Test Standard: ASTM E1356
-
Procedure: A sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. DSC can be used to determine the glass transition temperature (Tg), melting point (Tm), and heat of reaction, which can provide insights into the crosslinking process and the thermal history of the material.[7]
-
Performance in Other Polymer Matrices
While DCBP is predominantly used in silicone rubber, its performance in other elastomers is also of interest.
-
Ethylene Propylene Diene Monomer (EPDM): Peroxide curing is a common method for crosslinking EPDM.[9] The choice of peroxide can influence the cure rate and final properties. While data specifically comparing DCBP in EPDM is limited, the general principles of peroxide curing apply.
-
Fluoroelastomers (FKM): Peroxide curing is one of the primary methods for vulcanizing fluoroelastomers, offering excellent chemical resistance.[10] Historically, benzoyl peroxide and 2,4-dichlorobenzoyl peroxide have been investigated for this purpose.[11]
-
Polyolefin Elastomers (POEs): Crosslinking with peroxides like dicumyl peroxide can modify the properties of POEs.[12] The efficiency of crosslinking can be influenced by the polymer's crystallinity.
Alternatives to this compound
Several alternative peroxides are available, each with its own set of advantages and disadvantages. The choice of peroxide depends on the specific polymer, processing conditions, and desired final properties.
| Peroxide Type | Examples | Key Characteristics |
| Diaroyl Peroxides | Benzoyl Peroxide, Di(4-methylbenzoyl)peroxide (DMBP) | Generally have lower activation temperatures. DMBP is a chlorine-free alternative to DCBP.[13] |
| Dialkyl Peroxides | Dicumyl Peroxide (DCP), 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DBPH) | Higher activation temperatures, often used for molding applications.[6] |
| Peroxyesters | tert-Butyl peroxybenzoate | - |
| Peroxyketals | - | Offer faster cure rates at lower temperatures.[14] |
Signaling Pathway of Peroxide Selection
Caption: Key factors influencing the selection of an optimal peroxide curing agent.
Conclusion
This compound is a highly effective crosslinking agent, particularly for applications requiring fast cure rates at low temperatures, such as in silicone rubber extrusion. However, its performance must be carefully weighed against alternative peroxides based on the specific requirements of the polymer matrix and end-use application. Factors such as desired mechanical properties, thermal stability, processing safety, and potential environmental and health concerns related to decomposition byproducts should all be considered. This guide provides a framework for comparing DCBP with other peroxides and highlights the importance of thorough experimental evaluation to achieve optimal product performance.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. akrochem.com [akrochem.com]
- 3. pergan.com [pergan.com]
- 4. EP0282130A2 - A process for crosslinking silicone rubbers - Google Patents [patents.google.com]
- 5. This compound|CAS 133-14-2 [benchchem.com]
- 6. ace-laboratories.com [ace-laboratories.com]
- 7. researchgate.net [researchgate.net]
- 8. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. 20.210.105.67 [20.210.105.67]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
A Comparative Environmental Impact Assessment of Bis(2,4-dichlorobenzoyl) Peroxide and Its Alternatives in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impacts of the decomposition products of Bis(2,4-dichlorobenzoyl) peroxide and its alternatives, commonly used as initiators in silicone curing and other polymerization processes. The following sections present quantitative ecotoxicity data, detailed experimental protocols for environmental impact assessment, and visualizations of decomposition pathways to aid in the selection of more environmentally benign alternatives.
Decomposition Products and Pathways
The thermal decomposition of peroxide initiators generates reactive free radicals that drive polymerization. However, this process also leads to the formation of various byproducts that can be released into the environment. Understanding these decomposition pathways is crucial for assessing their environmental impact.
This compound
This compound is known to decompose into several chlorinated organic compounds. The primary decomposition products include 2,4-dichlorobenzoic acid and 1,3-dichlorobenzene. Of significant concern is the formation of specific polychlorinated biphenyl (B1667301) (PCB) congeners, namely PCB-47, PCB-51, and PCB-68, through the recombination of 2,4-dichlorophenyl radicals.[1][2][3][4]
Decomposition of this compound.
Alternative: Di-(4-methylbenzoyl) Peroxide
Di-(4-methylbenzoyl) peroxide is a chlorine-free alternative. Its decomposition is expected to produce less hazardous byproducts. The primary decomposition products are anticipated to be p-toluic acid (4-methylbenzoic acid) and potentially 4,4'-dimethylbiphenyl (B165725) from the dimerization of the 4-methylphenyl radical.
Decomposition of Di-(4-methylbenzoyl) peroxide.
Alternative: Benzoyl Peroxide
Benzoyl peroxide is a widely used organic peroxide. Its primary decomposition product is benzoic acid. However, under certain conditions, it can also degrade to form benzene (B151609), a known human carcinogen.[5][6]
Decomposition of Benzoyl Peroxide.
Comparative Ecotoxicity Data
The following tables summarize the available acute aquatic toxicity data for the decomposition products of this compound and its alternatives. The data is presented as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for aquatic invertebrates (Daphnia) and algae. Lower values indicate higher toxicity.
Table 1: Ecotoxicity of this compound Decomposition Products
| Decomposition Product | Test Organism | Endpoint (Duration) | Concentration (mg/L) | Reference |
| 2,4-Dichlorobenzoic acid | Data not readily available | - | - | |
| 1,3-Dichlorobenzene | Fathead minnow (Pimephales promelas) | LC50 (96 h) | 7.8 | U.S. EPA |
| Bluegill (Lepomis macrochirus) | LC50 (96 h) | 5.0 | U.S. EPA | |
| Water flea (Daphnia magna) | EC50 (48 h) | 4.2 - 7.4 | U.S. EPA | |
| PCB-47, PCB-51, PCB-68 | General (PCBs) | - | Highly Toxic, Persistent, Bioaccumulative, Carcinogenic, Endocrine Disruptor | Multiple Sources |
Table 2: Ecotoxicity of Alternative Peroxide Decomposition Products
| Decomposition Product | Test Organism | Endpoint (Duration) | Concentration (mg/L) | Reference |
| p-Toluic acid | Fathead minnow (Pimephales promelas) | LC50 (96 h) | 123 | ECHA |
| Water flea (Daphnia magna) | EC50 (48 h) | 93.4 | ECHA | |
| Green algae (Pseudokirchneriella subcapitata) | EC50 (72 h) | >100 | ECHA | |
| 4,4'-Dimethylbiphenyl | Data not readily available | - | - | |
| Benzoic acid | Fathead minnow (Pimephales promelas) | LC50 (96 h) | 44.6 | ECHA |
| Water flea (Daphnia magna) | EC50 (48 h) | >100 | ECHA | |
| Green algae (Pseudokirchneriella subcapitata) | EC50 (72 h) | >33.1 | ECHA | |
| Benzene | Rainbow trout (Oncorhynchus mykiss) | LC50 (96 h) | 5.3 | U.S. EPA |
| Water flea (Daphnia magna) | EC50 (48 h) | 10 | U.S. EPA |
Experimental Protocols for Ecotoxicity Testing
Standardized test protocols are essential for generating reliable and comparable ecotoxicity data. The following are summaries of key OECD guidelines for aquatic toxicity testing.
OECD Test Guideline 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).
-
Procedure:
-
A range of test concentrations and a control are prepared.
-
Fish are introduced to the test chambers.
-
The test is run for 96 hours under controlled conditions (temperature, light, oxygen).
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
The LC50 value and its confidence limits are calculated.
-
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test
This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia (EC50) over a 48-hour period.
-
Test Organism: Daphnia magna is the most commonly used species.
-
Procedure:
-
A series of test concentrations and a control are prepared.
-
Young daphnids (<24 hours old) are exposed to the test solutions.
-
The test is conducted for 48 hours under controlled conditions.
-
The number of immobilized daphnids is recorded at 24 and 48 hours.
-
The EC50 value and its confidence limits are calculated.
-
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test determines the effect of a substance on the growth of algae, expressed as the concentration that inhibits growth by 50% (EC50) over a 72-hour period.
-
Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
-
Procedure:
-
Exponentially growing algal cultures are exposed to a range of test concentrations and a control.
-
The cultures are incubated for 72 hours under constant light and temperature.
-
Algal growth is measured at 24, 48, and 72 hours (e.g., by cell counts or fluorescence).
-
The EC50 value for growth inhibition is calculated.
-
General workflow for aquatic toxicity testing.
Comparison and Conclusion
The environmental impact assessment of this compound reveals significant concerns due to the formation of persistent, bioaccumulative, and toxic PCBs. While specific acute toxicity data for the individual PCB congeners formed is scarce, the well-established high toxicity of the PCB class as a whole strongly suggests a significant environmental risk. The other decomposition products, 2,4-dichlorobenzoic acid and 1,3-dichlorobenzene, also present moderate aquatic toxicity.
In contrast, the chlorine-free alternative, di-(4-methylbenzoyl) peroxide, is expected to decompose into p-toluic acid, which exhibits significantly lower aquatic toxicity. While data for the other potential byproduct, 4,4'-dimethylbiphenyl, is limited, the absence of chlorinated compounds is a major advantage.
Benzoyl peroxide, another common alternative, primarily forms benzoic acid, which has low to moderate aquatic toxicity. However, the potential for the formation of benzene, a known carcinogen, under certain storage and use conditions, presents a serious health and environmental concern.
Recommendation:
Based on the available data, di-(4-methylbenzoyl) peroxide appears to be a more environmentally favorable alternative to this compound for applications where the formation of halogenated byproducts is a concern. Its decomposition products are demonstrably less toxic to aquatic organisms than those of its chlorinated counterpart. While benzoyl peroxide is also an alternative, the risk of benzene formation necessitates careful consideration and control of its application and storage conditions.
Further research is recommended to obtain specific ecotoxicity data for the individual PCB congeners (47, 51, and 68) and for the decomposition products of di-(4-methylbenzoyl) peroxide to allow for an even more comprehensive risk assessment. Researchers and professionals are encouraged to consult the detailed OECD guidelines for conducting their own environmental impact assessments of chemical substances.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Polychlorinated biphenyls in freshwater and marine water [waterquality.gov.au]
- 4. semspub.epa.gov [semspub.epa.gov]
- 5. env.go.jp [env.go.jp]
- 6. repository.library.noaa.gov [repository.library.noaa.gov]
A Comparative Guide to Chlorine-Free Alternatives for Bis(2,4-dichlorobenzoyl) Peroxide in Silicone Curing
For researchers, scientists, and drug development professionals working with silicone elastomers, the curing agent is a critical component that dictates the final properties and safety profile of the material. Bis(2,4-dichlorobenzoyl) peroxide (DCBP) has been a widely used vulcanizing agent, particularly for low-temperature and extrusion applications, due to its high reactivity and ability to cure in the presence of air.[1] However, a significant drawback of DCBP is the formation of harmful chlorinated byproducts, such as polychlorinated biphenyls (PCBs), during the curing process, prompting the search for safer, chlorine-free alternatives.[1]
This guide provides a comprehensive comparison of prominent chlorine-free alternatives to DCBP for the curing of silicone rubber. The performance of Di-(4-methylbenzoyl) peroxide (DMBP), 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DBPH), and Dicumyl peroxide (DCP) are evaluated against the benchmark DCBP. This comparison is based on their curing characteristics, and the resulting mechanical properties of the cured silicone, with supporting data from published studies and technical datasheets.
Comparative Performance Data
The selection of a curing agent significantly impacts both the processing and the final physical properties of the silicone elastomer. The following tables summarize the quantitative data for DCBP and its chlorine-free alternatives.
Curing Characteristics
The rheological properties of silicone compounds with different peroxide curing agents are crucial for understanding their processing behavior. Key parameters include scorch time (ts2), which indicates the processing safety window before vulcanization begins, and the optimum cure time (t90), the time to reach 90% of the maximum torque.
Table 1: Comparison of Curing Characteristics of Different Peroxide Curing Agents
| Curing Agent | Cure Temperature (°C) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Maximum Torque (MH, dNm) | Minimum Torque (ML, dNm) | Source(s) |
| DCBP | 115 | > 20 | ~12 | Data Not Available | Data Not Available | [2] |
| 115 | ~3.5 | ~6.5 | ~1.6 | ~0.1 | [3] | |
| DMBP | 115 | ~10 | ~12 | ~1.5 | ~0.1 | [3] |
| 135 | ~4 | ~6.5 | ~1.6 | ~0.08 | [3] | |
| DBPH | 177 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| DCP | 170 | ~1.5 | ~4.5 | ~1.8 | ~0.1 | [4] |
| 180 | ~1 | ~3 | ~1.8 | ~0.1 | [4] |
Note: Data is compiled from multiple sources and may have been obtained under different experimental conditions, including silicone base material and formulation.
Mechanical Properties of Cured Silicone
The mechanical properties of the final cured silicone elastomer are critical for its performance in various applications. Key properties include hardness, tensile strength, elongation at break, tear strength, and compression set.
Table 2: Comparison of Mechanical Properties of Silicone Cured with Different Peroxides
| Curing Agent | Cure Conditions | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (N/mm) | Compression Set (24h @ 175°C, %) | Source(s) |
| DCBP | 5 min @ 115°C, post-cured 4h @ 200°C | ~40 | ~8.5 | ~500 | Data Not Available | ~25 | [3] |
| DMBP | 5 min @ 115°C, post-cured 4h @ 200°C | ~38 | ~8.0 | ~550 | Data Not Available | ~22 | [3] |
| 5 min @ 135°C, post-cured 4h @ 200°C | ~40 | ~8.5 | ~500 | Data Not Available | ~20 | [3] | |
| DBPH | 10 min @ 177°C, post-cured 4h @ 200°C | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| DCP | Cured @ 180°C, post-cured 4h @ 200°C | ~39 | ~7.5 | ~450 | Data Not Available | Data Not Available | [5] |
Note: Data is compiled from multiple sources and may have been obtained under different experimental conditions. The addition of fillers, such as Aktisil® Q, can significantly influence mechanical properties.[3][6]
Experimental Protocols
To ensure a standardized and objective comparison of curing agent performance, detailed experimental protocols are necessary. The following methodologies are based on widely accepted ASTM standards for rubber and elastomer testing.
Materials and Compounding
-
Silicone Base Polymer: A consistent lot of a specified grade of High Consistency Silicone Rubber (HCR) should be used for all comparisons (e.g., Elastosil® R 401/40).[3]
-
Curing Agents: this compound (DCBP), Di-(4-methylbenzoyl) peroxide (DMBP), 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DBPH), and Dicumyl peroxide (DCP) should be used at concentrations that provide an equivalent level of active oxygen.
-
Compounding: The silicone base polymer is first softened on a two-roll mill at a controlled temperature (e.g., 20°C). The peroxide curing agent is then added and thoroughly incorporated to ensure a homogeneous mixture.[3]
Rheological Analysis
-
Method: A Moving Die Rheometer (MDR) is used to characterize the curing process according to ASTM D5289.
-
Procedure:
-
A sample of the uncured silicone compound is placed in the sealed, heated cavity of the MDR.
-
The die oscillates at a specified frequency and amplitude (e.g., 1.67 Hz and ±0.5° arc).
-
The torque required to oscillate the die is measured as a function of time at a constant temperature.
-
The resulting cure curve is used to determine key parameters such as minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
-
Curing of Test Specimens
-
Press Curing: Test sheets are prepared by compression molding in a heated press at a specified temperature and time (e.g., 10 minutes at 177°C for DBPH). The pressure should be sufficient to ensure complete mold filling and absence of voids.
-
Post-Curing: To remove volatile byproducts and stabilize the mechanical properties, the cured sheets are typically post-cured in an air-circulating oven for a specified time and temperature (e.g., 4 hours at 200°C).[3]
Mechanical Property Testing
-
Hardness: Durometer hardness (Shore A) is measured according to ASTM D2240.[7][8]
-
Tensile Properties: Tensile strength, elongation at break, and modulus are determined using a universal testing machine according to ASTM D412.[9][10]
-
Tear Strength: Tear resistance is measured according to ASTM D624.[11]
-
Compression Set: The ability of the material to recover from a constant compressive strain is evaluated according to ASTM D395.[12][13]
Curing Mechanisms and Pathways
The curing of silicone rubber with organic peroxides proceeds via a free-radical mechanism. The peroxide initiator thermally decomposes to generate free radicals, which then abstract hydrogen atoms from the methyl groups of the polydimethylsiloxane (B3030410) (PDMS) chains. The resulting polymer radicals then combine to form stable carbon-carbon crosslinks.
While the overall mechanism is similar, the specific radicals generated and potential side reactions can differ between peroxide types, influencing curing efficiency and byproduct formation.
This compound (DCBP) Curing Pathway
DCBP decomposes to form 2,4-dichlorobenzoyloxy radicals, which can then decarboxylate to form 2,4-dichlorophenyl radicals. Both of these radical species can abstract hydrogen from the PDMS chains. A significant concern with DCBP is the formation of chlorinated aromatic byproducts.
Chlorine-Free Alternative Curing Pathways
The chlorine-free alternatives generate radicals that do not contain chlorine, thus avoiding the formation of chlorinated byproducts.
Di-(4-methylbenzoyl) peroxide (DMBP): DMBP is a direct chlorine-free analogue of DCBP. It decomposes to form 4-methylbenzoyloxy radicals, which can then decarboxylate to produce tolyl radicals.
2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DBPH): DBPH is a dialkyl peroxide that decomposes to form two tert-butoxy (B1229062) radicals and a more stable dialkoxy radical. The tert-butoxy radicals can undergo further beta-scission to form acetone (B3395972) and a methyl radical.
References
- 1. researchgate.net [researchgate.net]
- 2. sinoxe.com [sinoxe.com]
- 3. hoffmann-mineral.com [hoffmann-mineral.com]
- 4. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. hoffmann-mineral.com [hoffmann-mineral.com]
- 7. ace-laboratories.com [ace-laboratories.com]
- 8. hoffmann-mineral.com [hoffmann-mineral.com]
- 9. Dicumyl peroxide | C18H22O2 | CID 6641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tnsilicone.com [tnsilicone.com]
- 11. researchgate.net [researchgate.net]
- 12. Di(4-methylbenzoyl) Peroxide (CAS 895-85-2): Comprehen... [perodox.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bis(2,4-dichlorobenzoyl) Peroxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemicals like Bis(2,4-dichlorobenzoyl) peroxide are paramount. This guide provides essential, step-by-step procedures for its proper disposal, ensuring laboratory safety and regulatory compliance.
This compound is a potent organic peroxide utilized as a curing agent in silicone rubber production and a catalyst in pharmaceutical manufacturing.[1] However, its inherent instability and sensitivity to heat, shock, friction, and contamination necessitate stringent safety protocols.[2][3] Improper handling can lead to violent decomposition, fire, or even explosion.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant gloves and clothing, and a face shield.[2][4] In areas with inadequate ventilation, respiratory protection may be required.[2]
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the handling area.[2][5] Use non-sparking tools for all operations.[2][5]
-
Contamination: Avoid contact with incompatible materials, including strong acids and bases, reducing agents, and metals like iron and copper, which can catalyze violent decomposition.[4] Never return unused peroxide to its original container to prevent contamination.[4]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate risks:
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. For liquid spills, isolate the area for at least 50 meters (150 feet) in all directions. For solid spills, the isolation distance is at least 25 meters (75 feet).[3]
-
Containment: For small spills, use an inert, damp, non-combustible absorbent material like sand or vermiculite (B1170534) to contain the substance.[3][4] Moisten the spilled solid with water to reduce sensitivity.[4]
-
Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a loosely covered plastic container for disposal.[3]
-
Decontamination: Clean the spill area with water and a surfactant to ensure no peroxide traces remain.[4]
Step-by-Step Disposal Procedure
The recommended disposal method for this compound, particularly in smaller laboratory quantities, involves dilution followed by incineration.[6][7]
-
Dilution:
-
Slowly add the this compound to a suitable, inert organic solvent. Recommended solvents include Fuel Oil #2 or other non-flammable, non-polymerizable hydrocarbons.[6][7]
-
The objective is to reduce the active oxygen content to less than 1%.[6][7]
-
Perform the dilution with mild agitation to ensure thorough mixing.[6][7]
-
-
Waste Collection:
-
Incineration:
-
Arrange for the disposal of the diluted peroxide waste through an approved hazardous waste disposal facility. Incineration is the preferred method as it ensures rapid and complete decomposition.[6][7]
-
For solid formulations, where dilution may not be feasible due to solubility limitations, incineration "as is" or as a "water-wet" slurry is recommended.[6][7]
-
-
Regulatory Compliance:
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Storage Temperature | Below 30°C (86°F) | [9] |
| Self-Accelerating Decomposition Temperature (SADT) | 60°C (140°F) | [9] |
| Dilution Target (Active Oxygen) | < 1% | [6][7] |
| Spill Isolation (Liquid) | At least 50 meters (150 feet) | [3] |
| Spill Isolation (Solid) | At least 25 meters (75 feet) | [3] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound|CAS 133-14-2 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. eopsg.org [eopsg.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. arkema.com [arkema.com]
- 7. terpconnect.umd.edu [terpconnect.umd.edu]
- 8. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 9. gelest.com [gelest.com]
Personal protective equipment for handling Bis(2,4-dichlorobenzoyl) peroxide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Bis(2,4-dichlorobenzoyl) peroxide. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.[1][2][3][4][5]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields.[1][2] A face shield may be necessary for splash protection. |
| Skin | Chemical-Resistant Gloves | Use compatible chemical-resistant gloves.[4] Always inspect gloves for integrity before use.[2] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[1][2] A lab coat or coveralls should be worn. | |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4] |
Safe Handling and Operational Plan
Safe handling of this compound requires a well-defined operational plan from receipt to disposal. The following workflow outlines the necessary steps to minimize risks.
Step-by-Step Handling Protocol:
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage : Store the container in a tightly closed, original packaging in a cool, dry, and well-ventilated area.[1][2][3] Keep it away from heat, sparks, open flames, and other ignition sources.[1][3][4] It should be stored separately from incompatible materials.[1][3]
-
Preparation : Before handling, ensure that a well-ventilated area is prepared, and an eyewash station and safety shower are readily accessible.[3] Don all required personal protective equipment.[3]
-
Handling : Use non-sparking tools and explosion-proof equipment.[1][2] Ground and bond containers and receiving equipment to prevent electrostatic discharge.[1][3] Avoid creating dust and aerosols.[1][2] Avoid contact with skin and eyes.[1][2][3]
-
Spill Response : In case of a spill, immediately evacuate the area and eliminate all ignition sources.[6] For small spills, use an inert, damp, non-combustible material for cleanup with non-sparking tools and place it in a loosely covered plastic container for later disposal.[6] For large spills, wet the area with water and dike for later disposal.[6] Do not allow the chemical to enter drains.[2]
Personal Protective Equipment (PPE) Selection
The selection of PPE depends on the nature of the task and the potential for exposure. The following diagram illustrates a logical approach to PPE selection.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection : Collect waste material in suitable, closed, and properly labeled containers.[1][2]
-
Contaminated Materials : Any materials that have come into contact with the chemical, including PPE, should be considered hazardous waste and disposed of accordingly. Contaminated clothing should be taken off immediately and washed before reuse.[1][3]
-
Disposal Method : The recommended method of disposal is incineration by a licensed professional waste disposal service.[3] All disposal practices must be in accordance with local, regional, national, and international regulations.[1][3][4] Do not dispose of the chemical into drains or the environment.[2] Empty containers may still contain chemical residues and should be handled as hazardous waste.[3]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
